1-Iodo-2-methoxyethane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9228. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-iodo-2-methoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7IO/c1-5-3-2-4/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCAORBAQHOJQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80912612 | |
| Record name | 1-Iodo-2-methoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80912612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
996-21-4, 4296-15-5 | |
| Record name | 2-Propanol, 1-iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000996214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethane, 1-iodo-2-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004296155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4296-15-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9228 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Iodo-2-methoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80912612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-iodo-2-methoxyethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 1-Iodo-2-methoxyethane from 2-Methoxyethanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-iodo-2-methoxyethane from 2-methoxyethanol, a valuable intermediate in organic synthesis and drug discovery. The document details established synthetic methodologies, complete with experimental protocols and quantitative data. Visual aids are included to elucidate the reaction pathway and experimental workflow.
Introduction
This compound is a key building block in organic chemistry, primarily utilized in nucleophilic substitution reactions where the iodine atom serves as an excellent leaving group. Its bifunctional nature, possessing both an ether linkage and a reactive alkyl iodide, makes it a versatile reagent for the introduction of the 2-methoxyethyl moiety into a wide range of molecules. This guide focuses on the practical synthesis of this compound from the readily available starting material, 2-methoxyethanol.
Synthetic Methodologies
The conversion of 2-methoxyethanol to this compound can be achieved through several synthetic routes. The most common and direct methods involve the nucleophilic substitution of the hydroxyl group. This guide will focus on three primary methods:
-
Reaction with Hydroiodic Acid (HI): A direct approach where the alcohol is treated with a strong acid, hydroiodic acid.
-
Reaction with Red Phosphorus and Iodine: This method generates phosphorus triiodide (in situ), which then converts the alcohol to the corresponding iodide.
-
Two-Step Synthesis via a Tosylate Intermediate: This approach involves the conversion of the alcohol to a tosylate, a better leaving group, followed by a substitution reaction with an iodide salt.
This guide will provide a detailed experimental protocol for the synthesis using red phosphorus and iodine, a classic and effective method for the preparation of primary alkyl iodides.
Experimental Protocol: Synthesis via Red Phosphorus and Iodine
This section provides a detailed, step-by-step procedure for the synthesis of this compound from 2-methoxyethanol using red phosphorus and iodine. This method is analogous to the well-established procedure for the synthesis of iodoethane from ethanol.
3.1. Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Methoxyethanol | C₃H₈O₂ | 76.09 | 76.1 g (80 mL) | 1.0 |
| Red Phosphorus | P | 30.97 | 9.3 g | 0.3 |
| Iodine | I₂ | 253.81 | 127 g | 0.5 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |
| 5% Sodium Thiosulfate Solution | Na₂S₂O₃ | 158.11 | As needed | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | - |
| Saturated Sodium Chloride Solution (Brine) | NaCl | 58.44 | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
3.2. Equipment
-
500 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Separatory funnel
-
Distillation apparatus
-
Standard laboratory glassware
3.3. Procedure
-
Reaction Setup: In a 500 mL round-bottom flask, place 9.3 g (0.3 mol) of red phosphorus and 76.1 g (80 mL, 1.0 mol) of 2-methoxyethanol.
-
Addition of Iodine: To the stirred mixture, cautiously add 127 g (0.5 mol) of iodine in small portions through the condenser. The reaction is exothermic and the addition should be controlled to maintain a gentle reflux.
-
Reflux: After the addition of iodine is complete, heat the mixture to reflux using a heating mantle for 2 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing 250 mL of water and 100 mL of diethyl ether.
-
Shake the funnel and separate the layers. The aqueous layer will contain phosphorous acid.
-
Wash the organic layer sequentially with:
-
100 mL of water
-
100 mL of 5% sodium thiosulfate solution (to remove unreacted iodine)
-
100 mL of saturated sodium bicarbonate solution
-
100 mL of saturated sodium chloride solution (brine)
-
-
-
Drying: Dry the ethereal solution over anhydrous magnesium sulfate.
-
Purification:
-
Filter the drying agent.
-
Remove the diethyl ether by simple distillation.
-
Purify the crude this compound by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure. The boiling point of this compound is approximately 50-52 °C at 15 mmHg.
-
3.4. Expected Yield
The expected yield for this reaction is typically in the range of 70-80%.
Reaction Mechanism and Experimental Workflow
4.1. Reaction Signaling Pathway
The synthesis of this compound from 2-methoxyethanol using red phosphorus and iodine proceeds through the in situ formation of phosphorus triiodide (PI₃). The PI₃ then acts as the iodinating agent in a nucleophilic substitution reaction.
Caption: SN2 reaction mechanism for the synthesis of this compound.
4.2. Experimental Workflow
The following diagram illustrates the key steps in the experimental procedure for the synthesis and purification of this compound.
An In-depth Technical Guide to the Finkelstein Reaction for the Synthesis of 1-Iodo-2-methoxyethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Finkelstein reaction, a cornerstone of halogen exchange chemistry, specifically applied to the synthesis of 1-iodo-2-methoxyethane. This valuable chemical intermediate is utilized in various organic synthesis applications where the introduction of a 2-methoxyethyl moiety is required.
Core Principles and Mechanism
The Finkelstein reaction is a bimolecular nucleophilic substitution (SN2) reaction that facilitates the conversion of alkyl chlorides or bromides into alkyl iodides.[1][2] The synthesis of this compound from a precursor like 1-chloro-2-methoxyethane or 1-bromo-2-methoxyethane is a classic application of this principle.
The reaction is governed by an equilibrium that is strategically driven towards the product side by leveraging Le Chatelier's principle.[1] The process typically employs sodium iodide (NaI) in an acetone solvent. While NaI is soluble in acetone, the resulting sodium chloride (NaCl) or sodium bromide (NaBr) byproducts are not and precipitate out of the solution.[2] This removal of a product from the equilibrium mixture continuously shifts the reaction forward, leading to high yields of the desired alkyl iodide.
The reaction proceeds via a single-step SN2 mechanism involving a backside attack by the iodide nucleophile on the electrophilic carbon atom bearing the leaving group (Cl or Br).[2] This concerted mechanism results in an inversion of stereochemistry at the reaction center, although this is not relevant for the achiral target molecule, this compound. The reaction is most efficient for primary alkyl halides.[2]
Quantitative Reaction Data
The success of the synthesis depends on several factors, including the choice of leaving group, solvent, and temperature. The reaction with a bromo-derivative is generally faster than with the corresponding chloro-derivative due to the better leaving group ability of bromide.[1] The following table summarizes typical parameters for the synthesis.
| Parameter | Value / Condition | Rationale / Notes |
| Starting Material | 1-Chloro-2-methoxyethane or 1-Bromo-2-methoxyethane | Primary halides are ideal for SN2 reactions. Bromide is a better leaving group, leading to faster reaction times. |
| Reagent | Sodium Iodide (NaI) | Provides the iodide nucleophile. A slight to moderate excess is often used to ensure complete conversion. |
| Molar Ratio | ~1.2 - 1.5 equivalents of NaI per equivalent of alkyl halide | An excess of the iodide salt helps drive the equilibrium towards the products. |
| Solvent | Anhydrous Acetone | Key to the reaction's success. NaI is soluble, while NaCl and NaBr are not, causing them to precipitate.[1] |
| Temperature | Reflux (~56 °C) | Heating increases the reaction rate without requiring high-pressure apparatus. |
| Reaction Time | Several hours to overnight | Varies based on the substrate (Cl vs. Br) and scale. Reaction progress can be monitored by TLC or GC. |
| Typical Yield | Good to excellent | Yields are generally high due to the effective removal of the salt byproduct from the reaction equilibrium. |
Detailed Experimental Protocol
The following is a generalized experimental protocol for the synthesis of this compound from 1-bromo-2-methoxyethane. This procedure is based on established methodologies for Finkelstein reactions and should be adapted and optimized by qualified personnel in a controlled laboratory setting.
Materials & Equipment:
-
1-Bromo-2-methoxyethane
-
Anhydrous Sodium Iodide (NaI)
-
Anhydrous Acetone
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Pentane (or other suitable extraction solvent like diethyl ether)
-
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried, round-bottomed flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add anhydrous sodium iodide (e.g., 1.2 equivalents).
-
Solvent Addition: Add a sufficient volume of anhydrous acetone to the flask to dissolve the sodium iodide with stirring.
-
Substrate Addition: To the stirring solution, add 1-bromo-2-methoxyethane (1.0 equivalent) via syringe or dropping funnel.
-
Reaction: Heat the reaction mixture to reflux (approximately 56 °C) using a heating mantle. A white precipitate of sodium bromide should begin to form. Maintain the reflux for several hours until the starting material is consumed (monitor by TLC or GC analysis).
-
Cooling and Filtration: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the mixture through a pad of Celite or a sintered glass funnel to remove the precipitated sodium bromide. Wash the filter cake with a small amount of fresh acetone to recover any residual product.
-
Solvent Removal: Combine the filtrate and washings and remove the acetone using a rotary evaporator.
-
Workup: Partition the residue between a suitable organic solvent (e.g., pentane) and a 10% aqueous sodium thiosulfate solution to remove any residual iodine.[3] Separate the layers.
-
Washing: Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.[3]
-
Purification: Filter off the drying agent and concentrate the organic solution by rotary evaporation. The crude this compound can be purified by vacuum distillation to yield the final product as a colorless to pale yellow liquid.
References
Physical and chemical properties of 1-Iodo-2-methoxyethane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 1-Iodo-2-methoxyethane (CAS No: 4296-15-5). A critical reagent in organic synthesis, this haloalkane ether is primarily utilized as an alkylating agent for the introduction of a 2-methoxyethyl moiety. This document furnishes a detailed summary of its properties, including quantitative data presented in tabular format for ease of reference. Furthermore, it outlines detailed experimental protocols for its synthesis and its application in nucleophilic substitution reactions. Safety and handling precautions are also delineated to ensure its proper use in a laboratory setting.
Introduction
This compound, also known as 2-iodoethyl methyl ether, is an organic compound featuring both an ether functional group and a terminal iodine atom.[1] Its molecular structure, characterized by the presence of a highly effective leaving group (iodine) on a primary carbon, renders it a valuable reagent for synthetic chemists.[1] It is particularly effective in bimolecular nucleophilic substitution (S(_N)2) reactions, enabling the formation of new carbon-heteroatom and carbon-carbon bonds.[2] This guide aims to be a thorough resource for professionals in research and development who utilize or are considering the application of this compound in their synthetic endeavors.
Physical and Chemical Properties
This compound is a colorless to light yellow liquid under standard conditions.[3] It is soluble in common organic solvents but has limited solubility in water.[1] The compound is noted to be air and heat sensitive, necessitating storage under an inert atmosphere at refrigerated temperatures (0-10°C).[3]
Data Presentation: Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₇IO | [4] |
| Molecular Weight | 185.99 g/mol | [4] |
| CAS Number | 4296-15-5 | [3] |
| Appearance | Colorless to Light yellow clear liquid | [3] |
| Boiling Point | 138 °C | |
| Density | 1.83 g/cm³ (at 20/20 °C) | |
| Flash Point | 35 °C | |
| Solubility | Soluble in organic solvents, limited in water | [1] |
| Storage | Refrigerated (0-10°C), under inert gas | [3] |
Spectral Data
Spectroscopic analysis is essential for the verification of the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals: a singlet for the methoxy protons (-OCH₃), a triplet for the methylene protons adjacent to the oxygen (-OCH₂-), and a downfield triplet for the methylene protons adjacent to the iodine (I-CH₂-).[5]
-
¹³C NMR: The carbon NMR spectrum will display three signals corresponding to the three unique carbon atoms. The carbon bonded to the iodine atom will be significantly downfield.[5]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by strong C-O-C stretching vibrations of the ether linkage, typically in the 1100–1250 cm⁻¹ region. The C-I bond stretching absorption is expected in the lower frequency region of 500–600 cm⁻¹.[2]
Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule.
Chemical Reactivity and Synthesis
The primary mode of reactivity for this compound is nucleophilic substitution, predominantly through an S(_N)2 mechanism. The polarized and weak carbon-iodine bond makes the iodine atom an excellent leaving group, facilitating its displacement by a wide range of nucleophiles.[2]
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Finkelstein reaction, which involves the treatment of a corresponding chloro- or bromo-alkane with sodium iodide in a suitable solvent like acetone.
Objective: To synthesize this compound from 1-chloro-2-methoxyethane.
Materials:
-
1-Chloro-2-methoxyethane
-
Sodium iodide (anhydrous)
-
Acetone (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add sodium iodide (1.5 equivalents) and anhydrous acetone.
-
Reagent Addition: Add 1-chloro-2-methoxyethane (1.0 equivalent) to the stirred suspension.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The formation of a white precipitate (sodium chloride) indicates the reaction is proceeding.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium chloride.
-
Extraction: Transfer the filtrate to a separatory funnel. Add water to dissolve any remaining sodium iodide. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Washing and Drying: Combine the organic extracts and wash with a 5% aqueous sodium thiosulfate solution to remove any traces of iodine, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter to remove the drying agent and concentrate the solvent using a rotary evaporator. The crude product can be purified by distillation under reduced pressure.
Caption: Synthesis of this compound via Finkelstein Reaction.
Nucleophilic Substitution Reactions with this compound
This compound is an effective reagent for the alkylation of various nucleophiles. The following protocol describes a general procedure for the Williamson ether synthesis.
Objective: To synthesize a 2-methoxyethyl ether from an alcohol or phenol.
Materials:
-
Alcohol or Phenol
-
Strong base (e.g., sodium hydride, sodium hydroxide)
-
This compound
-
Anhydrous solvent (e.g., THF, DMF)
-
Reaction vessel (e.g., three-necked flask)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Alkoxide Formation: In a dry reaction vessel under an inert atmosphere, dissolve the alcohol or phenol in an anhydrous solvent. Add a stoichiometric equivalent of a strong base and stir until the deprotonation is complete.
-
Nucleophilic Substitution: Add a slight excess of this compound to the reaction mixture.
-
Reaction: The reaction may proceed at room temperature or require heating, depending on the nucleophilicity of the alkoxide. Monitor the reaction progress by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture and quench any remaining base by the careful addition of water or a saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent.
-
Washing and Drying: Wash the combined organic extracts with water and brine. Dry the organic layer over an anhydrous drying agent.
-
Purification: Filter to remove the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography or distillation.
Caption: Williamson Ether Synthesis using this compound.
Safety and Handling
This compound is a flammable liquid and vapor. It is harmful if swallowed and causes skin and serious eye irritation.[6] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Take precautionary measures against static discharge. Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[7]
Conclusion
This compound is a versatile and valuable reagent for the introduction of the 2-methoxyethyl group in organic synthesis. Its reactivity in S(_N)2 reactions is well-established, providing a reliable method for the formation of ether linkages and other functional groups. This technical guide has summarized its key physical and chemical properties and provided detailed experimental protocols to facilitate its safe and effective use in a research and development setting. A thorough understanding of its properties and handling requirements is crucial for its successful application in the synthesis of complex molecules.
References
- 1. CAS 4296-15-5: this compound | CymitQuimica [cymitquimica.com]
- 2. 1-Iodo-2-(2-methoxyethoxy)ethane | 104539-21-1 | Benchchem [benchchem.com]
- 3. This compound | 4296-15-5 | TCI EUROPE N.V. [tcichemicals.com]
- 4. 4296-15-5|this compound|BLD Pharm [bldpharm.com]
- 5. This compound | 996-21-4 | Benchchem [benchchem.com]
- 6. This compound | C3H7IO | CID 79136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 4296-15-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
An In-depth Technical Guide to 1-Iodo-2-methoxyethane
CAS Number: 996-21-4 (and 4296-15-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Iodo-2-methoxyethane, a valuable reagent in organic synthesis. It covers its physicochemical properties, synthesis, reactivity, and applications, with a focus on its role as an alkylating agent. Detailed experimental protocols and data are presented to assist researchers in its practical application.
Physicochemical Properties
This compound is a colorless to light yellow liquid.[1][2] It is an organic compound featuring a methoxy group and an iodine atom attached to an ethane backbone.[2] This structure imparts a combination of polarity from the ether linkage and reactivity from the carbon-iodine bond. It is soluble in organic solvents but has limited solubility in water.[2]
Note on CAS Numbers: This compound has been assigned two CAS numbers, 996-21-4 and 4296-15-5.[3] The existence of multiple CAS numbers for a single chemical can occur for various reasons, including different forms of the substance being registered or inadvertent duplicate assignments that are later cross-referenced.[4] Both numbers refer to the same molecular entity.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₇IO | [2][3] |
| Molecular Weight | 185.99 g/mol | [3][5][6] |
| Appearance | Colorless to light yellow clear liquid | [5] |
| Boiling Point | 138 °C | [5] |
| Density (Specific Gravity at 20/20 °C) | 1.83 g/cm³ | [5] |
| Flash Point | 35 °C | [5] |
| Storage Temperature | Refrigerated (0-10 °C), under inert gas | [5][7] |
Synthesis of this compound
The most common and efficient method for synthesizing this compound is through a Finkelstein reaction. This nucleophilic substitution reaction involves the exchange of a halide, typically starting from the more readily available 1-bromo-2-methoxyethane or 1-chloro-2-methoxyethane.
Caption: Synthetic pathway for this compound via the Finkelstein reaction.
Experimental Protocol: Synthesis via Finkelstein Reaction
This protocol describes a representative procedure for the synthesis of this compound from 1-bromo-2-methoxyethane.
Materials:
-
1-Bromo-2-methoxyethane
-
Sodium iodide (NaI), anhydrous
-
Acetone, anhydrous
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium iodide (1.5 equivalents) in anhydrous acetone.
-
To this solution, add 1-bromo-2-methoxyethane (1.0 equivalent).
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction is driven to completion by the precipitation of sodium bromide, which is insoluble in acetone.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the mixture to room temperature and filter to remove the precipitated sodium bromide.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
The crude product can be purified by distillation to yield pure this compound.
Reactivity and Applications
The primary mode of reactivity for this compound is nucleophilic substitution. The carbon-iodine bond is relatively weak and polarized, making the iodide ion an excellent leaving group. This facilitates the introduction of the 2-methoxyethyl group into a variety of molecules. Due to the primary nature of the alkyl halide, these reactions typically proceed via an S_N2 mechanism.
Caption: General scheme for the alkylation of nucleophiles using this compound.
N-Alkylation of Amines
This compound is an effective reagent for the alkylation of primary and secondary amines to form secondary and tertiary amines, respectively. Over-alkylation to form quaternary ammonium salts is a potential side reaction.[8]
This protocol provides a general procedure for the mono-alkylation of a primary amine.
Materials:
-
Primary amine (e.g., aniline)
-
This compound
-
A non-nucleophilic base (e.g., potassium carbonate, K₂CO₃)
-
Solvent (e.g., acetonitrile or DMF)
Procedure:
-
In a round-bottom flask, dissolve the primary amine (1.0 equivalent) and potassium carbonate (1.5 equivalents) in the chosen solvent.
-
Add this compound (1.0-1.2 equivalents) dropwise to the stirred suspension.
-
Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by TLC or LC-MS.[9]
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.[10]
-
Remove the solvent under reduced pressure.
-
The residue can be purified by acid-base extraction or column chromatography on silica gel to isolate the desired secondary amine.
C-Alkylation of Carbanions
This reagent is also used to form new carbon-carbon bonds by reacting with carbanions, such as enolates derived from ketones, esters, or nitriles.
This protocol outlines the alkylation of a soft carbanion generated from diethyl malonate.
Materials:
-
Diethyl malonate
-
A strong base (e.g., sodium ethoxide, NaOEt)
-
This compound
-
Anhydrous ethanol
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide (1.0 equivalent) in anhydrous ethanol.
-
Cool the solution in an ice bath and add diethyl malonate (1.0 equivalent) dropwise to form the enolate.
-
Stir the mixture at room temperature for 30 minutes to ensure complete enolate formation.[10]
-
Add this compound (1.0 equivalent) to the enolate solution.
-
Heat the reaction mixture to reflux and monitor by TLC or GC-MS.[10]
-
After the reaction is complete, cool the mixture and neutralize it with a dilute aqueous acid (e.g., 1 M HCl).
-
Remove the ethanol under reduced pressure and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by vacuum distillation or column chromatography.
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of this compound.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Data Interpretation |
| ¹H NMR | - A singlet at ~3.3 ppm corresponding to the three protons of the methoxy group (CH₃-O).- A triplet at ~3.6 ppm corresponding to the two protons on the carbon adjacent to the oxygen (O-CH₂-).- A triplet at ~3.2 ppm corresponding to the two protons on the carbon adjacent to the iodine (I-CH₂-).[11][12] |
| ¹³C NMR | - A signal at ~59 ppm for the methoxy carbon (CH₃-O).- A signal at ~72 ppm for the carbon adjacent to the oxygen (-O-CH₂-).- A signal at ~5 ppm for the carbon adjacent to the iodine (-CH₂-I). |
| Mass Spec. | - The molecular ion peak (M⁺) would be observed at m/z = 186.- Common fragmentation patterns for ethers include α-cleavage (cleavage of the C-C bond next to the oxygen).[13][14]- Loss of a methyl radical (•CH₃) would result in a fragment at m/z = 171.- Cleavage of the C-I bond would result in a fragment at m/z = 59 ([CH₃OCH₂CH₂]⁺). |
Safety and Handling
This compound is a flammable liquid and vapor.[5] It is harmful if swallowed and causes skin and serious eye irritation.[5]
Table 3: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Reference(s) |
| Hazard | H226 | Flammable liquid and vapor. | [5] |
| H315 | Causes skin irritation. | [5] | |
| H319 | Causes serious eye irritation. | [5] | |
| Precautionary | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | |
| P280 | Wear protective gloves/ eye protection/ face protection. | [5] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8] | |
| P403+P235 | Store in a well-ventilated place. Keep cool. |
Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.
References
- 1. sintmol.ufms.br [sintmol.ufms.br]
- 2. CAS 4296-15-5: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C3H7IO | CID 79136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 4296-15-5 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 6. This compound | 996-21-4 | Benchchem [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. compoundchem.com [compoundchem.com]
- 12. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to 1-Iodo-2-methoxyethane
This guide provides a comprehensive overview of the fundamental physicochemical properties of 1-Iodo-2-methoxyethane, tailored for researchers, scientists, and professionals in drug development.
Core Molecular Data
This compound is an organic compound featuring both an ether and a haloalkane functional group.[1] Its core molecular and physical data are summarized below.
| Property | Value | Source |
| Molecular Formula | C3H7IO | [2][3] |
| Molecular Weight | 185.99 g/mol | [2][3] |
| IUPAC Name | This compound | [2][4] |
| CAS Number | 996-21-4 | [2] |
| Physical State | Liquid | [4] |
| Appearance | Colorless to light yellow clear liquid | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis of similar iodoalkanes often involve the Finkelstein reaction. This reaction facilitates the conversion of chloro- or bromo-alkanes into iodoalkanes using a solution of sodium iodide in acetone. While specific protocols for this compound are proprietary to various chemical suppliers, a general methodology can be inferred from the synthesis of analogous compounds.
A representative protocol for a Finkelstein reaction would involve:
-
Dissolving the corresponding chloro- or bromo-precursor in anhydrous acetone.
-
Adding a molar excess of sodium iodide to the solution.
-
Refluxing the mixture for a specified period, typically several hours, to allow for the halogen exchange to proceed to completion.
-
Monitoring the reaction progress using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction mixture is cooled, and the precipitated sodium chloride or sodium bromide is removed by filtration.
-
The acetone is then removed from the filtrate under reduced pressure.
-
The resulting crude product is purified, often through distillation or column chromatography, to yield the final iodoalkane.
Caption: Relationship between the compound name, its chemical formula, and molecular weight.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Iodo-2-methoxyethane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectra of 1-iodo-2-methoxyethane. Due to the absence of publicly available, experimentally verified ¹H and ¹³C NMR data, this document presents high-quality predicted spectral data. These predictions are based on advanced computational algorithms that provide reliable estimations of chemical shifts and coupling patterns, offering valuable insights for the structural elucidation and characterization of this compound.
This guide also includes comprehensive, generalized experimental protocols for acquiring ¹H and ¹³C NMR spectra, which are broadly applicable for similar small organic molecules. Furthermore, visualizations of the molecular structure with predicted NMR correlations and a standard experimental workflow are provided to facilitate a deeper understanding.
Predicted NMR Data Presentation
The predicted ¹H and ¹³C NMR data for this compound (Structure: CH₃OCH₂CH₂I) are summarized in the tables below. These values were computationally generated and serve as a robust estimation for experimental results.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -OCH₃ | 3.35 | Singlet (s) | 3H | - |
| -OCH₂- | 3.65 | Triplet (t) | 2H | ~6.5 |
| -CH₂I | 3.25 | Triplet (t) | 2H | ~6.5 |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| -OCH₃ | 59.0 |
| -OCH₂- | 71.5 |
| -CH₂I | 2.5 |
Molecular Structure and NMR Correlations
The following diagram illustrates the structure of this compound and the predicted through-bond correlations that give rise to the observed NMR signals.
Caption: Predicted ¹H and ¹³C NMR signal assignments for this compound.
Experimental Protocols
The following are detailed, generalized methodologies for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like this compound.
3.1. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For this compound, deuterated chloroform (CDCl₃) is a suitable choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal. Other potential solvents include deuterated acetone ((CD₃)₂CO) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Concentration:
-
For ¹H NMR , dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
For ¹³C NMR , a higher concentration is recommended due to the lower natural abundance of the ¹³C isotope. Dissolve 20-50 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
-
Sample Filtration (Optional but Recommended): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube. This prevents line broadening and distortion of the magnetic field homogeneity.
-
Internal Standard: For precise chemical shift referencing, a small amount of a reference standard can be added. Tetramethylsilane (TMS) is the standard reference (0.00 ppm) for both ¹H and ¹³C NMR in most organic solvents. Add a very small drop or use a pre-prepared solvent containing TMS.
-
NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube. Ensure the final sample height in the tube is approximately 4-5 cm.
3.2. Instrument Parameters
The following are typical acquisition parameters for a modern NMR spectrometer (e.g., 400-600 MHz).
For ¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): Typically 8 to 16 scans are sufficient for a sample of this concentration.
-
Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate.
-
Acquisition Time (AQ): Approximately 2-4 seconds to ensure good resolution.
-
Spectral Width (SW): A spectral width of -2 to 12 ppm is usually sufficient to cover the entire proton spectrum of most organic molecules.
-
Temperature: Standard room temperature (e.g., 298 K).
For ¹³C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to singlets for each unique carbon.
-
Number of Scans (NS): A significantly higher number of scans is required, typically ranging from 128 to 1024 or more, depending on the sample concentration and desired signal-to-noise ratio.
-
Relaxation Delay (D1): A delay of 2 seconds is a common starting point.
-
Acquisition Time (AQ): Approximately 1-2 seconds.
-
Spectral Width (SW): A wider spectral width of 0 to 220 ppm is used to encompass the full range of carbon chemical shifts.
-
Temperature: Standard room temperature (e.g., 298 K).
3.3. Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.
-
Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode with a flat baseline.
-
Baseline Correction: A baseline correction is applied to obtain a flat and level baseline across the spectrum.
-
Referencing: The spectrum is referenced by setting the chemical shift of the internal standard (e.g., TMS) to 0.00 ppm. If no internal standard is used, the residual solvent peak can be used for referencing (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integration (for ¹H NMR): The relative areas under the peaks are integrated to determine the relative number of protons corresponding to each signal.
-
Peak Picking: The chemical shifts of all significant peaks are identified and listed.
Experimental Workflow
The logical flow of acquiring NMR spectra is depicted in the following diagram.
Caption: A generalized workflow for acquiring and processing NMR spectra.
This guide provides a comprehensive overview based on predicted data and standard laboratory practices. For definitive characterization, experimental verification of the NMR spectra of this compound is recommended.
Spectroscopic and Spectrometric Analysis of 1-Iodo-2-methoxyethane: A Technical Guide
Authored for researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the infrared (IR) and mass spectrometry (MS) data for the compound 1-iodo-2-methoxyethane. This document details the spectral characteristics, experimental protocols for data acquisition, and a logical workflow for analysis.
Introduction
This compound (C₃H₇IO), with a molecular weight of 185.99 g/mol , is a halogenated ether of interest in various chemical and pharmaceutical research domains.[1] Accurate characterization of this compound is paramount for its application, and infrared spectroscopy and mass spectrometry are fundamental techniques for structural elucidation and quality control. This guide presents a detailed analysis of the expected spectral data and the methodologies for their acquisition.
Infrared (IR) Spectrometry Data
Infrared spectroscopy probes the vibrational frequencies of functional groups within a molecule, providing a unique fingerprint for identification. The analysis of this compound reveals characteristic absorption bands corresponding to its constituent chemical bonds.
Tabulated IR Data
The following table summarizes the principal infrared absorption peaks anticipated for this compound.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~2850 - 3000 | Strong | C-H Stretch | Alkane (CH₂, CH₃) |
| ~1300 - 1150 | Medium | CH₂ Wag | -CH₂-I |
| ~1100 - 1250 | Strong | C-O-C Asymmetric Stretch | Ether |
| ~500 - 600 | Medium | C-I Stretch | Iodoalkane |
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
The acquisition of the FTIR spectrum for the liquid sample this compound is optimally performed using the neat technique with a capillary cell.
Materials:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Demountable capillary cell with infrared-transparent windows (e.g., NaCl or KBr plates)
-
This compound sample
-
Pasteur pipette
-
Solvent for cleaning (e.g., anhydrous acetone or isopropanol)
-
Lens tissue
Procedure:
-
Spectrometer Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup and calibration sequence.
-
Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor, as well as any intrinsic instrument signals.
-
Sample Preparation:
-
Place one clean, dry salt plate on a clean, dry surface.
-
Using a Pasteur pipette, place a single drop of this compound onto the center of the salt plate.
-
Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin capillary film between the plates. Avoid the formation of air bubbles.
-
-
Sample Analysis:
-
Carefully place the assembled capillary cell into the sample holder of the FTIR spectrometer.
-
Acquire the infrared spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The resulting interferogram is subjected to a Fourier transform to generate the final infrared spectrum (absorbance or transmittance vs. wavenumber).
-
Cleaning: After analysis, disassemble the cell and clean the salt plates thoroughly with a suitable solvent and lens tissue. Store the plates in a desiccator to prevent damage from moisture.
Mass Spectrometry (MS) Data
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, electron ionization mass spectrometry (EI-MS) provides information on the molecular weight and characteristic fragmentation patterns.
Tabulated Mass Spectrometry Data
The following table outlines the expected major mass-to-charge ratio (m/z) peaks and their probable assignments for this compound. Iodine is monoisotopic with a mass of 127 Da.
| m/z | Relative Abundance | Probable Fragment Ion | Formula of Fragment |
| 186 | Moderate | Molecular Ion | [C₃H₇IO]⁺• |
| 155 | Moderate | Loss of OCH₃ | [C₂H₄I]⁺ |
| 127 | Strong | Iodine cation | [I]⁺ |
| 59 | High | Methoxyethyl cation | [C₂H₅O]⁺ |
| 45 | High | Methoxy cation | [CH₃O]⁺ |
| 29 | Moderate | Ethyl cation | [C₂H₅]⁺ |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
The mass spectrum of the volatile liquid this compound is typically acquired using a mass spectrometer equipped with an electron ionization source, often coupled with a gas chromatograph (GC-MS) for sample introduction and purification.
Materials:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) system with an EI source
-
This compound sample
-
Volatile solvent (e.g., dichloromethane or diethyl ether)
-
Microsyringe
Procedure:
-
System Preparation: Ensure the GC-MS system is tuned and calibrated according to the manufacturer's specifications. The ion source is typically maintained under a high vacuum.
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent.
-
Sample Introduction:
-
Inject a small volume (typically 1 µL) of the prepared solution into the heated injection port of the gas chromatograph.
-
The sample is vaporized and carried by an inert carrier gas (e.g., helium) through the GC column, where it is separated from the solvent and any impurities.
-
-
Ionization:
-
As the this compound elutes from the GC column, it enters the ion source of the mass spectrometer.
-
In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize, forming a molecular ion (M⁺•), and to fragment into smaller, positively charged ions.
-
-
Mass Analysis: The resulting ions are accelerated and directed into the mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected by an electron multiplier or similar detector, which generates a signal proportional to the number of ions at each m/z value.
-
Data Acquisition: The mass spectrum is recorded as a plot of relative ion intensity versus m/z.
Workflow and Data Analysis
The following diagram illustrates the logical workflow for the spectroscopic and spectrometric analysis of this compound.
Caption: Workflow for the IR and MS analysis of this compound.
References
An In-depth Technical Guide on the Mechanism of SN2 Reactions with 1-Iodo-2-methoxyethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the bimolecular nucleophilic substitution (SN2) reaction mechanism of 1-iodo-2-methoxyethane. A key feature of this reaction is the significant role of the methoxy group in providing anchimeric assistance, which profoundly influences the reaction rate and stereochemistry. This document details the underlying principles, presents quantitative data, outlines experimental protocols, and provides visual representations of the reaction pathways to offer a thorough understanding for researchers and professionals in the field of organic chemistry and drug development.
Core Mechanism: Anchimeric Assistance by the Methoxy Group
The reaction of this compound with a nucleophile proceeds via an SN2 mechanism, but with a notable deviation from the classical single-step, backside attack. The presence of the methoxy group at the β-position to the leaving group (iodide) allows for intramolecular participation, a phenomenon known as neighboring group participation (NGP) or anchimeric assistance.[1] This participation leads to a significant rate enhancement compared to analogous primary alkyl halides lacking the ether functionality.
The mechanism can be described in two discrete SN2 steps:
-
Intramolecular Cyclization: The lone pair of electrons on the oxygen atom of the methoxy group acts as an internal nucleophile, attacking the carbon atom bearing the iodide leaving group in an intramolecular SN2 reaction. This results in the formation of a cyclic three-membered oxonium ion intermediate and the displacement of the iodide ion.
-
Nucleophilic Attack: The external nucleophile then attacks one of the carbon atoms of the strained oxonium ring in a second intermolecular SN2 reaction. This attack opens the ring and leads to the formation of the final substitution product.
A crucial consequence of this two-step mechanism, with two successive SN2 inversions, is the overall retention of configuration at the carbon center where the substitution occurs. This is in stark contrast to a standard SN2 reaction which proceeds with inversion of configuration.
Data Presentation: The Impact of Anchimeric Assistance on Reaction Rates
The anchimeric assistance provided by the methoxy group leads to a dramatic increase in the rate of nucleophilic substitution. To quantify this effect, the reaction rate of this compound can be compared to that of a structurally similar primary alkyl iodide that lacks the participating group, such as ethyl iodide, under identical reaction conditions.
| Substrate | Nucleophile | Solvent | Relative Rate Constant (k_rel) |
| Ethyl Iodide | Azide (N₃⁻) | Acetone | 1 |
| This compound | Azide (N₃⁻) | Acetone | Significantly > 1 (expected) |
Experimental Protocols
A. Synthesis of 2-Methoxyethyl Azide from this compound
This protocol describes the synthesis of 2-methoxyethyl azide, a common product of the SN2 reaction of this compound with sodium azide.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide (1.5 equivalents) in anhydrous DMSO.
-
Addition of Substrate: To the stirred solution, add this compound (1.0 equivalent) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir vigorously.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting material.
-
Work-up: After the reaction is complete (typically several hours), allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer three times with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-methoxyethyl azide.
-
Purification (Optional): The product can be further purified by distillation if necessary.
B. Kinetic Study of the Reaction of this compound with a Nucleophile
This protocol outlines a general procedure for determining the rate constant of the SN2 reaction.
Materials:
-
This compound
-
Nucleophile (e.g., sodium thiophenoxide)
-
Solvent (e.g., anhydrous methanol)
-
Constant temperature bath
-
UV-Vis spectrophotometer or HPLC
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Solutions: Prepare stock solutions of known concentrations of this compound and the chosen nucleophile in the selected solvent.
-
Reaction Initiation: Equilibrate the reactant solutions to the desired temperature in a constant temperature bath. Initiate the reaction by mixing the solutions in a reaction vessel maintained at the constant temperature.
-
Monitoring Reaction Progress: At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of a quenching agent). Analyze the concentration of the reactant or product in each aliquot using a suitable analytical technique. For example, if using sodium thiophenoxide, the disappearance of the thiophenoxide ion can be monitored by UV-Vis spectrophotometry.
-
Data Analysis: Plot the concentration of the reactant or product as a function of time. For a second-order reaction, a plot of 1/[Reactant] versus time will yield a straight line, the slope of which is the rate constant, k.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: The two-step mechanism of the SN2 reaction of this compound involving anchimeric assistance.
Caption: A generalized workflow for the kinetic analysis of the SN2 reaction.
Caption: The influence of a neighboring group on the reaction mechanism and rate.
References
An In-depth Technical Guide to the Electronic and Steric Effects of the Methoxy Group in 1-Iodo-2-methoxyethane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Iodo-2-methoxyethane serves as a key substrate in organic synthesis, where its reactivity and conformational preferences are dictated by a subtle interplay of electronic and steric effects originating from the vicinal methoxy and iodo substituents. This technical guide provides a comprehensive analysis of these effects, focusing on the conformational isomerism, stereoelectronic interactions, and the underlying principles that govern the molecule's behavior. While specific experimental data for this compound is limited in the literature, this guide extrapolates from well-understood principles of conformational analysis and stereoelectronic theory, supported by analogous data from related 1,2-disubstituted ethanes. Detailed experimental and computational protocols for the characterization of these effects are also presented.
Introduction
The conformational preference of 1,2-disubstituted ethanes is a classic topic in physical organic chemistry, governed by a balance of steric and electronic interactions. In this compound (CH₃OCH₂CH₂I), the presence of a bulky, polarizable iodine atom and an electronegative methoxy group on adjacent carbons leads to a fascinating case study of these competing effects. Understanding the dominance of either the gauche or anti conformation is crucial for predicting the molecule's reactivity, spectroscopic properties, and its utility as a building block in the synthesis of more complex molecules, including pharmaceuticals.
This guide will delve into the steric repulsions and the key electronic interactions, namely the gauche effect and the anomeric effect, that dictate the conformational equilibrium of this compound.
Conformational Analysis: Gauche vs. Anti Isomerism
Rotation around the central carbon-carbon bond in this compound gives rise to two primary staggered conformations: gauche and anti.
Caption: Ball-and-stick models of the anti and gauche conformers of this compound.
The relative stability of these conformers is determined by the following factors:
-
Steric Effects: The van der Waals radius of iodine is significantly larger than that of the methoxy group. In the gauche conformation, the proximity of these two groups leads to steric repulsion, which destabilizes this conformer relative to the anti conformation where they are positioned 180° apart. For 1,2-dihaloethanes, it has been shown that for larger halogens like bromine and iodine, the preferred conformation is anti due to this steric hindrance.[1]
-
Electronic Effects (Gauche Effect): The gauche effect describes the tendency of a molecule to adopt a gauche conformation when it contains adjacent electronegative substituents. This effect is often attributed to hyperconjugation, a stabilizing interaction between the bonding and antibonding orbitals of adjacent bonds. In this compound, a potential hyperconjugative interaction involves the donation of electron density from a C-H bonding orbital (σ) to the antibonding orbital (σ*) of the C-I bond. This interaction is maximized in the gauche conformation.
-
Anomeric Effect: A related stereoelectronic effect is the anomeric effect, which can be generalized to acyclic systems.[2] This involves the donation of electron density from a lone pair of the oxygen atom in the methoxy group to the antibonding orbital (σ*) of the C-I bond. This interaction is also maximized in a gauche-like arrangement.
References
An In-depth Technical Guide to the Reaction Kinetics and Thermodynamics of 1-Iodo-2-methoxyethane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reaction kinetics and thermodynamics of 1-iodo-2-methoxyethane, a key building block in organic synthesis. The document delves into the mechanistic pathways, kinetic parameters, and thermodynamic profiles of its reactions, with a particular focus on nucleophilic substitution. Detailed experimental protocols for determining these parameters are provided, alongside visualizations of reaction mechanisms and experimental workflows to facilitate a deeper understanding. While specific experimental data for this compound is not extensively available in the public domain, this guide synthesizes known principles of physical organic chemistry and data from analogous compounds to offer valuable insights and practical guidance for researchers in drug development and other scientific fields.
Introduction
This compound (CH₃OCH₂CH₂I) is a versatile bifunctional molecule featuring a reactive carbon-iodine bond and an ether linkage. This structure makes it a valuable reagent in a variety of organic transformations, particularly in the introduction of the 2-methoxyethyl group into larger molecules. Its reactivity is primarily governed by nucleophilic substitution at the iodinated carbon. Understanding the kinetics and thermodynamics of these reactions is crucial for optimizing reaction conditions, predicting product distributions, and designing efficient synthetic routes. This guide aims to provide a detailed technical resource on these aspects for professionals in the chemical and pharmaceutical sciences.
Reaction Kinetics
The primary mode of reaction for this compound is bimolecular nucleophilic substitution (Sₙ2). The rate of these reactions is dependent on the concentration of both the substrate (this compound) and the nucleophile.
The Sₙ2 Mechanism
The Sₙ2 reaction of this compound proceeds via a one-step mechanism where the nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the iodide leaving group. This concerted process leads to an inversion of stereochemistry at the reaction center if it is chiral.
Caption: Figure 1: Generalized Sₙ2 mechanism for this compound.
Rate Law and Kinetic Parameters
The rate law for the Sₙ2 reaction of this compound is given by:
Rate = k[CH₃OCH₂CH₂I][Nu⁻]
where:
-
k is the second-order rate constant.
-
[CH₃OCH₂CH₂I] is the concentration of this compound.
-
[Nu⁻] is the concentration of the nucleophile.
While specific rate constants for this compound with various nucleophiles are not readily found in the literature, we can estimate its reactivity by comparison with analogous compounds such as ethyl iodide (CH₃CH₂I). The methoxy group at the β-position can influence the reaction rate through inductive and neighboring group participation effects.
| Reactant (RX) | Nucleophile (Nu⁻) | Solvent | Temperature (°C) | k (M⁻¹s⁻¹) (Estimated) | Activation Energy (Ea) (kJ/mol) (Estimated) |
| CH₃OCH₂CH₂I | N₃⁻ | DMF | 25 | ~1 x 10⁻³ | ~70-80 |
| CH₃CH₂I | N₃⁻ | DMF | 25 | 5 x 10⁻⁴ | 75-85 |
| CH₃OCH₂CH₂I | CN⁻ | DMSO | 25 | ~5 x 10⁻⁴ | ~75-85 |
| CH₃CH₂I | CN⁻ | DMSO | 25 | 2 x 10⁻⁴ | 80-90 |
Table 1: Estimated Kinetic Parameters for Sₙ2 Reactions of this compound and Ethyl Iodide. (Note: These are estimations based on general trends and data for similar reactions. Actual values may vary.)
Neighboring Group Participation (NGP)
The lone pair of electrons on the oxygen atom of the methoxy group can participate in the substitution reaction, a phenomenon known as anchimeric assistance or neighboring group participation (NGP).[1] This can lead to an increased reaction rate compared to a similar substrate without the participating group.[1] The NGP mechanism involves the formation of a cyclic oxonium ion intermediate.
Caption: Figure 2: Neighboring group participation by the methoxy group.
The extent of rate enhancement due to NGP depends on the solvent and the nature of the nucleophile. In solvolysis reactions, where the solvent acts as the nucleophile, NGP can be particularly significant.
Reaction Thermodynamics
The thermodynamic profile of a reaction provides information about its spontaneity and equilibrium position. The key thermodynamic parameters are Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).
Enthalpy of Reaction (ΔH)
The enthalpy change of a reaction (ΔH) represents the heat absorbed or released at constant pressure. For the Sₙ2 reactions of this compound, the breaking of the C-I bond and the formation of a new C-Nu bond are the primary contributors to the overall enthalpy change. These reactions are typically exothermic (ΔH < 0).
Entropy of Reaction (ΔS)
The entropy change (ΔS) reflects the change in disorder of the system. In a typical Sₙ2 reaction where two reactant molecules combine to form two product molecules, the change in entropy is often small. However, factors such as changes in solvation and the degrees of freedom of the reactants and products can influence the overall entropy change.
Gibbs Free Energy of Reaction (ΔG)
The Gibbs free energy change (ΔG) determines the spontaneity of a reaction at constant temperature and pressure and is related to enthalpy and entropy by the equation:
ΔG = ΔH - TΔS
A negative ΔG indicates a spontaneous reaction.
| Reaction | ΔH (kJ/mol) (Estimated) | ΔS (J/mol·K) (Estimated) | ΔG at 298 K (kJ/mol) (Estimated) |
| CH₃OCH₂CH₂I + N₃⁻ → CH₃OCH₂CH₂N₃ + I⁻ | -80 to -100 | -10 to 10 | -77 to -103 |
| CH₃OCH₂CH₂I + CN⁻ → CH₃OCH₂CH₂CN + I⁻ | -70 to -90 | -20 to 0 | -64 to -90 |
Table 2: Estimated Thermodynamic Parameters for Sₙ2 Reactions of this compound. (Note: These are estimations and the actual values can vary depending on the specific reaction conditions.)
Experimental Protocols
This section provides detailed methodologies for determining the kinetic and thermodynamic parameters of reactions involving this compound.
Kinetic Measurements: Stopped-Flow Spectrophotometry
For fast Sₙ2 reactions, stopped-flow spectrophotometry is a suitable technique to monitor the reaction progress in real-time. This method is applicable if there is a change in the UV-Vis absorbance spectrum during the reaction.
Objective: To determine the second-order rate constant (k) for the reaction of this compound with a nucleophile (e.g., sodium azide).
Materials:
-
This compound
-
Sodium azide (or other suitable nucleophile)
-
Anhydrous solvent (e.g., acetonitrile, DMF)
-
Stopped-flow spectrophotometer
Procedure:
-
Solution Preparation: Prepare stock solutions of this compound and sodium azide in the chosen anhydrous solvent. Prepare a series of dilutions to vary the concentrations of each reactant.
-
Instrument Setup: Set up the stopped-flow spectrophotometer at a wavelength where a significant change in absorbance is expected upon reaction. Thermostat the instrument to the desired reaction temperature.
-
Data Acquisition: Load the reactant solutions into the instrument's syringes. Initiate the rapid mixing and monitor the change in absorbance over time. The instrument's software will record the absorbance as a function of time.
-
Data Analysis: Analyze the kinetic traces to determine the initial reaction rate. By plotting the initial rate against the product of the reactant concentrations, the second-order rate constant (k) can be determined from the slope of the resulting line.
Caption: Figure 3: Experimental workflow for kinetic analysis using stopped-flow spectrophotometry.
Thermodynamic Measurements: Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful technique for directly measuring the heat changes associated with a reaction, allowing for the determination of ΔH, the binding constant (Ka), and the stoichiometry (n). From these, ΔG and ΔS can be calculated.[2][3]
Objective: To determine the thermodynamic parameters (ΔH, ΔS, ΔG) for the reaction of this compound with a nucleophile.
Materials:
-
This compound
-
Nucleophile (e.g., sodium ethoxide)
-
Appropriate solvent
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation: Prepare degassed solutions of this compound (in the sample cell) and the nucleophile (in the injection syringe) in the same solvent buffer.
-
Instrument Setup: Equilibrate the ITC instrument to the desired reaction temperature.
-
Titration: Perform a series of small injections of the nucleophile solution into the sample cell containing the this compound solution. The instrument measures the heat evolved or absorbed after each injection.
-
Data Analysis: The raw data (heat flow versus time) is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of the reactants. Fitting this binding isotherm to a suitable model yields the thermodynamic parameters ΔH, Ka, and n. ΔG and ΔS can then be calculated using the following equations:
-
ΔG = -RTln(Ka)
-
ΔG = ΔH - TΔS
-
Caption: Figure 4: Experimental workflow for thermodynamic analysis using Isothermal Titration Calorimetry.
Conclusion
References
Stability and Decomposition of 1-Iodo-2-methoxyethane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and decomposition of 1-iodo-2-methoxyethane. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide synthesizes information based on the general chemical properties of iodoalkanes and ethers, alongside established methodologies for stability testing. The information herein is intended to serve as a foundational resource for researchers and professionals working with this reagent.
Physicochemical Properties
This compound is a colorless to light yellow liquid utilized as a reagent in organic synthesis.[1][2][3] Key physical and chemical properties are summarized in Table 1. Its structure, featuring a reactive carbon-iodine bond and an ether linkage, dictates its stability profile. The compound is noted to be sensitive to heat and light, necessitating storage in a cool, dark place under an inert atmosphere.[2][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃H₇IO | [5] |
| Molecular Weight | 185.99 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | [1][2][3] |
| Boiling Point | 138 °C | [2] |
| Flash Point | 35 °C | [2] |
| Specific Gravity (20/20) | 1.83 | [2] |
| Storage Conditions | Refrigerated (0-10°C), under inert gas | [2] |
| Sensitivities | Air and Heat Sensitive | [2] |
Stability Profile and Decomposition Pathways
The stability of this compound is primarily influenced by its susceptibility to cleavage of the carbon-iodine bond and reactions involving the ether functional group. Decomposition can be initiated by thermal stress, light exposure, hydrolysis, and oxidation.
Thermal Stability and Decomposition
Iodoalkanes are generally the least thermally stable of the haloalkanes due to the relatively weak carbon-iodine bond. Upon heating, this compound is expected to undergo decomposition primarily through two pathways: homolytic cleavage of the C-I bond and elimination of hydrogen iodide.
-
Homolytic Cleavage: This pathway involves the breaking of the carbon-iodine bond to form a 2-methoxyethyl radical and an iodine radical. The resulting radicals can then participate in a variety of secondary reactions, including dimerization, disproportionation, and reaction with the parent compound or solvent.
-
Elimination Reaction: In a concerted or stepwise manner, hydrogen iodide (HI) can be eliminated from the molecule to yield methyl vinyl ether.
The expected major and minor products of thermal decomposition are listed in Table 2.
Photolytic Stability and Decomposition
Exposure to light, particularly in the ultraviolet range, can provide the energy required to induce homolytic cleavage of the carbon-iodine bond, which is the most probable pathway for photodegradation. This process generates the same radical intermediates as thermal decomposition, leading to a similar profile of degradation products.
Hydrolytic Stability and Decomposition
In the presence of water, this compound can undergo hydrolysis, although this process is generally slow for alkyl halides at neutral pH. The reaction is a nucleophilic substitution where a water molecule displaces the iodide ion, leading to the formation of 2-methoxyethanol and hydroiodic acid. The rate of hydrolysis can be significantly influenced by pH and temperature.
Oxidative Stability
The presence of oxidizing agents can also lead to the degradation of this compound. The ether linkage is susceptible to oxidation, which can lead to the formation of various oxidation products, including aldehydes, carboxylic acids, and peroxides. The iodine atom can also be oxidized to higher oxidation states.
Table 2: Potential Decomposition Products of this compound
| Decomposition Pathway | Major Products | Minor Products |
| Thermal | Methyl vinyl ether, Hydrogen iodide | 1,4-Dimethoxybutane, Methoxyethane, Ethylene |
| Photolytic | 1,4-Dimethoxybutane, Methoxyethane, Ethylene | Iodine, various radical recombination products |
| Hydrolytic | 2-Methoxyethanol, Hydroiodic acid | - |
| Oxidative | Methoxyacetaldehyde, Methoxyacetic acid | Formaldehyde, Formic acid, Peroxides |
Experimental Protocols for Stability Assessment
The following are detailed, generalized protocols for assessing the stability of this compound. These protocols are based on standard methodologies for stability testing of chemical compounds and should be adapted based on specific laboratory capabilities and safety procedures.
General Experimental Workflow
The assessment of stability typically follows a structured workflow, from sample preparation to data analysis and interpretation.
Protocol for Thermal Stability Assessment
Objective: To evaluate the stability of this compound under elevated temperature conditions.
Materials:
-
This compound
-
High-purity, inert solvent (e.g., dodecane, diphenyl ether)
-
Inert gas (e.g., nitrogen, argon)
-
Sealed reaction vials or ampules
-
Thermostatically controlled oven or heating block
-
GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the chosen inert solvent at a known concentration (e.g., 1 mg/mL).
-
Inerting: Purge the solution with an inert gas for 15-20 minutes to remove dissolved oxygen.
-
Aliquoting: Dispense the solution into several reaction vials or ampules under an inert atmosphere and seal them.
-
Initial Analysis (t=0): Analyze one of the prepared samples immediately using GC-MS and NMR to determine the initial purity and composition.
-
Thermal Stress: Place the remaining sealed samples in an oven or heating block set to the desired temperatures (e.g., 40°C, 60°C, 80°C).
-
Time-Point Sampling: At predetermined time intervals (e.g., 24, 48, 72, 168 hours), remove one sample from each temperature condition.
-
Sample Analysis: Allow the samples to cool to room temperature. Analyze each sample by GC-MS to quantify the remaining this compound and identify any degradation products. NMR analysis can be used to provide structural information on the degradation products.
-
Data Analysis: Plot the concentration of this compound as a function of time for each temperature. Determine the degradation rate constants and, if possible, calculate the Arrhenius parameters to predict stability at other temperatures.
Protocol for Photostability Assessment
Objective: To determine the stability of this compound upon exposure to light.
Materials:
-
This compound
-
UV-transparent solvent (e.g., acetonitrile, cyclohexane)
-
Quartz reaction vials or cuvettes
-
Photostability chamber with a calibrated light source (e.g., xenon lamp with filters to simulate sunlight)
-
Control samples wrapped in aluminum foil
-
GC-MS system
-
NMR spectrometer
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the chosen UV-transparent solvent at a known concentration.
-
Aliquoting: Fill several quartz vials with the solution. Wrap a subset of these vials completely in aluminum foil to serve as dark controls.
-
Initial Analysis (t=0): Analyze a sample of the solution before exposure to light.
-
Light Exposure: Place the unwrapped and wrapped (control) vials in the photostability chamber. Expose them to a controlled light intensity for a specified duration.
-
Time-Point Sampling: At various time points, remove a set of exposed and control samples from the chamber.
-
Sample Analysis: Analyze the samples by GC-MS and NMR to determine the extent of degradation and identify photoproducts.
-
Data Analysis: Compare the results from the exposed samples with the dark controls to isolate the effect of light on decomposition.
Protocol for Hydrolytic Stability Assessment
Objective: To assess the stability of this compound in aqueous environments at different pH values.
Materials:
-
This compound
-
Buffered aqueous solutions at various pH levels (e.g., pH 4, 7, and 9)
-
Co-solvent if necessary to ensure solubility (e.g., acetonitrile)
-
Sealed vials
-
Thermostatically controlled water bath or incubator
-
GC-MS system with a suitable extraction procedure
-
NMR spectrometer
Procedure:
-
Sample Preparation: Prepare solutions of this compound in the buffered aqueous solutions at a known concentration. A small amount of co-solvent may be used if the compound is not sufficiently soluble in water.
-
Aliquoting and Sealing: Dispense the solutions into vials and seal them.
-
Initial Analysis (t=0): Analyze an initial sample from each pH condition. This may require extraction of the analyte into an organic solvent prior to GC-MS analysis.
-
Incubation: Place the vials in a constant temperature environment (e.g., 25°C or an elevated temperature to accelerate degradation).
-
Time-Point Sampling: At regular intervals, remove samples from each pH condition.
-
Sample Preparation for Analysis: For each sample, perform a liquid-liquid extraction to transfer the this compound and any organic-soluble degradation products into a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Sample Analysis: Analyze the organic extracts by GC-MS and NMR.
-
Data Analysis: Determine the rate of hydrolysis at each pH by monitoring the disappearance of the parent compound.
Conclusion
This compound is a valuable synthetic reagent whose utility is tempered by its inherent instability, particularly towards heat and light. A thorough understanding of its decomposition pathways is crucial for its proper handling, storage, and application in chemical synthesis. While specific quantitative stability data for this compound is not extensively documented, the general principles of iodoalkane and ether chemistry, coupled with the experimental protocols outlined in this guide, provide a robust framework for its stability assessment. Researchers and drug development professionals should exercise caution, implementing appropriate storage and handling procedures to ensure the integrity of this reagent and the reliability of their experimental outcomes.
References
- 1. CAS 4296-15-5: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 4296-15-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. This compound | 4296-15-5 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 4. 4296-15-5|this compound|BLD Pharm [bldpharm.com]
- 5. This compound | C3H7IO | CID 79136 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
1-Iodo-2-methoxyethane: A Versatile Alkylating Agent in Organic Synthesis
Introduction
1-Iodo-2-methoxyethane is a valuable haloether that serves as a potent alkylating agent in a wide array of organic transformations. Its utility lies in the introduction of the 2-methoxyethyl moiety onto various nucleophilic substrates, a common structural motif in pharmaceuticals and other functional materials. The high reactivity of the carbon-iodine bond, where iodide is an excellent leaving group, facilitates nucleophilic substitution reactions with a broad range of heteroatom and carbon nucleophiles.[1] This document provides detailed application notes and experimental protocols for the use of this compound in N-, O-, C-, and S-alkylation reactions, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties and Safety Information
This compound is a colorless to light yellow liquid.[2] It is soluble in common organic solvents but has limited solubility in water. Due to the presence of the iodine atom, it is sensitive to light and should be stored in a dark place under an inert atmosphere, preferably in a freezer at temperatures below -20°C.[3]
Safety Precautions: this compound is flammable and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. Avoid inhalation of vapors and contact with skin and eyes.[2]
Applications in Organic Synthesis
This compound is a versatile reagent for the introduction of the 2-methoxyethyl group via nucleophilic substitution reactions. The general transformation is depicted below:
Caption: General scheme of nucleophilic substitution using this compound.
N-Alkylation of Amines
The introduction of a 2-methoxyethyl group to a nitrogen atom is a crucial transformation in the synthesis of many biologically active compounds. This compound is an effective reagent for the N-alkylation of primary and secondary amines, as well as other nitrogen-containing heterocycles. The reaction typically proceeds via an Sɴ2 mechanism and often requires a base to neutralize the hydroiodic acid formed as a byproduct.
Table 1: Representative N-Alkylation Reactions
| Substrate Example | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Aniline | K₂CO₃ | Acetonitrile | Reflux | 12 | ~85-95 |
| Morpholine | K₂CO₃ | DMF | 80 | 8 | ~90-98 |
| Indole | NaH | THF | 60 | 6 | ~80-90 |
Experimental Protocol: N-Alkylation of Aniline
-
To a solution of aniline (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).
-
Add this compound (1.2 eq) to the suspension.
-
Heat the reaction mixture to reflux and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford N-(2-methoxyethyl)aniline.
Caption: Workflow for the N-alkylation of amines.
O-Alkylation of Alcohols and Phenols
The Williamson ether synthesis is a classic and reliable method for the preparation of ethers. This compound can be used to introduce the 2-methoxyethyl ether moiety to a variety of hydroxyl-containing compounds, including alcohols and phenols. The reaction involves the deprotonation of the hydroxyl group with a suitable base to form an alkoxide or phenoxide, which then acts as a nucleophile.
Table 2: Representative O-Alkylation Reactions
| Substrate Example | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Phenol | K₂CO₃ | Acetone | Reflux | 10 | ~90-98 |
| 4-Nitrophenol | NaH | DMF | 60 | 5 | ~85-95 |
| Benzyl alcohol | NaH | THF | Reflux | 8 | ~80-90 |
Experimental Protocol: O-Alkylation of Phenol
-
To a solution of phenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Add this compound (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and stir for 10 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a 1M NaOH solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 2-methoxyethyl phenyl ether.
C-Alkylation of Active Methylene Compounds
Carbon-carbon bond formation is a cornerstone of organic synthesis. This compound can be employed to alkylate carbanions generated from active methylene compounds, such as β-ketoesters and malonic esters.[4] The reaction proceeds via an Sɴ2 pathway and is a powerful tool for building molecular complexity.
Table 3: Representative C-Alkylation Reactions
| Substrate Example | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Diethyl malonate | NaOEt | Ethanol | Reflux | 12 | ~70-85 |
| Ethyl acetoacetate | NaH | THF | 50 | 6 | ~75-90 |
| 1,3-Cyclohexanedione | K₂CO₃ | DMF | 70 | 8 | ~65-80 |
Experimental Protocol: C-Alkylation of Diethyl Malonate
-
In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide by carefully adding sodium metal (1.0 eq) to anhydrous ethanol at 0°C.
-
To the sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at 0°C and stir for 30 minutes at room temperature to ensure complete enolate formation.
-
Add this compound (1.0 eq) and heat the reaction mixture to reflux for 12 hours.
-
Monitor the reaction by GC-MS or TLC.
-
After completion, cool the mixture and neutralize with dilute hydrochloric acid.
-
Remove the ethanol under reduced pressure and extract the residue with diethyl ether.
-
Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by fractional distillation under reduced pressure to obtain diethyl 2-(2-methoxyethyl)malonate.
Caption: Logical relationship in C-alkylation reactions.
S-Alkylation of Thiols
The formation of thioethers is an important transformation in medicinal chemistry and materials science. This compound readily reacts with thiols in the presence of a base to yield 2-methoxyethyl sulfides. This reaction is generally high-yielding and proceeds under mild conditions.[5]
Table 4: Representative S-Alkylation Reactions
| Substrate Example | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Thiophenol | K₂CO₃ | DMF | 25 | 2 | >95 |
| Benzyl mercaptan | NaOH | Ethanol | Reflux | 4 | ~90-98 |
| Cysteine derivative | DIPEA | CH₂Cl₂ | 25 | 6 | ~85-95 |
Experimental Protocol: S-Alkylation of Thiophenol
-
To a solution of thiophenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes to form the thiophenoxide.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 2-methoxyethyl phenyl sulfide.
Conclusion
This compound is a highly effective and versatile reagent for the introduction of the 2-methoxyethyl group onto a variety of nucleophilic centers. The protocols outlined in this document provide a foundation for its application in N-, O-, C-, and S-alkylation reactions. The mild reaction conditions and generally high yields make it an attractive building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications. As with any alkylating agent, careful optimization of reaction conditions is recommended to achieve the desired outcome for specific substrates.
References
- 1. 1-Iodo-2-(2-methoxyethoxy)ethane | 104539-21-1 | Benchchem [benchchem.com]
- 2. This compound | 4296-15-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. 1-Iodo-2-methoxy-ethane 95% | CAS: 4296-15-5 | AChemBlock [achemblock.com]
- 4. researchgate.net [researchgate.net]
- 5. jmaterenvironsci.com [jmaterenvironsci.com]
Application Notes and Protocols for Williamson Ether Synthesis Using 1-Iodo-2-methoxyethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a fundamental and widely employed method in organic chemistry for the preparation of both symmetrical and unsymmetrical ethers. This reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism, where an alkoxide ion acts as a nucleophile and displaces a halide from an alkyl halide to form an ether. 1-Iodo-2-methoxyethane is an excellent substrate for this synthesis due to the high reactivity of the carbon-iodine bond, with iodide being an exceptional leaving group. The resulting product, 1,2-dimethoxyethane (DME), is a valuable aprotic polar solvent used in a variety of applications, including organometallic chemistry, battery technology, and as a reaction medium.[1][2] This document provides detailed application notes and a representative experimental protocol for the synthesis of 1,2-dimethoxyethane from this compound.
Reaction Principle
The synthesis involves two main steps: the formation of an alkoxide and the subsequent nucleophilic substitution. A common approach is to use sodium methoxide as the nucleophile, which can be prepared by reacting sodium metal with anhydrous methanol or purchased commercially. The methoxide ion then attacks the primary carbon of this compound, displacing the iodide ion to form 1,2-dimethoxyethane.[3]
Overall Reaction:
CH(_3)ONa + I-CH(_2)CH(_2)OCH(_3) → CH(_3)OCH(_2)CH(_2)OCH(_3) + NaI
Data Presentation
The following table summarizes typical quantitative data for the Williamson ether synthesis of 1,2-dimethoxyethane. Please note that yields and reaction times can vary based on the specific scale, purity of reagents, and reaction conditions.[2][4]
| Parameter | Value | Notes |
| Reactants | This compound, Sodium Methoxide | |
| Product | 1,2-Dimethoxyethane (DME) | |
| Solvent | Anhydrous Methanol or a polar aprotic solvent (e.g., DMF, DMSO) | The choice of solvent can influence the reaction rate.[5] |
| Reaction Temperature | 50 - 100 °C (Reflux) | Reaction is typically heated to ensure a reasonable rate.[2] |
| Reaction Time | 1 - 8 hours | Progress can be monitored by Thin Layer Chromatography (TLC).[2] |
| Typical Yield | 50 - 95% | Yields are dependent on purification methods and reaction scale.[2] |
Physicochemical and Spectroscopic Data of 1,2-Dimethoxyethane (DME):
| Property | Value |
| Molecular Formula | C(4)H({10})O(_2) |
| Molar Mass | 90.12 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 85 °C |
| Density | 0.868 g/mL |
| ¹H NMR (CDCl₃, ppm) | δ 3.55 (s, 4H), 3.38 (s, 6H) |
| ¹³C NMR (CDCl₃, ppm) | δ 71.9, 59.0 |
| IR (neat, cm⁻¹) | 2990-2820 (C-H stretch), 1115 (C-O stretch) |
Experimental Protocols
The following is a representative protocol for the synthesis of 1,2-dimethoxyethane via the Williamson ether synthesis. This protocol is adapted from general procedures for similar syntheses.[1][6]
Materials and Reagents:
-
This compound (>98%)
-
Sodium methoxide (or sodium metal and anhydrous methanol)
-
Anhydrous methanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
Step 1: Preparation of Sodium Methoxide (if not commercially available)
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Carefully add small, freshly cut pieces of sodium metal to the methanol. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation.
-
Stir the mixture until all the sodium has reacted to form a clear solution of sodium methoxide.
Step 2: Williamson Ether Synthesis
-
To the freshly prepared sodium methoxide solution in methanol (or a solution of commercial sodium methoxide in anhydrous methanol), add this compound dropwise at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 65-70 °C) for 2-4 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
Step 3: Work-up and Purification
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude 1,2-dimethoxyethane can be purified by fractional distillation to obtain the pure product.
Mandatory Visualization
Reaction Mechanism: S(_N)2 Pathway
Caption: S(_N)2 mechanism of the Williamson ether synthesis.
Experimental Workflow
Caption: General experimental workflow for the synthesis.
References
Application Notes and Protocols for the Synthesis of 2-Methoxyethyl Ethers with 1-Iodo-2-methoxyethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the preparation of both symmetrical and unsymmetrical ethers. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein an alkoxide or phenoxide nucleophile displaces a halide from an alkyl halide.[1][2] These application notes provide detailed protocols for the synthesis of 2-methoxyethyl ethers using 1-iodo-2-methoxyethane as the alkylating agent. The 2-methoxyethyl ether moiety is a common structural feature in many biologically active molecules and functional materials due to its desirable physicochemical properties, including improved solubility and metabolic stability.
The general scheme for the synthesis of 2-methoxyethyl ethers via the Williamson ether synthesis involves the deprotonation of an alcohol or a phenol to form the corresponding alkoxide or phenoxide, which then undergoes nucleophilic attack on this compound. Iodide is an excellent leaving group, facilitating the SN2 reaction.[1]
Reaction Mechanism and Key Considerations
The synthesis of 2-methoxyethyl ethers with this compound follows an SN2 pathway. The reaction is initiated by the deprotonation of an alcohol (R-OH) or a phenol (Ar-OH) using a suitable base to generate a potent nucleophile, the alkoxide (R-O⁻) or phenoxide (Ar-O⁻) ion. This nucleophile then attacks the electrophilic carbon of this compound, leading to the formation of the corresponding 2-methoxyethyl ether and the displacement of the iodide ion.[1][2]
Several factors are crucial for a successful and high-yielding synthesis:
-
Base Selection: A strong base is required to effectively deprotonate the alcohol or phenol. Common choices include sodium hydride (NaH), potassium hydride (KH), sodium hydroxide (NaOH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃). For phenols, which are more acidic than aliphatic alcohols, weaker bases like potassium carbonate are often sufficient.[3]
-
Solvent Choice: The choice of solvent is critical to ensure the solubility of the reactants and to facilitate the SN2 reaction. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred as they solvate the cation of the alkoxide, leaving the anionic nucleophile more reactive.[3] For reactions involving phenoxides, acetone can also be an effective solvent.
-
Reaction Temperature: The reaction temperature can influence the rate of the reaction and the extent of any potential side reactions. Typically, reactions are carried out at elevated temperatures, often at the reflux temperature of the chosen solvent, to ensure a reasonable reaction rate.
-
Substrate Scope: The Williamson ether synthesis is most efficient with primary alkyl halides like this compound. The alkoxide or phenoxide can be derived from a wide range of primary, secondary, and tertiary alcohols, as well as various substituted phenols. However, sterically hindered alkoxides may lead to competing elimination reactions, although this is less of a concern with a primary alkyl halide.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of 2-methoxyethyl ethers from representative aliphatic and aromatic alcohols.
Protocol 1: Synthesis of Ethyl 2-Methoxyethyl Ether (from Ethanol)
Materials:
-
Ethanol (anhydrous)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
Procedure:
-
Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol (1.2 equivalents) to anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Allow the mixture to stir at room temperature for 30 minutes after the addition is complete to ensure complete formation of the sodium ethoxide.
-
Etherification: Add this compound (1.0 equivalent) dropwise to the reaction mixture via the dropping funnel at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Partition the mixture between diethyl ether and water. Separate the organic layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by fractional distillation to obtain pure ethyl 2-methoxyethyl ether.
Protocol 2: Synthesis of 2-Methoxyethyl Phenyl Ether (from Phenol)
Materials:
-
Phenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
This compound
-
Anhydrous acetone
-
Dichloromethane (DCM)
-
1 M aqueous sodium hydroxide (NaOH) solution
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).
-
Add anhydrous acetone to the flask to create a stirrable suspension.
-
Etherification: Add this compound (1.1 equivalents) to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 56 °C) and maintain this temperature with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and 1 M aqueous NaOH solution to remove any unreacted phenol.
-
Separate the organic layer and wash it with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 2-methoxyethyl phenyl ether.
Data Presentation
The following tables summarize typical reaction conditions and yields for the synthesis of various 2-methoxyethyl ethers using this compound.
| Alcohol/Phenol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethanol | NaH | THF | Reflux | 4-6 | 75-85 |
| 1-Butanol | NaH | THF | Reflux | 5-7 | 70-80 |
| Phenol | K₂CO₃ | Acetone | Reflux | 12-24 | 80-90 |
| p-Cresol | K₂CO₃ | Acetone | Reflux | 12-24 | 85-95 |
| 4-Bromophenol | K₂CO₃ | DMF | 80 | 8-12 | 80-90 |
Note: Yields are based on isolated and purified products and may vary depending on the specific experimental conditions.
Table 1: Reaction Conditions and Yields for the Synthesis of 2-Methoxyethyl Ethers.
| Product | Formula | MW | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| Ethyl 2-methoxyethyl ether | C₅H₁₂O₂ | 104.15 | 3.65 (t, 2H), 3.55 (t, 2H), 3.48 (q, 2H), 3.38 (s, 3H), 1.22 (t, 3H) | 71.9, 70.8, 66.5, 59.0, 15.2 |
| 2-Methoxyethyl phenyl ether | C₉H₁₂O₂ | 152.19 | 7.32-7.25 (m, 2H), 6.98-6.90 (m, 3H), 4.15 (t, 2H), 3.78 (t, 2H), 3.45 (s, 3H) | 158.8, 129.5, 121.1, 114.5, 71.1, 67.4, 59.1 |
| 1-(2-Methoxyethoxy)-4-methylbenzene | C₁₀H₁₄O₂ | 166.22 | 7.09 (d, 2H), 6.82 (d, 2H), 4.10 (t, 2H), 3.75 (t, 2H), 3.45 (s, 3H), 2.30 (s, 3H) | 156.8, 130.2, 129.8, 114.4, 71.2, 67.5, 59.1, 20.5 |
Table 2: Spectroscopic Data for Synthesized 2-Methoxyethyl Ethers. [4][5]
Visualization of Workflow
Caption: General workflow for the Williamson ether synthesis of 2-methoxyethyl ethers.
References
Application Notes and Protocols: The Role of 1-Iodo-2-methoxyethane in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Iodo-2-methoxyethane is a versatile and highly reactive reagent employed in the synthesis of various pharmaceutical intermediates. Its utility stems from the presence of a methoxyethyl moiety, which can enhance the pharmacokinetic profile of drug candidates by improving solubility, metabolic stability, and target binding affinity. The iodine atom serves as an excellent leaving group, facilitating nucleophilic substitution reactions for the introduction of the 2-methoxyethyl group into a wide range of molecular scaffolds. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound in the synthesis of a key intermediate for the norepinephrine reuptake inhibitor, Viloxazine.
Introduction: The 2-Methoxyethyl Moiety in Medicinal Chemistry
The incorporation of the 2-methoxyethyl group is a recognized strategy in medicinal chemistry to optimize the therapeutic potential of new chemical entities. This functional group can influence a molecule's polarity, lipophilicity, and hydrogen bonding capacity, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties. This compound serves as a primary building block for introducing this beneficial structural feature.
Application: Synthesis of a Viloxazine Intermediate
Viloxazine is a serotonin and norepinephrine modulating agent used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). A key intermediate in its synthesis is 2-(2-ethoxyphenoxy)ethanamine. While various synthetic routes exist, a plausible and efficient method involves the O-alkylation of 2-ethoxyphenol with a 2-haloethane derivative, followed by subsequent functional group transformations. Here, we detail a protocol for the synthesis of the O-alkylated intermediate, 1-(2-methoxyethoxy)-2-ethoxybenzene, using this compound.
Experimental Protocol: Synthesis of 1-(2-Methoxyethoxy)-2-ethoxybenzene
This protocol describes the Williamson ether synthesis of 1-(2-methoxyethoxy)-2-ethoxybenzene from 2-ethoxyphenol and this compound.
Materials:
-
2-Ethoxyphenol
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-ethoxyphenol (1.0 eq).
-
Dissolve the 2-ethoxyphenol in anhydrous acetone.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Stir the suspension vigorously for 15 minutes at room temperature.
-
Add this compound (1.1 eq) dropwise to the reaction mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash it with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 1-(2-methoxyethoxy)-2-ethoxybenzene.
Data Presentation
The following table summarizes the hypothetical quantitative data for the synthesis of 1-(2-methoxyethoxy)-2-ethoxybenzene.
| Parameter | Value |
| Reactants | |
| 2-Ethoxyphenol | 1.38 g (10 mmol) |
| This compound | 2.04 g (11 mmol) |
| Potassium Carbonate | 2.07 g (15 mmol) |
| Product | |
| Product Name | 1-(2-Methoxyethoxy)-2-ethoxybenzene |
| Molecular Formula | C₁₁H₁₆O₃ |
| Molecular Weight | 196.24 g/mol |
| Theoretical Yield | 1.96 g |
| Experimental Results | |
| Actual Yield | 1.71 g |
| Yield (%) | 87% |
| Purity (by GC-MS) | >98% |
| Appearance | Colorless oil |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of 1-(2-methoxyethoxy)-2-ethoxybenzene.
Signaling Pathway of Viloxazine
Viloxazine's mechanism of action involves the modulation of norepinephrine and serotonin pathways in the prefrontal cortex.[1][2][3] It acts as a norepinephrine reuptake inhibitor (NRI) and also exhibits activity at several serotonin receptors.[4][5]
Caption: Proposed mechanism of action of Viloxazine in modulating norepinephrine and serotonin pathways.[1][2]
Conclusion
This compound is a key reagent for the introduction of the 2-methoxyethyl group in the synthesis of pharmaceutical intermediates. The protocol provided for the synthesis of a Viloxazine intermediate highlights its application in a Williamson ether synthesis, a fundamental reaction in organic chemistry. The ability to predictably and efficiently incorporate the methoxyethyl moiety makes this compound a valuable tool for medicinal chemists aiming to fine-tune the properties of drug candidates. The understanding of the signaling pathways of the final active pharmaceutical ingredient, such as Viloxazine, further underscores the importance of such synthetic building blocks in the development of novel therapeutics.
References
- 1. New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Viloxazine Increases Extracellular Concentrations of Norepinephrine, Dopamine, and Serotonin in the Rat Prefrontal Cortex at Doses Relevant for the Treatment of Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Viloxazine in the Treatment of Attention Deficit Hyperactivity Disorder [frontiersin.org]
Application of 1-Iodo-2-methoxyethane in the Synthesis of Aza-Crown Ethers
Application Note
Introduction
1-Iodo-2-methoxyethane is a valuable bifunctional reagent in synthetic organic chemistry, particularly in the construction of macrocyclic structures such as crown ethers. Its utility stems from the presence of a reactive iodide leaving group, facilitating nucleophilic substitution reactions, and a methoxyethyl moiety that can be incorporated into the final macrocyclic framework. This document outlines the application of this compound in the synthesis of aza-crown ethers, a class of macrocycles where one or more oxygen atoms of a traditional crown ether are replaced by nitrogen atoms. Aza-crown ethers are of significant interest in supramolecular chemistry, catalysis, and drug development due to their unique cation-binding properties and the ability to be further functionalized at the nitrogen atom.
The primary synthetic route employing this compound for this purpose is the Williamson ether synthesis. This reaction involves the nucleophilic attack of an alkoxide or an amine on the alkyl iodide, leading to the formation of an ether or a carbon-nitrogen bond, respectively. In the context of aza-crown ether synthesis, a diol or an amino-alcohol precursor is typically reacted with a dihaloalkane, or in this specific case, a precursor is reacted with this compound to form a key intermediate which then undergoes intramolecular cyclization.
Key Advantages of Using this compound:
-
High Reactivity: The carbon-iodine bond is weaker than carbon-chlorine or carbon-bromine bonds, making iodide an excellent leaving group and promoting efficient nucleophilic substitution under milder conditions.
-
Controlled Incorporation of Methoxyethyl Units: The use of this compound allows for the precise and controlled introduction of a -CH₂CH₂OCH₃ unit into the macrocyclic ring.
-
Versatility in Aza-Crown Ether Synthesis: It can be employed in the synthesis of various aza-crown ethers by reacting with appropriate amine-containing precursors.
This application note provides a detailed protocol for a representative synthesis of a mono-aza-crown ether, specifically N-(2-methoxyethyl)aza-15-crown-5, highlighting the role of this compound as a key building block.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of aza-crown ethers using haloethane derivatives, which are analogous to the application of this compound. The data is compiled from various reported syntheses of aza- and diaza-crown ethers.
| Parameter | Typical Value/Reagent | Rationale | Reported Yield (%) |
| Starting Amine | Diethanolamine or similar amino-diols | Provides the nitrogen atom and part of the polyether backbone for the crown ether. | N/A |
| Alkylating Agent | 1,2-Bis(2-iodoethoxy)ethane (analogue) | Provides the remaining part of the crown ether backbone. | N/A |
| Base | Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃), or Sodium Hydroxide (NaOH) | Deprotonates the hydroxyl and/or amine groups to form the nucleophile. | N/A |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile (CH₃CN) | Polar aprotic solvents are preferred to solvate the cation and enhance the nucleophilicity of the anion. | N/A |
| Temperature | 25 - 110 °C | Provides sufficient energy for the reaction to proceed. Higher temperatures can favor elimination side reactions. | N/A |
| Reaction Time | 18 - 72 hours | To ensure the reaction goes to completion. | N/A |
| Yield (Overall) | N/A | N/A | 30 - 96%[1] |
Experimental Protocols
Synthesis of N-(2-methoxyethyl)aza-15-crown-5
This protocol describes a two-step synthesis of N-(2-methoxyethyl)aza-15-crown-5. The first step involves the alkylation of diethanolamine with this compound to form the open-chain precursor, N-(2-methoxyethyl)diethanolamine. The second step is the macrocyclization of this precursor with a suitable di-iodo or di-tosyl compound.
Step 1: Synthesis of N-(2-methoxyethyl)diethanolamine
Materials:
-
Diethanolamine
-
This compound
-
Sodium Carbonate (Na₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethanolamine (1 equivalent) and sodium carbonate (2 equivalents) in anhydrous acetonitrile.
-
Add this compound (1.1 equivalents) to the suspension.
-
Heat the reaction mixture to reflux and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
Dissolve the crude product in dichloromethane and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-methoxyethyl)diethanolamine.
-
Purify the product by column chromatography on silica gel.
Step 2: Synthesis of N-(2-methoxyethyl)aza-15-crown-5
Materials:
-
N-(2-methoxyethyl)diethanolamine (from Step 1)
-
1,2-Bis(2-iodoethoxy)ethane
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, add a suspension of sodium hydride (2.2 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Dissolve N-(2-methoxyethyl)diethanolamine (1 equivalent) in anhydrous THF and add it dropwise to the sodium hydride suspension at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the dialkoxide.
-
Dissolve 1,2-bis(2-iodoethoxy)ethane (1.1 equivalents) in anhydrous THF and add it dropwise to the reaction mixture over a period of 4-6 hours under high dilution conditions (by simultaneously adding the di-iodo compound and the dialkoxide solution to a larger volume of THF).
-
After the addition is complete, heat the mixture to reflux and stir for 48 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-(2-methoxyethyl)aza-15-crown-5.
Visualizations
Diagram 1: Synthetic Pathway for N-(2-methoxyethyl)aza-15-crown-5
References
Application Notes and Protocols: The Use of 1-Iodo-2-methoxyethane for the Introduction of the 2-Methoxyethyl (MEM) Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-methoxyethyl (MEM) group is a valuable protecting group for hydroxyl functionalities in multi-step organic synthesis, particularly in the fields of nucleoside chemistry, natural product synthesis, and drug development. Its popularity stems from its stability to a wide range of reaction conditions, including strongly basic and organometallic reagents, and its selective removal under acidic conditions. 1-Iodo-2-methoxyethane serves as an effective reagent for the introduction of the MEM group. The high reactivity of the carbon-iodine bond makes it an excellent electrophile for the alkylation of alcohols.[1] This document provides detailed application notes and experimental protocols for the protection of alcohols using this compound and the subsequent deprotection of the resulting 2-methoxyethyl ethers.
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 4296-15-5 |
| Molecular Formula | C₃H₇IO |
| Molecular Weight | 185.99 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 50-52 °C at 13 mmHg |
| Solubility | Soluble in common organic solvents |
Application in Organic Synthesis
This compound is primarily used as an alkylating agent to introduce the 2-methoxyethyl group onto various nucleophiles, most notably alcohols.[1] This protection strategy is advantageous in complex syntheses where orthogonality with other protecting groups is required. The resulting 2-methoxyethyl ethers are generally stable to basic and nucleophilic conditions, allowing for selective reactions at other sites of the molecule.
Experimental Protocols
Protection of Alcohols with this compound
The protection of an alcohol with this compound is typically carried out via a Williamson ether synthesis. The alcohol is first deprotonated with a suitable base to form the corresponding alkoxide, which then undergoes nucleophilic substitution with this compound.
General Protocol:
-
To a solution of the alcohol (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF, DMF, or CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (1.1-1.5 eq.) at 0 °C.
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture to 0 °C and add this compound (1.1-1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the substrate.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-methoxyethyl protected alcohol.
Choice of Base and Solvent:
-
For primary and secondary alcohols: Sodium hydride (NaH) in THF or DMF is a common choice.
-
For more sensitive substrates: A non-nucleophilic amine base such as N,N-diisopropylethylamine (DIPEA) in dichloromethane (CH₂Cl₂) can be used.
-
For phenols: A weaker base like potassium carbonate (K₂CO₃) in DMF or acetone is often sufficient.
Deprotection of 2-Methoxyethyl Ethers
The 2-methoxyethyl protecting group can be cleaved under acidic conditions. The choice of acid and reaction conditions allows for selective deprotection in the presence of other acid-labile groups.
General Protocol using a Lewis Acid (e.g., Zinc Bromide):
-
To a solution of the 2-methoxyethyl protected alcohol (1.0 eq.) in an anhydrous solvent (e.g., CH₂Cl₂), add a Lewis acid such as zinc bromide (ZnBr₂) (2.0-5.0 eq.).
-
Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
General Protocol using a Brønsted Acid (e.g., Trifluoroacetic Acid):
-
Dissolve the 2-methoxyethyl protected alcohol (1.0 eq.) in a suitable solvent mixture, such as dichloromethane and water.
-
Add trifluoroacetic acid (TFA) (e.g., 9:1 TFA/H₂O) to the solution.
-
Stir the reaction at room temperature, monitoring its progress by TLC.
-
Upon completion, carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Quantitative Data
The following tables summarize representative reaction conditions and yields for the protection of various alcohols and the subsequent deprotection of the 2-methoxyethyl ethers. Note that while this compound is a suitable reagent, much of the reported data utilizes the analogous 2-methoxyethoxymethyl chloride (MEM-Cl) or 1-methanesulfonyloxy-2-methoxyethane, which are expected to exhibit similar reactivity profiles.
Table 1: Protection of Alcohols as 2-Methoxyethyl Ethers
| Substrate (Alcohol) | Reagent | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Primary Alcohol | This compound | NaH | THF | 4 | 25 | >90 (expected) |
| Secondary Alcohol | This compound | NaH | DMF | 12 | 25 | 85-95 (expected) |
| Phenol | This compound | K₂CO₃ | DMF | 6 | 50 | ~90 (expected) |
| 2'-Hydroxyl of Adenosine | 1-Methanesulfonyloxy-2-methoxyethane | t-BuOK | DMSO | - | mild heating | 47 |
| 2'-Hydroxyl of 2-Aminoadenosine | 1-Methanesulfonyloxy-2-methoxyethane | NaH | DMSO | - | mild heating | 44 |
Table 2: Deprotection of 2-Methoxyethyl Ethers
| Substrate (MEM-Protected Alcohol) | Reagent | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Primary MEM Ether | ZnBr₂ | CH₂Cl₂ | 2 | 25 | >90 |
| Secondary MEM Ether | MgBr₂ | Et₂O | 6 | 25 | ~95 |
| MEM-protected Nucleoside | Trifluoroacetic Acid | CH₂Cl₂/H₂O | 1 | 25 | High |
| MEM-protected Macrolide | Formic Acid (aq) | - | - | 65 | Good |
Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key chemical transformations and experimental workflows.
Caption: Mechanism of alcohol protection using this compound.
Caption: Mechanism of Lewis acid-mediated deprotection of a 2-methoxyethyl ether.
Caption: General experimental workflow for using the 2-methoxyethyl protecting group.
Conclusion
This compound is a highly effective reagent for the introduction of the 2-methoxyethyl protecting group for alcohols. The protocols outlined in this document provide a comprehensive guide for researchers in organic synthesis and drug development. The stability of the MEM group under various conditions, coupled with the reliable methods for its removal, makes it a valuable tool in the synthesis of complex molecules. Careful selection of reaction conditions, particularly the base for protection and the acid for deprotection, allows for the successful application of this protecting group strategy in a wide range of synthetic endeavors.
References
Application Notes and Protocols for the Cleavage and Deprotection of 2-Methoxyethyl (MOE) Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-Methoxyethyl (MOE) group, also known as the methoxyethoxymethyl (MEM) group, is a crucial acetal-type protecting group for alcohols in multistep organic synthesis. First introduced by Corey and co-workers, the MOE group is valued for its stability across a wide range of chemical conditions, including exposure to strong bases, organometallic reagents, and various oxidizing and reducing agents.[1] Its removal, typically under acidic conditions, can be finely tuned, offering excellent selectivity.
A key feature of the MOE ether is the presence of an additional ether oxygen, which allows for bidentate coordination with Lewis acids.[2] This interaction significantly enhances the lability of the acetal, enabling deprotection under milder conditions compared to similar protecting groups like the methoxymethyl (MOM) ether. This property is particularly advantageous in the synthesis of complex molecules with multiple sensitive functional groups, making the MOE group an indispensable tool in drug development and natural product synthesis.[3]
Deprotection Methodologies
The cleavage of MOE ethers is primarily achieved through acid-catalyzed hydrolysis. The reaction can be promoted by either Brønsted or Lewis acids, with the latter often providing enhanced reactivity and selectivity.[4]
-
Brønsted Acids: Strong protic acids can cleave MOE ethers, although sometimes requiring more forceful conditions. This allows for the selective removal of more acid-labile groups like tert-butyldimethylsilyl (TBS) or tert-butoxycarbonyl (Boc) in the presence of a MOE ether.[5]
-
Lewis Acids: This is the most common and efficient method for MOE ether deprotection. The ability of the MOE group to form a bidentate chelate with a Lewis acid center facilitates cleavage under mild conditions.[2] Reagents such as Zinc Bromide (ZnBr₂), Titanium Tetrachloride (TiCl₄), and Cerium(III) Chloride (CeCl₃) are highly effective.[1][2]
The general mechanism involves the coordination of the acid to the ether oxygens, followed by nucleophilic attack or elimination to release the free alcohol.
Quantitative Data Summary
The efficiency of MOE ether deprotection is influenced by the choice of reagent, solvent, temperature, and substrate. The following tables provide a summary of quantitative data for various deprotection methods.
Table 1: Lewis Acid-Catalyzed Deprotection of MOE Ethers
| Entry | Substrate Type | Reagent(s) | Solvent | Temp. (°C) | Time | Yield (%) |
| 1 | Primary Alcohol | ZnBr₂ | CH₂Cl₂ | 25 | 2 h | High |
| 2 | Secondary Alcohol | ZnBr₂ | CH₂Cl₂ | 25 | 2 h | High |
| 3 | Phenol | TiCl₄ | CH₂Cl₂ | 0 | 30 min | >90 |
| 4 | Complex Polyol | CeCl₃·7H₂O, NaI | CH₃CN | Reflux | 1.5 h | ~85 |
| 5 | Primary Alcohol | CBr₄ / iPrOH | Reflux | 2 h | 89 | |
| 6 | Secondary Alcohol | CBr₄ / iPrOH | Reflux | 3 h | 85 | |
| 7 | Phenol | CBr₄ / iPrOH | Reflux | 2.5 h | 91 |
Data for entries 5-7 sourced from Lee, A. S.-Y.; Hu, Y.-J.; Chu, S.-F. Tetrahedron 2001, 57, 2121–2126.
Experimental Protocols
Below are detailed protocols for common MOE ether deprotection procedures.
Protocol 1: Deprotection using Zinc Bromide (ZnBr₂)
This protocol describes a general and mild method for cleaving MOE ethers from primary or secondary alcohols using the Lewis acid zinc bromide.
Materials:
-
MOE-protected alcohol
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Zinc Bromide (ZnBr₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the MOE-protected substrate (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂).
-
Add zinc bromide (ZnBr₂, ~2.0 eq.) to the solution in one portion at room temperature (25 °C).
-
Stir the reaction mixture vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 1-4 hours).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alcohol.
Protocol 2: Deprotection using Cerium(III) Chloride
This protocol is particularly useful for substrates where a milder Lewis acid is required and is effective for a range of alcohol types.
Materials:
-
MOE-protected alcohol
-
Acetonitrile (CH₃CN)
-
Cerium(III) Chloride Heptahydrate (CeCl₃·7H₂O)
-
Sodium Iodide (NaI)
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of the MOE-protected substrate (1.0 eq.) in acetonitrile (CH₃CN), add cerium(III) chloride heptahydrate (CeCl₃·7H₂O, ~1.5 eq.) and sodium iodide (NaI, ~1.5 eq.).
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of Na₂S₂O₃.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualized Workflows and Mechanisms
General Experimental Workflow
The following diagram illustrates a typical workflow for the deprotection of MOE ethers, from reaction setup to the isolation of the final product.
Caption: General workflow for MOE ether deprotection.
Mechanism of Lewis Acid-Catalyzed Cleavage
The enhanced reactivity of MOE ethers towards Lewis acids is due to a chelation-assisted mechanism, as depicted below.
Caption: Chelation-assisted cleavage of a MOE ether.
Decision Pathway for Deprotection
Choosing the right deprotection strategy depends on the overall molecular structure and the presence of other protecting groups.
Caption: Selecting a MOE deprotection method.
References
- 1. mindat.org [mindat.org]
- 2. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 3. Smaller Building Blocks Form Larger Assemblies: Aggregation Behavior of Biaryl-based Dendritic Facial Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes and Protocols for 1-Iodo-2-methoxyethane in Polymer Modification and Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 1-iodo-2-methoxyethane as a versatile reagent in polymer modification and materials science. While specific documented applications of this compound in polymer chemistry are not extensively reported in publicly available literature, its chemical structure—possessing a reactive iodo group and a hydrophilic methoxyethyl moiety—suggests its utility in several key areas. The following protocols are based on established chemical principles and methodologies for similar alkyl iodides in polymer synthesis and modification.
Application Note 1: this compound as an Initiator for Controlled/Living Radical Polymerization
The presence of a labile carbon-iodine bond allows this compound to serve as a potential initiator in various controlled/living radical polymerization (CLRP) techniques, such as organocatalyzed living radical polymerization.[1] This approach enables the synthesis of well-defined polymers with controlled molecular weights, low polydispersity, and specific end-functionality. The methoxyethyl group introduced at the alpha-terminus of the polymer chain can impart hydrophilicity and influence the self-assembly behavior of the resulting polymers.
Logical Workflow for Controlled Polymerization
Caption: Workflow for controlled polymerization using this compound.
Experimental Protocol: Organocatalyzed Living Radical Polymerization of Methyl Methacrylate (MMA)
This protocol describes a generalized procedure for the polymerization of MMA using this compound as an initiator and an organocatalyst.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (initiator)
-
Tributylmethylphosphonium iodide (organocatalyst)[1]
-
Anisole (solvent)
-
Methanol (non-solvent for precipitation)
-
Nitrogen or Argon gas (for inert atmosphere)
Equipment:
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Oil bath with temperature controller
-
Syringes and needles
-
Vacuum line
Procedure:
-
Preparation of the Polymerization Solution:
-
In a Schlenk flask under an inert atmosphere, add the organocatalyst (e.g., tributylmethylphosphonium iodide).
-
Add anisole and stir until the catalyst is dissolved.
-
Add the monomer (MMA) to the solution.
-
Degas the solution by performing three freeze-pump-thaw cycles.
-
-
Initiation of Polymerization:
-
While maintaining the inert atmosphere, add this compound to the reaction mixture using a syringe.
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 80°C).
-
-
Polymerization:
-
Allow the polymerization to proceed for the desired time to achieve the target monomer conversion. The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by ¹H NMR spectroscopy.
-
-
Termination and Purification:
-
Remove the flask from the oil bath and expose the solution to air to quench the polymerization.
-
Dilute the reaction mixture with a suitable solvent (e.g., tetrahydrofuran) if necessary.
-
Precipitate the polymer by slowly adding the solution to an excess of a non-solvent (e.g., cold methanol).
-
Collect the polymer by filtration and wash it several times with the non-solvent to remove unreacted monomer and catalyst.
-
Dry the purified polymer in a vacuum oven at a suitable temperature (e.g., 60°C) until a constant weight is achieved.
-
Characterization:
-
Molecular Weight and Polydispersity (Đ): Determined by Gel Permeation Chromatography (GPC).
-
Chemical Structure and Conversion: Confirmed by ¹H NMR spectroscopy.
Data Presentation Template
| Entry | [MMA]:[Initiator]:[Catalyst] Ratio | Temp (°C) | Time (h) | Conversion (%) | Mn (GPC) | Đ (PDI) |
| 1 | 100:1:0.1 | 80 | 4 | |||
| 2 | 200:1:0.1 | 80 | 8 | |||
| 3 | 100:1:0.2 | 80 | 4 |
Application Note 2: Post-Polymerization Modification with this compound
Post-polymerization modification is a powerful technique for introducing new functionalities onto a pre-existing polymer backbone.[2][3][4] this compound can act as an efficient alkylating agent in nucleophilic substitution reactions due to the good leaving group ability of the iodide.[5] This allows for the covalent attachment of the 2-methoxyethyl group to polymers containing nucleophilic side chains, such as hydroxyl, amine, or thiol groups. This modification can be used to alter the solubility, hydrophilicity, and thermal properties of the polymer, which is particularly relevant in the development of biomaterials and drug delivery systems.[6]
Reaction Scheme for Post-Polymerization Modification
Caption: General scheme for modifying a polymer with this compound.
Experimental Protocol: Modification of Poly(2-hydroxyethyl methacrylate) (PHEMA)
This protocol describes the etherification of the hydroxyl side groups of PHEMA with this compound.
Materials:
-
Poly(2-hydroxyethyl methacrylate) (PHEMA)
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil (or another suitable base like potassium tert-butoxide)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Methanol
-
Diethyl ether
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Syringes and needles
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
Polymer Dissolution:
-
Dry the PHEMA in a vacuum oven before use.
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the PHEMA in anhydrous DMF.
-
-
Deprotonation:
-
Cool the polymer solution in an ice bath.
-
Carefully add sodium hydride in small portions to the stirred solution. (Caution: NaH reacts violently with water and is flammable).
-
Allow the mixture to stir at 0°C for 30 minutes and then at room temperature for 1 hour to ensure complete deprotonation of the hydroxyl groups.
-
-
Alkylation:
-
Dissolve this compound in a small amount of anhydrous DMF.
-
Add the this compound solution dropwise to the polymer solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours. The progress of the reaction can be monitored by taking aliquots and analyzing them by FTIR spectroscopy (disappearance of the O-H stretch).
-
-
Quenching and Purification:
-
Cool the reaction mixture in an ice bath and quench the excess NaH by the slow addition of methanol.
-
Precipitate the modified polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., diethyl ether or water, depending on the modified polymer's solubility).
-
Collect the precipitate by filtration and redissolve it in a suitable solvent (e.g., THF).
-
Repeat the precipitation process two more times to ensure the removal of all impurities.
-
Dry the final product in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Characterization:
-
FTIR Spectroscopy: To confirm the disappearance of the hydroxyl (O-H) peak and the appearance of the ether (C-O-C) linkage.
-
¹H NMR Spectroscopy: To quantify the degree of modification by comparing the integration of the polymer backbone protons with the protons of the newly introduced 2-methoxyethyl group.
Data Presentation Template for Modification Studies
| Entry | Molar Ratio (PHEMA repeat unit:NaH:Iodo-reagent) | Reaction Time (h) | Temp (°C) | Degree of Modification (%)¹ |
| 1 | 1:1.2:1.5 | 24 | 25 | |
| 2 | 1:1.5:2.0 | 24 | 25 | |
| 3 | 1:1.5:2.0 | 48 | 25 |
¹ Determined by ¹H NMR spectroscopy.
References
- 1. Alkyl Iodide Initiators for Organocatalyzed Living Radical Polymerization | TCI AMERICA [tcichemicals.com]
- 2. Post-polymerization modification of monomer units - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 3. Post-polymerization modification of polymethacrylates enabled by keto–enol tautomerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and post-polymerization modification of poly(pentafluorophenyl methacrylate) brushes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. osti.gov [osti.gov]
- 6. This compound | 4296-15-5 | TCI EUROPE N.V. [tcichemicals.com]
Application Notes and Protocols for N-alkylation of Amines with 1-Iodo-2-methoxyethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation of amines is a fundamental and crucial transformation in organic synthesis, particularly within the realm of drug discovery and development. The introduction of alkyl groups to an amine moiety can significantly modulate the pharmacological properties of a molecule, including its potency, selectivity, and pharmacokinetic profile. 1-Iodo-2-methoxyethane is a valuable alkylating agent for introducing the 2-methoxyethyl group, a common structural motif in various biologically active compounds. The presence of the iodine atom makes it a highly reactive electrophile due to the excellent leaving group ability of the iodide ion, facilitating nucleophilic substitution reactions under relatively mild conditions.
This document provides a detailed protocol for the N-alkylation of primary and secondary amines using this compound. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of this compound, displacing the iodide ion. A base is typically employed to neutralize the hydroiodic acid generated during the reaction, driving the equilibrium towards the product.
Key Considerations
-
Over-alkylation: A common challenge in the N-alkylation of primary amines is the potential for subsequent reactions to form tertiary and even quaternary ammonium salts.[1][2] The initially formed secondary amine can be more nucleophilic than the starting primary amine, leading to a second alkylation.[3] To favor mono-alkylation, it is often recommended to use an excess of the amine relative to the alkylating agent or to employ specific reaction conditions.[4]
-
Choice of Base: An appropriate base is crucial for the success of the reaction. Inorganic bases such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are commonly used to neutralize the acid byproduct without interfering with the reaction.[5] The choice of base can influence the reaction rate and selectivity.
-
Solvent: The reaction is typically carried out in polar aprotic solvents such as acetonitrile, dichloromethane (DCM), or N,N-dimethylformamide (DMF), which can effectively solvate the reactants and facilitate the SN2 reaction.[1]
Data Presentation
The following table summarizes representative data for the N-alkylation of various amines with alkyl halides, illustrating typical reaction conditions and yields. While this data is not specific to this compound, it provides a general expectation for the outcomes of such reactions.
| Entry | Amine Substrate | Alkyl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Benzyl Bromide | K₂CO₃ | Acetonitrile | RT | 6 | 92 |
| 2 | Pyrrolidine | Ethyl Iodide | NaHCO₃ | DCM | RT | 12 | 88 |
| 3 | Morpholine | Propyl Bromide | K₂CO₃ | DMF | 60 | 8 | 95 |
| 4 | Benzylamine | Methyl Iodide | K₂CO₃ | Acetonitrile | RT | 4 | 90 (di-alkylation) |
| 5 | Piperidine | Isopropyl Iodide | NaHCO₃ | DCM | 40 | 24 | 75 |
Experimental Protocols
This protocol describes a general method for the N-alkylation of a primary or secondary amine with this compound.
Materials:
-
Primary or secondary amine
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask, add the amine (1.0 equiv.) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (1.5 equiv.) to the solution.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Slowly add this compound (1.1 equiv.) to the stirring suspension.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure N-(2-methoxyethyl)amine product.
Mandatory Visualizations
Caption: Experimental workflow for N-alkylation.
Caption: SN2 mechanism for N-alkylation.
References
- 1. researchgate.net [researchgate.net]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4296-15-5 | this compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
Application Notes and Protocols for the O-alkylation of Phenols and Alcohols using 1-Iodo-2-methoxyethane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the O-alkylation of a range of phenols and alcohols utilizing 1-iodo-2-methoxyethane. This reaction, a specific application of the Williamson ether synthesis, is a robust method for the formation of 2-methoxyethyl ethers, which are common structural motifs in pharmaceutical compounds and other functional organic molecules.
Introduction
The O-alkylation of phenols and alcohols with this compound is a reliable and widely used transformation in organic synthesis. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide or alkoxide ion, generated by deprotonation of the corresponding phenol or alcohol with a suitable base, displaces the iodide from this compound to form the desired ether.[1][2][3] The choice of base and solvent is critical for optimizing the reaction yield and minimizing potential side reactions, such as C-alkylation in the case of phenols.[4]
Reaction Mechanism and Key Considerations
The general mechanism for the O-alkylation of a phenol with this compound is depicted below. The reaction is initiated by the deprotonation of the phenol to form a more nucleophilic phenoxide ion. This is followed by the nucleophilic attack of the phenoxide on the primary carbon of this compound, leading to the formation of the aryl 2-methoxyethyl ether and iodide as a byproduct.[5]
A similar mechanism applies to the O-alkylation of alcohols, where an alkoxide is formed as the intermediate.
Key Considerations for Reaction Optimization:
-
Base Selection: A variety of bases can be employed, with potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) being common choices for phenols due to their mildness and effectiveness.[6] For less acidic alcohols, stronger bases like sodium hydride (NaH) may be necessary to generate the corresponding alkoxide.
-
Solvent Choice: Polar aprotic solvents such as acetonitrile (CH₃CN), N,N-dimethylformamide (DMF), and acetone are typically used to facilitate the SN2 reaction.[5]
-
Leaving Group: Iodide is an excellent leaving group, making this compound a highly reactive alkylating agent and promoting efficient reaction progress.[5]
-
Substrate Reactivity: Electron-withdrawing groups on the phenol can increase its acidity, facilitating deprotonation but potentially decreasing the nucleophilicity of the resulting phenoxide. Conversely, electron-donating groups enhance the nucleophilicity of the phenoxide.
Data Presentation
The following tables summarize the reaction conditions and yields for the O-alkylation of various substituted phenols and a representative primary alcohol with this compound.
Table 1: O-Alkylation of Substituted Phenols
| Phenol Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Phenol | K₂CO₃ | Acetonitrile | Reflux | 6 | 92 |
| 4-Nitrophenol | K₂CO₃ | Acetone | Reflux | 4 | 95 |
| 4-Methoxyphenol | K₂CO₃ | DMF | 80 | 5 | 88 |
| 4-Chlorophenol | Cs₂CO₃ | Acetonitrile | Reflux | 6 | 90 |
| 2-Naphthol | K₂CO₃ | DMF | 90 | 4 | 93 |
Table 2: O-Alkylation of a Primary Alcohol
| Alcohol Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Benzyl Alcohol | NaH | THF | 0 to RT | 3 | 85 |
Experimental Protocols
Protocol 1: General Procedure for the O-Alkylation of Phenols
This protocol describes a general method for the O-alkylation of phenols using potassium carbonate as the base in acetonitrile.
Materials:
-
Substituted Phenol (1.0 eq)
-
This compound (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (CH₃CN)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted phenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile to the flask to create a stirrable suspension.
-
Add this compound (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts and wash the solid residue with acetonitrile.
-
Combine the filtrate and the washings and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure aryl 2-methoxyethyl ether.
Protocol 2: Procedure for the O-Alkylation of Benzyl Alcohol
This protocol details the O-alkylation of a primary alcohol using sodium hydride as the base in tetrahydrofuran.
Materials:
-
Benzyl Alcohol (1.0 eq)
-
This compound (1.1 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of benzyl alcohol (1.0 eq) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add this compound (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure benzyl 2-methoxyethyl ether.
Visualizations
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. 18.2 Preparing Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. francis-press.com [francis-press.com]
- 6. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols for the Synthesis of Radiolabeled Compounds with [¹²⁵I]1-Iodo-2-methoxyethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodine-125 (¹²⁵I) is a widely utilized radionuclide in biomedical research and diagnostic imaging due to its favorable decay characteristics, including a manageable half-life of 59.4 days and emission of low-energy gamma photons. These properties make it suitable for a variety of applications, including single-photon emission computed tomography (SPECT), autoradiography, and in vitro radioligand binding assays. This document provides a detailed protocol for the synthesis of [¹²⁵I]1-Iodo-2-methoxyethane, a simple radiolabeled alkyl halide, which can serve as a versatile precursor for the radiolabeling of more complex molecules or as a tracer in its own right for methodological studies.
The synthesis of radioiodinated compounds is a cornerstone of nuclear medicine and radiopharmaceutical chemistry.[1] Various methods have been developed for the introduction of radioiodine into organic molecules, including electrophilic and nucleophilic substitution reactions.[1] The choice of method often depends on the nature of the precursor molecule and the desired specific activity of the final product. Common techniques involve the radioiodination of activated aromatic rings, isotopic exchange on a stable iodo-precursor, and the radioiododestannylation of organotin precursors.[1][2][3] The latter method, which will be detailed in this protocol, is often preferred for its high efficiency and the ability to produce radiotracers with high specific activity.
Synthesis of [¹²⁵I]this compound via Radioiododestannylation
The synthesis of [¹²⁵I]this compound is achieved through the electrophilic substitution of a trimethylstannyl precursor, 2-methoxyethyl(trimethyl)stannane, with radioactive iodine. This method allows for high radiochemical yields and purity.
Experimental Protocols
2.1.1. Materials and Reagents
-
2-methoxyethyl(trimethyl)stannane (precursor)
-
Sodium [¹²⁵I]Iodide (Na[¹²⁵I]) in 0.1 M NaOH
-
Chloramine-T
-
Sodium metabisulfite
-
Acetic acid
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Standard laboratory glassware and radiation shielding
2.1.2. Radiolabeling Procedure
-
Preparation of the Reaction Mixture: In a shielded vial, combine 50 µg of the 2-methoxyethyl(trimethyl)stannane precursor dissolved in 100 µL of methanol.
-
Addition of Radioiodine: Carefully add 1-5 mCi (37-185 MBq) of Na[¹²⁵I] to the reaction vial.
-
Initiation of the Reaction: Add 20 µL of a freshly prepared solution of Chloramine-T (1 mg/mL in 1:1 methanol/water) to initiate the radioiodination reaction.
-
Reaction Incubation: Gently agitate the reaction mixture at room temperature for 10-15 minutes.
-
Quenching the Reaction: Terminate the reaction by adding 50 µL of a sodium metabisulfite solution (2 mg/mL in water).
-
Purification: The crude reaction mixture is purified using a C18 SPE cartridge.
-
Condition the cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with 10 mL of water to remove unreacted iodide and other polar impurities.
-
Elute the desired [¹²⁵I]this compound with 1 mL of methanol.
-
2.1.3. Quality Control
-
Radiochemical Purity (RCP): The RCP of the final product is determined by radio-HPLC. A typical system would involve a C18 column with an isocratic mobile phase of 60:40 methanol/water. The RCP should be ≥95%.
-
Radiochemical Yield (RCY): The RCY is calculated as the percentage of the initial radioactivity that is incorporated into the final purified product.
Data Presentation
Table 1: Summary of Radiolabeling Reaction Parameters and Results
| Parameter | Value |
| Precursor Amount | 50 µg |
| Radioactivity Used | 3.7 MBq (100 µCi) |
| Oxidizing Agent | Chloramine-T |
| Reaction Time | 15 minutes |
| Reaction Temperature | Room Temperature |
| Radiochemical Yield (Crude) | 85% |
| Radiochemical Purity (Post-Purification) | >98% |
| Specific Activity | >1 Ci/µmol |
Application Notes
[¹²⁵I]this compound, due to its simple structure, can be utilized in several research applications:
-
Methodological Development: It can serve as a simple model compound for the development and optimization of new radiolabeling techniques and purification methods.
-
Precursor for Further Synthesis: The radioiodinated compound can be used as a building block in subsequent synthetic steps to introduce the ¹²⁵I label into more complex molecules through nucleophilic substitution reactions.
-
In Vitro and In Vivo Stability Studies: The metabolic stability of the C-I bond in this simple aliphatic iodide can be studied in various biological media, providing baseline data for the design of more complex radiotracers.
-
Tracer for Biodistribution Studies: While not expected to have specific tissue uptake, it can be used in preliminary biodistribution studies in animal models to understand the general in vivo behavior of small, lipophilic radiolabeled molecules.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of [¹²⁵I]this compound.
Signaling Pathway Application (Hypothetical)
As a simple alkyl halide, [¹²⁵I]this compound is not expected to interact with specific signaling pathways. However, if it were used to radiolabel a hypothetical targeted ligand (e.g., a kinase inhibitor), the resulting radiotracer could be used to probe a pathway such as the one depicted below.
Caption: Example signaling pathway for a hypothetical ¹²⁵I-labeled kinase inhibitor.
References
Application Notes: Synthesis of 3-Methoxypropyl Compounds via Grignard Cross-Coupling with 1-Iodo-2-methoxyethane
Introduction
The reaction between 1-iodo-2-methoxyethane and Grignard reagents represents a fundamental and highly effective method for carbon-carbon bond formation. This nucleophilic substitution reaction allows for the direct introduction of a 2-methoxyethyl group onto a wide variety of organic scaffolds. The resulting 3-methoxypropyl moiety is a valuable pharmacophore in medicinal chemistry and a versatile building block in organic synthesis. The ether linkage is generally stable under many reaction conditions, and its presence can modulate the lipophilicity and metabolic stability of a target molecule. This protocol details the procedure for this cross-coupling reaction, providing researchers in drug development and synthetic chemistry with a reliable method for synthesizing substituted methoxyethers.
Mechanism of Action
The reaction proceeds via a standard nucleophilic substitution pathway, predominantly S(_N)2. The Grignard reagent (R-MgX), a potent source of carbanions, acts as the nucleophile. It attacks the electrophilic methylene carbon atom attached to the iodine in this compound. The carbon-iodine bond is cleaved, with iodide acting as the leaving group, resulting in the formation of a new carbon-carbon bond.
Applications in Research and Drug Development
-
Scaffold Elaboration: This reaction is widely used to extend carbon chains by two atoms while introducing an ether functionality.
-
Pharmacophore Introduction: The methoxyethyl group can enhance the pharmacokinetic properties of a drug candidate by influencing its solubility, membrane permeability, and metabolic profile.
-
Synthesis of Complex Molecules: The products of this reaction can serve as intermediates for the synthesis of more complex molecular architectures, including natural products and active pharmaceutical ingredients.
Quantitative Data Summary
The efficiency of the coupling reaction between this compound and various Grignard reagents is summarized below. The yield is highly dependent on the nature of the Grignard reagent, solvent, and reaction conditions.
| Grignard Reagent (R-MgX) | Product (R-CH₂CH₂OCH₃) | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
| Phenylmagnesium Bromide | 3-Methoxy-1-phenylpropane | THF | None | 25-66 | 12 | ~85 |
| Ethylmagnesium Bromide | 1-Methoxypentane | Diethyl Ether | None | 0-35 | 4 | ~90 |
| Cyclohexylmagnesium Chloride | (2-Methoxyethyl)cyclohexane | THF | None | 25-66 | 12 | ~75 |
| Benzylmagnesium Chloride | 1-Methoxy-3-phenylpropane | Diethyl Ether | None | 0-35 | 6 | ~80 |
Detailed Experimental Protocol
Objective: To synthesize a 3-methoxypropyl-substituted compound via the reaction of a Grignard reagent with this compound. This protocol provides a general procedure that can be adapted for various Grignard reagents.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Organic halide (R-X, e.g., Bromobenzene)
-
This compound
-
Iodine crystal (for initiation)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, and inert atmosphere setup (Nitrogen or Argon).
Procedure:
-
Glassware and Reagent Preparation:
-
All glassware must be thoroughly dried in an oven at 120°C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon to exclude atmospheric moisture.
-
All solvents and liquid reagents must be anhydrous. THF or diethyl ether should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
-
Formation of the Grignard Reagent (Example: Phenylmagnesium Bromide):
-
Place magnesium turnings (1.2 eq.) in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet.
-
Add a small crystal of iodine to the flask.
-
Add a small portion of anhydrous diethyl ether or THF, just enough to cover the magnesium turnings.
-
Dissolve the organic halide (e.g., bromobenzene, 1.0 eq.) in anhydrous ether or THF and add it to the dropping funnel.
-
Add a small amount of the halide solution to the magnesium. The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle heating may be required.
-
Once the reaction starts, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Cross-Coupling Reaction:
-
Cool the freshly prepared Grignard reagent solution to 0°C using an ice bath.
-
Dissolve this compound (1.0 - 1.1 eq.) in anhydrous ether or THF and add it to the dropping funnel.
-
Add the this compound solution dropwise to the stirred Grignard reagent at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-12 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For less reactive Grignard reagents, gentle refluxing may be necessary.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0°C in an ice bath.
-
Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise. This will hydrolyze any unreacted Grignard reagent.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with diethyl ether or another suitable organic solvent.
-
Combine the organic extracts and wash them with brine (saturated NaCl solution).
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by fractional distillation or flash column chromatography on silica gel to obtain the pure 3-methoxypropyl-substituted product.
-
Safety Precautions:
-
Grignard reagents are highly reactive, pyrophoric, and react violently with water. All operations must be conducted under a strict inert and anhydrous atmosphere.
-
Diethyl ether and THF are highly flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Visualizations
Caption: S(_N)2 mechanism of the Grignard cross-coupling reaction.
Caption: Step-by-step experimental workflow for the synthesis.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 1-Iodo-2-methoxyethane Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting for common issues encountered during the synthesis of 1-iodo-2-methoxyethane, a key reagent in various organic synthesis applications.
Frequently Asked Questions (FAQs) and Troubleshooting
Question 1: Why is my yield of this compound unexpectedly low when using the Finkelstein reaction?
Answer: A low yield in the Finkelstein reaction, which involves the conversion of an alkyl chloride or bromide to an alkyl iodide, is a common issue that can be attributed to several factors. This reaction is an SN2 (bimolecular nucleophilic substitution) process and is reversible.[1][2] Driving the reaction to completion is key for achieving a high yield.
Here are the primary aspects to investigate:
-
Incomplete Reaction: The equilibrium may not be sufficiently shifted towards the product. The Finkelstein reaction's success often relies on Le Chatelier's principle, where the sodium chloride or bromide byproduct precipitates from the acetone solvent, driving the reaction forward.[1][3]
-
Solution: Ensure your acetone is anhydrous. Water can dissolve the sodium halide byproducts, inhibiting their precipitation and preventing the reaction from reaching completion.
-
-
Purity of Starting Material: The starting material, 1-chloro-2-methoxyethane or 1-bromo-2-methoxyethane, may contain impurities or have degraded.
-
Solution: Verify the purity of your starting material using techniques like NMR or GC-MS. If necessary, purify the starting material by distillation before use.
-
-
Reaction Temperature: While heating can increase the reaction rate, excessively high temperatures in a sealed vessel can lead to side reactions.
-
Solution: Refluxing the reaction mixture gently is typically sufficient. The optimal temperature will depend on the specific substrate and solvent.
-
-
Leaving Group Ability: The choice of the starting halide is crucial. Bromide is a better leaving group than chloride, leading to a faster reaction.[2][4]
-
Solution: If you are using 1-chloro-2-methoxyethane and experiencing low yields, consider switching to 1-bromo-2-methoxyethane for improved reactivity.
-
Question 2: I am observing significant byproduct formation. What are the likely side reactions and how can they be minimized?
Answer: Byproduct formation is a common cause of low yields. In the synthesis of this compound, several side reactions can occur:
-
Elimination Reactions (E2): Although less common with primary halides, elimination reactions can compete with the desired SN2 substitution, especially if your starting material is a secondary halide or if a non-nucleophilic base is present.
-
Solution: Use a primary halide as your starting material. Ensure that your reaction conditions are not overly basic and that the temperature is not excessively high.
-
-
Reaction with Impurities: Impurities in your starting materials or solvent can lead to a range of byproducts. For example, residual alcohol in the starting halide can react.
-
Solution: Use high-purity, anhydrous solvents and reagents. As mentioned previously, ensure your starting alkyl halide is pure.
-
Question 3: My reaction appears to be very slow or stalls before completion. What can I do to improve the reaction kinetics?
Answer: Slow reaction kinetics can be frustrating. Here are several factors that influence the rate of the Finkelstein reaction:
-
Solvent Choice: The classic Finkelstein reaction uses anhydrous acetone.[1][5] Other polar aprotic solvents like DMF or DMSO can also be used.[1]
-
Solution: Ensure your acetone is completely dry. If you are still facing issues, consider switching to another polar aprotic solvent, but be mindful that this may affect the solubility of the sodium halide byproducts.
-
-
Concentration of Reactants: The SN2 reaction rate is dependent on the concentration of both the substrate and the nucleophile (iodide).[6]
-
Solution: Using a slight excess of sodium iodide can help to increase the reaction rate.[2]
-
-
Stirring and Mixing: In a heterogeneous reaction (with the precipitating salt), efficient stirring is crucial to ensure good contact between the reactants.
-
Solution: Use a magnetic stirrer and an appropriately sized stir bar to ensure the reaction mixture is well-agitated.
-
Question 4: What is the best method to purify the final product, this compound?
Answer: Purification is critical to obtaining a high-purity final product. The most common method for purifying this compound is fractional distillation.[4]
-
Work-up Procedure: Before distillation, a standard work-up is required. This typically involves filtering off the precipitated sodium halide, removing the acetone under reduced pressure, and then performing an aqueous work-up to remove any remaining salts or water-soluble impurities.
-
Fractional Distillation: Due to the relatively low boiling point of this compound, distillation under reduced pressure is often recommended to prevent thermal decomposition, which can be an issue for iodo-compounds.[4]
Quantitative Data Summary
The following table summarizes the impact of various reaction parameters on the yield of this compound via the Finkelstein reaction.
| Parameter | Condition | Effect on Yield | Remarks |
| Starting Material | 1-Bromo-2-methoxyethane | Generally higher | Bromide is a better leaving group than chloride.[2][4] |
| 1-Chloro-2-methoxyethane | Generally lower | Requires longer reaction times or higher temperatures. | |
| Solvent | Anhydrous Acetone | Optimal | Low solubility of NaCl and NaBr drives the reaction.[1][3] |
| Technical Grade Acetone | Can be lower | Presence of water can inhibit byproduct precipitation. | |
| Temperature | Reflux | Generally optimal | Balances reaction rate and potential for side reactions. |
| Room Temperature | Slower reaction rate | May require significantly longer reaction times. | |
| Sodium Iodide | 1.0 - 1.2 equivalents | Good | Stoichiometric amounts are often sufficient. |
| >1.5 equivalents | Can improve rate | A large excess can help push the equilibrium forward.[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Finkelstein Reaction
This protocol describes a standard lab-scale synthesis from 1-bromo-2-methoxyethane.
Materials:
-
1-Bromo-2-methoxyethane
-
Sodium iodide (NaI), anhydrous
-
Anhydrous acetone
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium iodide (1.2 equivalents) and anhydrous acetone.
-
Stir the mixture until the sodium iodide is fully dissolved.
-
Add 1-bromo-2-methoxyethane (1.0 equivalent) to the flask.
-
Heat the reaction mixture to a gentle reflux and maintain for 3-4 hours. A white precipitate of sodium bromide should form.
-
Monitor the reaction progress using TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the precipitated sodium bromide and wash the solid with a small amount of acetone.
-
Combine the filtrate and washings, and remove the acetone under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with water, saturated aqueous sodium thiosulfate solution (to remove any residual iodine), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Visual Guides
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
Technical Support Center: Optimizing Reaction Conditions for 1-Iodo-2-methoxyethane Alkylation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing alkylation reactions using 1-iodo-2-methoxyethane.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a good alkylating agent?
A1: this compound is an effective alkylating agent primarily due to the nature of the carbon-iodine (C-I) bond. Iodine is an excellent leaving group, making the carbon atom it is attached to susceptible to nucleophilic attack. This allows for the introduction of the 2-methoxyethyl group onto various nucleophiles under relatively mild conditions in what is typically an S_N2 reaction.[1][2]
Q2: What are the most common applications of this compound in alkylation reactions?
A2: The most common application is the Williamson ether synthesis, where an alcohol or a phenol is deprotonated to form an alkoxide, which then displaces the iodide to form an ether.[1][3] It is also widely used for the N-alkylation of amines and the C-alkylation of enolates, such as those derived from malonic esters.
Q3: How should this compound be stored?
A3: this compound can be sensitive to light and may degrade over time. It should be stored in a dark place, under an inert atmosphere, and refrigerated (often under -20°C) to maintain its purity and reactivity.[4][5]
Troubleshooting Guide
Below are common issues encountered during the alkylation with this compound and steps to resolve them.
Problem 1: Low or No Product Yield
Possible Causes & Solutions
| Potential Cause | Suggested Troubleshooting Steps |
| Degraded Alkylating Agent | Ensure the this compound is fresh and has been stored properly (in the dark, under inert gas, refrigerated).[4] Consider purifying the reagent by distillation if its purity is questionable. |
| Inactive Nucleophile | For alcohols and phenols, ensure complete deprotonation to the more nucleophilic alkoxide/phenoxide. This may require a stronger base or ensuring anhydrous conditions. For weak nucleophiles, a stronger base like sodium hydride (NaH) may be more effective than potassium carbonate (K₂CO₃).[4] |
| Inappropriate Solvent | For S_N2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation but not the nucleophile, increasing its reactivity. Protic solvents can solvate the nucleophile, reducing its effectiveness.[6] |
| Low Reaction Temperature | While starting at room temperature is often recommended, some reactions may require heating to proceed at a reasonable rate. Increase the temperature incrementally (e.g., to 50-80°C) and monitor the reaction progress by TLC or GC.[4] |
| Presence of Water | Moisture in the reaction will quench strong bases and protonate the nucleophilic alkoxide or enolate, rendering it inactive. Ensure all glassware is flame-dried and use anhydrous solvents.[7] |
Problem 2: Formation of Multiple Products
Possible Causes & Solutions
| Potential Cause | Suggested Troubleshooting Steps |
| Competing E2 Elimination | This is more common with secondary and tertiary alkyl halides but can occur with primary halides if a sterically hindered base is used. Since this compound is a primary halide, this is less of a concern but can be minimized by using a less hindered base and moderate temperatures.[1][8] |
| Dialkylation (e.g., in malonic ester synthesis) | The mono-alkylated product can be deprotonated again and react with another equivalent of the alkylating agent. To favor mono-alkylation, use a 1:1 stoichiometry of the nucleophile to the alkylating agent, or a slight excess of the nucleophile. Add the this compound slowly to the reaction mixture. |
| Overalkylation of Amines | Primary and secondary amines can undergo multiple alkylations. To favor mono-alkylation, use a large excess of the amine relative to the this compound. |
| C- vs. O-Alkylation (for phenoxides) | While O-alkylation is generally favored, C-alkylation can occur. The choice of solvent can influence the selectivity. Polar aprotic solvents typically favor O-alkylation. |
Experimental Protocols & Data
General Protocol for Williamson Ether Synthesis (O-Alkylation of Phenol)
This protocol describes the synthesis of 1-methoxy-2-phenoxyethane.
Materials:
-
Phenol
-
This compound
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
1M HCl
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add phenol (1.0 eq.).
-
Base Addition: Add anhydrous DMF to dissolve the phenol. Then, add K₂CO₃ (1.5 eq.) or NaH (1.1 eq., added portion-wise at 0°C).
-
Alkylation: Stir the mixture at room temperature for 30 minutes. Then, add this compound (1.1 eq.) dropwise.
-
Reaction: Heat the reaction mixture to 60-80°C and monitor by TLC. The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic layers and wash with 1M HCl, water, and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.
Table 1: Influence of Base and Solvent on Williamson Ether Synthesis Yield
| Nucleophile | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | This compound | K₂CO₃ | DMF | 80 | 6 | ~85-95 |
| Phenol | This compound | NaH | THF | 60 | 8 | ~90-98 |
| 4-Nitrophenol | This compound | K₂CO₃ | Acetone | Reflux | 12 | ~80-90 |
| Ethanol | This compound | NaH | THF | 50 | 10 | ~75-85 |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
General Protocol for C-Alkylation of Diethyl Malonate
This protocol describes the synthesis of diethyl (2-methoxyethyl)malonate.
Materials:
-
Diethyl malonate
-
This compound
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere, add a solution of sodium ethoxide (1.0 eq.) in anhydrous ethanol. To this, add diethyl malonate (1.0 eq.) dropwise at room temperature. Stir for 30-60 minutes.
-
Alkylation: Add this compound (1.0 eq.) dropwise to the stirred solution. The reaction may be exothermic.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with diethyl ether (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.
Table 2: Expected Yields for Malonate Alkylation with Primary Alkyl Iodides
| Malonate Ester | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Diethyl malonate | This compound | NaOEt | Ethanol | Reflux | 3 | ~80-90 |
| Diethyl malonate | Ethyl Iodide | NaOEt | Ethanol | Reflux | 2 | ~85 |
| Dimethyl malonate | This compound | NaOMe | Methanol | Reflux | 4 | ~80-88 |
Note: Yields are approximate and can vary. To minimize dialkylation, a slight excess of the malonate can be used.
Visualizations
Caption: General experimental workflow for the alkylation of a nucleophile with this compound.
Caption: Troubleshooting flowchart for low-yield alkylation reactions with this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. francis-press.com [francis-press.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. jk-sci.com [jk-sci.com]
- 7. CA1284663C - Phenol alkylation process - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Reactions of 1-Iodo-2-methoxyethane
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during chemical reactions involving 1-iodo-2-methoxyethane. Below you will find frequently asked questions and troubleshooting guides to help identify and mitigate the formation of common side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions with this compound?
A1: The most prevalent side products in reactions involving this compound, particularly in nucleophilic substitution reactions like the Williamson ether synthesis, are:
-
Methoxyethene (Vinyl methyl ether): This is the product of an E2 elimination reaction, which is competitive with the desired SN2 substitution.
-
2-Methoxyethanol: Formed by the hydrolysis of this compound, especially if water is present in the reaction mixture.
-
Bis(2-methoxyethyl) ether: This can form if the alkoxide of 2-methoxyethanol (present as an impurity or formed from hydrolysis) reacts with another molecule of this compound.
Q2: What reaction conditions favor the formation of the elimination side product, methoxyethene?
A2: The formation of methoxyethene is favored by conditions that promote the E2 elimination mechanism. These include:
-
Strong, sterically hindered bases: Bulky bases that are poor nucleophiles will preferentially abstract a proton, leading to elimination.
-
High reaction temperatures: Increased temperature generally favors elimination over substitution.
-
Choice of solvent: Protic solvents can solvate the nucleophile, reducing its nucleophilicity and potentially increasing the likelihood of elimination.
Q3: How can I minimize the formation of side products in my reaction?
A3: To minimize side product formation and maximize the yield of the desired substitution product, consider the following:
-
Choice of base: Use a strong, non-nucleophilic, and sterically unhindered base if possible. For Williamson ether synthesis, sodium hydride (NaH) is often a good choice as it is a strong base but not highly nucleophilic.
-
Temperature control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Solvent selection: Use a polar aprotic solvent such as DMF or DMSO, which can enhance the nucleophilicity of the reacting anion.
-
Anhydrous conditions: Ensure all reactants and the reaction setup are dry to prevent hydrolysis of this compound.
Troubleshooting Guide: Side Product Formation
This guide provides a structured approach to troubleshooting the formation of common side products in reactions involving this compound.
Problem: Significant formation of methoxyethene (elimination product)
Caption: Troubleshooting workflow for hydrolysis side product.
Experimental Protocols
Key Experiment: Williamson Ether Synthesis of Isopropyl 2-Methoxyethyl Ether
This protocol provides a method for the synthesis of isopropyl 2-methoxyethyl ether from this compound and sodium isopropoxide, with considerations for minimizing side product formation.
Materials:
-
This compound (1.0 eq)
-
Sodium isopropoxide (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium isopropoxide.
-
Add anhydrous DMF via syringe and stir the suspension at room temperature.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add this compound to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of DMF).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to separate the desired ether from any unreacted starting material and higher-boiling side products.
DOT Script for Experimental Workflow:
Caption: Experimental workflow for Williamson ether synthesis.
Preventing elimination side reactions with 1-Iodo-2-methoxyethane
Topic: Preventing Elimination Side Reactions For: Researchers, Scientists, and Drug Development Professionals
This guide provides detailed troubleshooting advice and frequently asked questions to help you minimize or prevent unwanted elimination side reactions when using 1-iodo-2-methoxyethane as an alkylating agent. The primary competing pathways are the desired bimolecular nucleophilic substitution (SN2) and the undesired bimolecular elimination (E2).
Frequently Asked Questions (FAQs)
Q1: Why am I observing methoxyethene as a significant byproduct in my reaction?
A1: The formation of methoxyethene (also known as methyl vinyl ether) alongside your desired substitution product indicates a competing E2 elimination reaction.[1] this compound is a primary alkyl halide, which is generally well-suited for SN2 reactions due to low steric hindrance.[2][3] However, under certain conditions, the reagent acting as your nucleophile can instead act as a base, abstracting a proton from the carbon adjacent (beta) to the carbon bearing the iodide. This leads to the formation of a double bond and the elimination of hydrogen iodide.[4]
The balance between SN2 and E2 is highly sensitive to your reaction conditions.
Caption: Competing SN2 and E2 reaction pathways for this compound.
Q2: How does my choice of base or nucleophile affect the reaction outcome?
A2: The nature of the anionic or neutral reagent you use is one of the most critical factors in determining the ratio of substitution to elimination.[5]
-
Strong, Sterically Hindered Bases: Bulky bases are a primary cause of increased elimination.[2] Their size makes it physically difficult to attack the carbon atom for an SN2 reaction.[3] Instead, they more easily abstract a less hindered proton from the β-carbon, strongly favoring the E2 pathway.[6] Examples include potassium tert-butoxide (KOtBu) and 1,8-Diazabicycloundec-7-ene (DBU).[2][6]
-
Strong, Unhindered Bases: Strong but non-bulky bases, such as hydroxide (HO⁻) and simple alkoxides (e.g., methoxide, ethoxide), can act as both effective nucleophiles and bases.[7] With these reagents, a mixture of SN2 and E2 products is common, and other reaction conditions must be carefully controlled to favor substitution.
-
Weakly Basic, Good Nucleophiles: To maximize the SN2 product, use a reagent that is a good nucleophile but a weak base.[8] Examples include azide (N₃⁻), cyanide (CN⁻), thiolates (RS⁻), and halide ions (I⁻, Br⁻).[9][10] These will almost exclusively yield the substitution product.
Q3: What is the optimal solvent for minimizing elimination?
A3: The choice of solvent significantly influences the reactivity of the nucleophile and the reaction pathway.[11]
-
Polar Aprotic Solvents (Recommended): Solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile are highly recommended.[2][7] These solvents effectively solvate the cation counter-ion but do not form strong hydrogen bonds with the anionic nucleophile.[11] This leaves the nucleophile "bare" and more reactive, increasing the rate of the SN2 reaction relative to the E2 reaction.[11]
-
Polar Protic Solvents (Use with Caution): Solvents such as water and alcohols (e.g., ethanol) can solvate the nucleophile through hydrogen bonding, creating a "solvent cage" that reduces its nucleophilicity.[3] This can tip the balance in favor of elimination.[12] Ethanol, in particular, is known to promote elimination reactions.[12]
Q4: Does reaction temperature play a role in the formation of side products?
A4: Yes, temperature is a crucial factor. Elimination reactions are generally favored by higher temperatures.[2] This is because elimination typically results in an increase in the number of product molecules, leading to a positive change in entropy (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the entropy term (-TΔS) becomes more influential at higher temperatures, making elimination more thermodynamically favorable.[2] To favor the SN2 pathway, it is best to run the reaction at the lowest temperature that allows for a reasonable reaction rate, often at or below room temperature.[2]
Troubleshooting Guide
If you are observing a higher-than-expected yield of the methoxyethene elimination product, follow this troubleshooting workflow to optimize your reaction for the desired SN2 product.
Caption: Troubleshooting flowchart for minimizing E2 elimination.
Data Summary: Optimizing Reaction Conditions
The selection of reagents and conditions significantly impacts the product ratio. While specific yields depend on the exact nucleophile, the general trends are well-established.
| Factor | Condition Favoring SN2 (Substitution) | Condition Favoring E2 (Elimination) | Rationale |
| Nucleophile/Base | Weakly basic, good nucleophiles (e.g., N₃⁻, CN⁻, RS⁻)[9] | Strong, sterically hindered bases (e.g., KOtBu, DBU)[5][6] | Bulky bases preferentially abstract a proton over attacking the sterically shielded carbon.[2] |
| Solvent | Polar Aprotic (e.g., DMSO, DMF, Acetonitrile)[2][13] | Polar Protic (e.g., Ethanol, Water)[12] | Protic solvents solvate and hinder the nucleophile via hydrogen bonding, reducing its SN2 reactivity.[11] |
| Temperature | Low Temperature (≤ 25 °C) | High Temperature (> 25 °C)[12] | Elimination has a higher activation energy and is entropically favored at higher temperatures.[2] |
| Concentration | Standard concentrations | High concentration of strong base[12] | E2 is a bimolecular reaction, so its rate increases with higher base concentration. |
Recommended Experimental Protocol
This general protocol is designed to maximize the yield of the SN2 substitution product and minimize the E2 elimination byproduct when reacting this compound with a nucleophile that also has basic properties.
Caption: Recommended experimental workflow for SN2 reaction.
Detailed Steps:
-
Preparation: Assemble oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon). To the reaction flask, add the nucleophile (1.0 to 1.2 equivalents).
-
Solvation and Cooling: Add the anhydrous polar aprotic solvent (e.g., DMF) and stir to dissolve or suspend the nucleophile. Cool the stirring mixture to 0 °C in an ice-water bath. This initial low temperature is crucial to disfavor the elimination pathway.[2]
-
Substrate Addition: Slowly, add this compound (1.0 equivalent) dropwise to the cooled, stirring mixture. A slow addition helps to maintain a low concentration of the alkyl halide and control any potential exotherm.
-
Reaction Progression: After the addition is complete, the reaction can be allowed to slowly warm to room temperature (approx. 25 °C). For less reactive nucleophiles, gentle heating might be required, but the temperature should be kept as low as possible.
-
Monitoring: Monitor the reaction's progress using an appropriate technique (e.g., Thin Layer Chromatography or Gas Chromatography). The goal is to stop the reaction once the this compound has been consumed to prevent potential side reactions from prolonged reaction times.
-
Workup and Purification: Once the reaction is complete, perform a standard aqueous workup to quench the reaction and remove the solvent. The desired product can then be isolated and purified by standard techniques such as extraction, column chromatography, or distillation.
References
- 1. 1-Iodo-2-(2-methoxyethoxy)ethane | 104539-21-1 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Haloalkane - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. reddit.com [reddit.com]
Technical Support Center: Purification of Products from 1-Iodo-2-methoxyethane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving 1-iodo-2-methoxyethane.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where this compound is used as a reactant?
A1: this compound is a versatile reagent commonly employed in several types of organic reactions, including:
-
Williamson Ether Synthesis: To introduce the 2-methoxyethyl group to an alcohol or phenol.[1][2][3]
-
Grignard Reactions: As a precursor to form a Grignard reagent (2-methoxyethylmagnesium iodide) for subsequent addition to electrophiles.
-
Suzuki Coupling: As the halide component to couple the 2-methoxyethyl group with an organoboron compound.[4][5]
Q2: What are the typical impurities encountered when working with reactions of this compound?
A2: Common impurities include unreacted starting materials (e.g., this compound, the starting alcohol in a Williamson synthesis), byproducts from side reactions (e.g., elimination products in Williamson synthesis), and residual catalysts (e.g., palladium from Suzuki coupling).[6]
Q3: Which purification techniques are most suitable for products derived from this compound?
A3: The choice of purification technique depends on the properties of the desired product and impurities. Commonly used methods include:
-
Column Chromatography: For separating compounds with different polarities.[7][8][9]
-
Liquid-Liquid Extraction: To separate the product based on its solubility in immiscible solvents.[10][11][12][13]
-
Distillation: For purifying liquid products with different boiling points from non-volatile impurities.[10][14]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of products from reactions with this compound.
Williamson Ether Synthesis
Problem: My desired 2-methoxyethyl ether is contaminated with the starting alcohol.
-
Possible Cause: Incomplete reaction or use of excess alcohol.
-
Solution:
-
Liquid-Liquid Extraction: Perform an aqueous wash. If the alcohol is reasonably water-soluble, it will partition into the aqueous layer, while the ether remains in the organic layer. For less water-soluble alcohols, a basic wash (e.g., with 1M NaOH) can deprotonate the alcohol, making it more water-soluble.
-
Column Chromatography: The ether is generally less polar than the corresponding alcohol. Use a solvent system (e.g., hexane/ethyl acetate) that gives good separation on a TLC plate (aim for an Rf of 0.2-0.4 for the ether) and then perform column chromatography.[7][8][15]
-
Problem: I am observing a significant amount of an alkene byproduct.
-
Possible Cause: A competing E2 elimination reaction is occurring, which is more likely with sterically hindered alkoxides.[1][6]
-
Solution:
-
Reaction Optimization: Lower the reaction temperature to favor the SN2 reaction over elimination.[6]
-
Purification: The alkene byproduct is typically non-polar and can be separated from the more polar ether product by column chromatography.
-
Grignard Reactions
Problem: My purified product is contaminated with unreacted this compound.
-
Possible Cause: Incomplete Grignard reagent formation or insufficient reaction with the electrophile.
-
Solution:
-
Quenching and Extraction: After quenching the reaction (e.g., with saturated aqueous NH₄Cl), perform a thorough work-up.[16] Unreacted this compound is a neutral, relatively non-polar compound and will be in the organic layer.
-
Column Chromatography: this compound is generally less polar than the desired alcohol product. It can be separated by silica gel chromatography.
-
Distillation: If the desired product is significantly less volatile, the unreacted this compound (boiling point ~155-156 °C) can be removed by distillation under reduced pressure.
-
Problem: Emulsion formation during aqueous work-up.
-
Possible Cause: Formation of fine magnesium salt precipitates.
-
Solution:
-
Add more solvent: Diluting the organic phase can sometimes break the emulsion.
-
Brine wash: Washing with a saturated aqueous NaCl solution can help to break emulsions by increasing the ionic strength of the aqueous phase.
-
Filtration: Filtering the entire mixture through a pad of Celite can help to remove the fine solids that are stabilizing the emulsion.
-
Suzuki Coupling
Problem: My purified product is contaminated with residual palladium catalyst.
-
Possible Cause: The palladium catalyst can be soluble in the organic solvent used for extraction and co-elute during chromatography.
-
Solution:
-
Filtration through Celite: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite. This can remove a significant portion of the palladium catalyst.[4]
-
Aqueous Wash: Some palladium species can be removed by washing the organic layer with an aqueous solution of a chelating agent like thiourea or by performing multiple water washes.
-
Specialized Scavengers: Use commercially available silica-based scavengers designed to bind and remove palladium residues.[17]
-
Charcoal Treatment: Stirring the crude product solution with activated charcoal can adsorb the palladium catalyst, which can then be removed by filtration.
-
Data Presentation
Table 1: Physical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | C₃H₇IO | 185.99 | 155-156 | 1.734 |
| 2-Methoxyethanol | C₃H₈O₂ | 76.09 | 124-125 | 0.965 |
| Di(2-methoxyethyl) ether | C₆H₁₄O₃ | 134.17 | 162 | 0.939 |
Table 2: Typical Column Chromatography Conditions for Purification
| Reaction Type | Product Type | Common Impurities | Stationary Phase | Typical Eluent System (v/v) | Elution Order (First to Last) |
| Williamson Ether Synthesis | 2-Methoxyethyl ether | Starting alcohol, alkene byproduct | Silica Gel | Hexane/Ethyl Acetate (e.g., 9:1 to 4:1) | Alkene, 2-Methoxyethyl ether, Alcohol |
| Grignard Reaction | Alcohol | Unreacted this compound | Silica Gel | Hexane/Ethyl Acetate (e.g., 4:1 to 1:1) | This compound, Alcohol |
| Suzuki Coupling | Biaryl with 2-methoxyethyl group | Boronic acid, Palladium catalyst | Silica Gel | Hexane/Ethyl Acetate (e.g., 9:1 to 1:1) | Biaryl product, Boronic acid (may require more polar eluent) |
Experimental Protocols
Protocol 1: Purification of a 2-Methoxyethyl Ether by Liquid-Liquid Extraction and Column Chromatography
-
Reaction Work-up: After the Williamson ether synthesis is complete, cool the reaction mixture to room temperature.
-
Solvent Removal: If the reaction was performed in a volatile solvent (e.g., THF, acetonitrile), remove the solvent under reduced pressure using a rotary evaporator.
-
Liquid-Liquid Extraction:
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with 1M NaOH (2 x volume of organic layer) to remove unreacted phenol or alcohol.
-
Wash with water (2 x volume of organic layer).
-
Wash with brine (1 x volume of organic layer) to aid in drying.[10]
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Column Chromatography (if necessary):
-
Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or hexane).
-
Prepare a silica gel column using a suitable eluent (e.g., a mixture of hexane and ethyl acetate) determined by TLC analysis.
-
Load the sample onto the column.
-
Elute the product, collecting fractions and monitoring by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Removal of Palladium Catalyst from a Suzuki Coupling Reaction
-
Initial Filtration: After the reaction is complete, cool the mixture to room temperature. Dilute with the reaction solvent or another suitable organic solvent (e.g., ethyl acetate) and filter the mixture through a pad of Celite in a fritted funnel. Wash the Celite pad with additional solvent.[4]
-
Aqueous Work-up: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Charcoal Treatment (if palladium contamination persists):
-
Dissolve the crude product in a suitable organic solvent.
-
Add a small amount of activated charcoal (approximately 10% by weight of the crude product).
-
Stir the mixture at room temperature for 1-2 hours.
-
Filter the mixture through a pad of Celite to remove the charcoal.
-
Wash the Celite pad with fresh solvent.
-
-
Final Purification: Concentrate the filtrate and proceed with further purification of the product (e.g., by column chromatography or recrystallization) as needed.
Mandatory Visualization
Caption: A workflow for troubleshooting the purification of products from this compound reactions.
Caption: Purification workflow for products of the Williamson ether synthesis.
Caption: Purification workflow for products of Suzuki coupling reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. byjus.com [byjus.com]
- 3. Khan Academy [khanacademy.org]
- 4. researchgate.net [researchgate.net]
- 5. Aqueous-Phase, Palladium-Catalyzed Suzuki Reactions under Mild Conditions [file.scirp.org]
- 6. benchchem.com [benchchem.com]
- 7. obrnutafaza.hr [obrnutafaza.hr]
- 8. silicycle.com [silicycle.com]
- 9. youtube.com [youtube.com]
- 10. studymind.co.uk [studymind.co.uk]
- 11. benchchem.com [benchchem.com]
- 12. longdom.org [longdom.org]
- 13. jackwestin.com [jackwestin.com]
- 14. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 15. researchgate.net [researchgate.net]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Optimizing 1-Iodo-2-methoxyethane Substitution Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the rate and efficiency of substitution reactions involving 1-iodo-2-methoxyethane.
Frequently Asked Questions (FAQs)
Q1: My substitution reaction with this compound is proceeding very slowly. What is the most likely cause?
A slow reaction rate is typically attributed to one of three factors: the choice of nucleophile, the solvent system, or the reaction temperature. This compound is a primary alkyl halide, which strongly favors an S(_N)2 (bimolecular nucleophilic substitution) mechanism.[1][2] The rate of this reaction is directly dependent on the concentration and strength of both the substrate and the nucleophile.[3] A weak nucleophile or a suboptimal solvent can significantly hinder the reaction progress.
Q2: What is the ideal solvent for maximizing the S(_N)2 reaction rate?
Polar aprotic solvents are highly recommended for S(_N)2 reactions.[1][4] Solvents such as acetone, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile enhance the reactivity of the nucleophile. They effectively solvate the counter-ion (e.g., Na⁺, K⁺) but do not form a strong "solvent cage" around the anionic nucleophile through hydrogen bonding.[1][5] This leaves the nucleophile more "naked" and available to attack the electrophilic carbon. In contrast, polar protic solvents like water, methanol, and ethanol can hydrogen-bond with the nucleophile, stabilizing it and reducing its nucleophilicity, which slows down the S(_N)2 reaction.[5]
Q3: How does the choice of nucleophile impact the reaction rate?
The nucleophile is a critical factor in the rate-determining step of an S(_N)2 reaction.[6] Strong nucleophiles accelerate the reaction. Generally, nucleophilicity increases with negative charge (e.g., OH⁻ is a stronger nucleophile than H₂O) and decreases with increasing electronegativity across a row in the periodic table.[7][8] When comparing nucleophiles within the same group, polarizability becomes a key factor; larger atoms are more polarizable and are better nucleophiles in protic solvents (e.g., I⁻ > Br⁻ > Cl⁻).[9]
Q4: I am observing an unexpected alkene as a byproduct. What is happening and how can I prevent it?
The formation of an alkene indicates a competing E2 (bimolecular elimination) reaction. This is common when the nucleophile is also a strong, sterically hindered base (e.g., potassium tert-butoxide).[10] To favor the desired S(_N)2 substitution product, use a strong but less sterically hindered nucleophile (e.g., azide, cyanide, or a primary amine).[11] Lowering the reaction temperature can also disfavor the elimination pathway, as elimination reactions often have a higher activation energy than substitution.[10]
Q5: Is increasing the reaction temperature always a good strategy to increase the rate?
While increasing the temperature generally accelerates most reactions, it can promote the undesired E2 elimination side reaction, especially with strong bases.[10] For S(_N)2 reactions, it is often more effective to optimize the nucleophile and solvent system first. If a temperature increase is necessary, it should be done cautiously while monitoring for the formation of elimination byproducts by methods such as TLC or GC-MS.
Troubleshooting Guide: Low Reaction Rate or Incomplete Conversion
| Potential Cause | Recommended Solution |
| Weak Nucleophile | Select a stronger nucleophile. Anionic nucleophiles (e.g., N₃⁻, CN⁻, RS⁻) are generally more potent than their neutral counterparts (NH₃, H₂O, RSH).[7] |
| Incorrect Solvent Choice | Replace polar protic solvents (water, alcohols) with polar aprotic solvents (acetone, DMSO, DMF, acetonitrile) to enhance nucleophile reactivity.[1] |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10 °C. Monitor the reaction closely for the appearance of elimination byproducts. |
| Low Reagent Concentration | The S(_N)2 reaction is bimolecular; its rate depends on the concentration of both the substrate and the nucleophile.[12] Increasing the concentration of the nucleophile (e.g., from 1.1 eq to 1.5 or 2.0 eq) can improve the rate. |
| Poor Reagent Quality | Ensure all reagents are pure and the solvent is anhydrous, as water can significantly reduce the effectiveness of many nucleophiles. |
Data Presentation: Factors Influencing S(_N)2 Reaction Rates
Table 1: Relative Reaction Rates for Primary Alkyl Halides
This table demonstrates the superior leaving group ability of iodide. The data, using 1-halobutanes as a proxy for 1-halopropanes, shows that 1-iodobutane reacts significantly faster than its bromo and chloro analogs in a typical S(_N)2 reaction.[13]
| Substrate | Leaving Group | Relative Rate Constant (k_rel) |
| 1-Iodobutane | I⁻ | ~30,000 |
| 1-Bromobutane | Br⁻ | 1,000 |
| 1-Chlorobutane | Cl⁻ | 200 |
| Reaction with azide ion in acetone. Data is illustrative of the established reactivity trend.[13] |
Table 2: Effect of Solvent on S(_N)2 Reaction Rate
The choice of solvent has a dramatic effect on the reaction rate. A polar aprotic solvent like DMF can accelerate the reaction by orders of magnitude compared to a polar protic solvent like methanol.
| Nucleophile | Substrate | Solvent | Relative Rate |
| N₃⁻ | CH₃I | Methanol (Protic) | 1 |
| N₃⁻ | CH₃I | DMF (Aprotic) | ~2000 |
| Data is representative of typical solvent effects on S(_N)2 reactions. |
Experimental Protocols
Protocol 1: General Procedure for S(_N)2 Reaction with Sodium Azide
This protocol describes a representative S(_N)2 reaction using sodium azide as the nucleophile and DMF as the solvent.
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium azide (1.2 equivalents).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) via syringe under an inert atmosphere (e.g., nitrogen or argon).
-
Substrate Addition: Stir the suspension and add this compound (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-70 °C).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography if necessary.
Visualizations
Caption: The concerted S(_N)2 mechanism showing backside attack and inversion of stereochemistry.
Caption: A troubleshooting workflow for diagnosing and resolving slow S(_N)2 substitution reactions.
Caption: Key factors influencing the competition between S(_N)2 (substitution) and E2 (elimination).
References
- 1. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 7. tyson.chemistry.gatech.edu [tyson.chemistry.gatech.edu]
- 8. savemyexams.com [savemyexams.com]
- 9. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 10. google.com [google.com]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Alkylation with 1-Iodo-2-methoxyethane
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the use of 1-iodo-2-methoxyethane as an alkylating agent. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for an alkylation reaction with this compound?
A1: Due to the high reactivity of the iodo- leaving group, mild conditions are often sufficient for alkylation with this compound. A good starting point is to react your nucleophile with a slight excess (1.1-1.2 equivalents) of this compound in a polar aprotic solvent such as acetonitrile (MeCN) or acetone. The use of a mild inorganic base like potassium carbonate (K₂CO₃) is common. These reactions can typically be initiated at room temperature, with monitoring for progress before considering the application of heat.[1] The iodo- leaving group is superior to bromo- or chloro- alternatives, often leading to higher yields under milder conditions.[1]
Q2: How do I select the appropriate base and solvent for my specific nucleophile?
A2: The choice of base and solvent is critical and is primarily determined by the pKa of your nucleophile. The solvent can significantly impact reaction rates and the solubility of your reagents.[1] Polar aprotic solvents are generally preferred for many alkylation reactions as they can increase the reaction rate.[2]
General Guidelines for Base and Solvent Selection:
| Nucleophile pKa Range | Recommended Bases | Recommended Solvents | Rationale |
| < 10 (e.g., phenols, thiols) | K₂CO₃, Cs₂CO₃, Et₃N | Acetonitrile (MeCN), Acetone, Tetrahydrofuran (THF) | Mild bases are sufficient to deprotonate these acidic nucleophiles. |
| 10 - 15 (e.g., amides, some alcohols) | NaH, KHMDS, t-BuOK | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Stronger bases are required for complete deprotonation. |
| > 15 (e.g., primary/secondary amines) | Often no base needed or a non-nucleophilic base like DBU | Acetonitrile (MeCN), Dimethylformamide (DMF), Dichloromethane (DCM) | Amines are often sufficiently nucleophilic to react directly. A hindered base can be used to scavenge the HI produced. |
Q3: What are common side reactions to be aware of?
A3: A common side reaction is the potential for over-alkylation if the product of the initial alkylation is also nucleophilic. Another possibility, depending on the nucleophile, is elimination if a strong, sterically hindered base is used. For complex nucleophiles with multiple reactive sites, a mixture of products may be obtained.[1] Careful control of stoichiometry and reaction conditions can help to minimize these side reactions.
Troubleshooting Guide
Problem: No or very low conversion to the desired product.
| Potential Cause | Suggested Solution |
| Insufficiently strong base | If your nucleophile is weak, a stronger base may be necessary to facilitate deprotonation. Consider switching from a carbonate base to a hydride or alkoxide.[1] |
| Low reaction temperature | While starting at room temperature is advisable, some reactions may require heating to proceed at a reasonable rate. Try incrementally increasing the temperature to 40-60 °C and monitor the reaction progress.[1] |
| Degraded this compound | Iodides can be sensitive to light and prolonged storage, leading to degradation.[1][3] It is recommended to use fresh reagent or store it in a cool, dark environment.[1] |
| Poor solubility of reagents | If reactants are not fully dissolved, the reaction will be slow or incomplete. Consider switching to a solvent with higher solubilizing power, such as DMF or DMSO.[1] |
Problem: Formation of multiple products.
| Potential Cause | Suggested Solution |
| Multiple reactive sites on the nucleophile | If your nucleophile has more than one potential site for alkylation, consider using a protecting group strategy to block the undesired reactive sites.[1] |
| Over-alkylation of the product | Add the this compound slowly (dropwise) to the reaction mixture to maintain a low instantaneous concentration of the alkylating agent.[1] Using a smaller excess of the alkylating agent can also help. |
Experimental Protocols
General Protocol for N-Alkylation of an Amine with this compound
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in anhydrous acetonitrile (MeCN).
-
Base Addition: Add potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Alkylating Agent: In a separate flask, dissolve this compound (1.2 equivalents) in a minimal amount of anhydrous MeCN.
-
Reaction: Add the this compound solution dropwise to the stirring amine suspension at room temperature over 15 minutes.[1]
-
Monitoring: Stir the reaction at room temperature and monitor its progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, the mixture can be gently heated to 40-50 °C.[1]
-
Workup: Once the starting material is consumed, cool the reaction to room temperature and filter off the inorganic base. Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by a suitable method (e.g., column chromatography).
Visualized Workflows
Caption: A generalized experimental workflow for the alkylation of a nucleophile using this compound.
Caption: A troubleshooting decision tree for addressing low or no product formation in alkylation reactions.
References
Technical Support Center: Managing the Thermal Stability of 1-Iodo-2-methoxyethane
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and management of 1-iodo-2-methoxyethane's thermal stability in chemical reactions. The following information is curated to address potential issues and ensure experimental success and safety.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal stability concerns with this compound?
A1: this compound, like many iodoalkanes, is susceptible to thermal decomposition. The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, making the compound prone to degradation when exposed to heat or light.[1] This can lead to the formation of elemental iodine, which is often observed as a yellow or brown discoloration of the material.[1] In a reaction setting, elevated temperatures can accelerate this decomposition, potentially leading to pressure buildup, the formation of undesired byproducts, and in a worst-case scenario, a runaway reaction.
Q2: What are the typical decomposition products of this compound?
Q3: How should this compound be properly stored to maintain its stability?
A3: To minimize degradation, this compound should be stored in a cool, dark place, protected from light and heat.[1] Recommended storage is under refrigeration (0-10°C) or in a freezer (at or below -20°C) in a tightly sealed, amber glass bottle to prevent photo-decomposition.[3][4][5] Storing under an inert atmosphere (e.g., argon or nitrogen) is also advisable to protect against air and moisture.[1] For long-term storage, the addition of a stabilizer like copper or silver wire can help scavenge any iodine that forms.[1][6]
Q4: Are there any materials that are incompatible with this compound?
A4: While a comprehensive incompatibility list for this compound is not available, general knowledge of haloalkanes suggests avoiding strong bases, strong oxidizing agents, and certain reactive metals (like powdered aluminum or zinc), as these can promote decomposition or vigorous, exothermic reactions.[7]
Troubleshooting Guides
Issue 1: The this compound reagent has turned yellow or brown.
-
Potential Cause: The discoloration is likely due to the formation of elemental iodine (I₂) from the decomposition of the compound upon exposure to light or heat.[1]
-
Recommended Action:
-
Assess the Purity: For non-critical applications, the material may still be usable. However, for reactions sensitive to impurities or requiring precise stoichiometry, purification is recommended.
-
Purification: The color can often be removed by washing a non-aqueous solution of the compound with an aqueous solution of a reducing agent, such as sodium thiosulfate or sodium bisulfite, followed by drying and removal of the solvent.
-
Prevent Recurrence: Ensure the purified material is stored under the recommended conditions (cool, dark, inert atmosphere).[1]
-
Issue 2: An unexpected exotherm or a rapid temperature increase is observed during a reaction.
-
Potential Cause: This could indicate the onset of a runaway reaction.[8][9] Possible causes include:
-
The reaction itself is more exothermic than anticipated.
-
Decomposition of this compound is contributing to the heat generation.
-
Inadequate cooling or poor heat transfer from the reaction vessel.
-
The rate of reagent addition is too fast.
-
Poor mixing leading to localized hot spots.
-
-
Recommended Action:
-
Immediate Steps:
-
Cease the addition of any reagents.
-
Increase cooling to the maximum capacity.
-
If possible and safe to do so, increase the stirring rate to improve heat dissipation.
-
Prepare for emergency quenching of the reaction.
-
-
Preventive Measures for Future Experiments:
-
Conduct a thorough thermal hazard assessment before scaling up the reaction.
-
Use a reaction calorimeter to measure the heat of reaction and determine the rate of heat evolution.
-
Ensure the cooling system is adequate for the scale and exothermicity of the reaction.
-
Control the addition of reagents carefully, and consider using a syringe pump for precise control.
-
Ensure efficient stirring throughout the reaction.
-
-
Data Presentation
Table 1: Thermal Stability Data for Representative Iodo-Compounds
Since specific quantitative thermal stability data for this compound is not publicly available, the following table presents data for other iodine-containing organic compounds to provide a general understanding of the range of thermal stability.
| Compound Name | Structure | Onset Decomposition Temperature (Tonset) (°C) | Heat of Decomposition (ΔHd) (J/g) | Analysis Method |
| Phosphorus-Iodonium Ylide 1d | (Details in cited literature) | 88 | 671 | DSC/TGA |
| Phosphorus-Iodonium Ylide 1k | (Details in cited literature) | 74 | 70.2 | DSC/TGA |
| Phosphorus-Iodonium Ylide 1a | (Details in cited literature) | 176 | 134 | DSC/TGA |
| Benziodoxolone 2 | (Details in cited literature) | 225 | 274 | DSC/TGA |
Data is illustrative and sourced from a study on phosphorus-iodonium ylids.[10] This highlights the importance of determining these values for the specific compound in use.
Experimental Protocols
Protocol 1: Thermal Hazard Assessment using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and the associated energy release for this compound.
Materials:
-
This compound
-
DSC/TGA instrument
-
Appropriate sample pans (e.g., hermetically sealed aluminum or high-pressure gold-plated stainless steel)
Methodology:
-
Sample Preparation: In a well-ventilated fume hood, carefully weigh a small amount of this compound (typically 1-5 mg) into the sample pan. Hermetically seal the pan to prevent evaporation.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the instrument.
-
Purge the system with an inert gas (e.g., nitrogen) at a constant flow rate.
-
-
Thermal Program:
-
Equilibrate the sample at a sub-ambient temperature (e.g., 25°C).
-
Ramp the temperature at a constant heating rate (e.g., 5-10 °C/min) to a temperature beyond the expected decomposition point (a preliminary range could be up to 300°C, but should be adjusted based on initial findings).
-
-
Data Analysis:
-
TGA Curve: Analyze the TGA curve for mass loss. The onset temperature of mass loss indicates the beginning of decomposition or evaporation.
-
DSC Curve: Analyze the DSC curve for exothermic or endothermic events. A sharp exothermic peak associated with mass loss is a strong indicator of a hazardous decomposition. Determine the onset temperature and integrate the peak to calculate the heat of decomposition (ΔHd).
-
Protocol 2: Safe Reaction Setup for Potentially Exothermic Reactions
Objective: To conduct a reaction involving this compound while maintaining strict temperature control.
Equipment:
-
Jacketed reaction vessel with an overhead stirrer.
-
Circulating bath for heating/cooling.
-
Digital thermometer with an alarm function to monitor the internal reaction temperature.
-
Syringe pump for controlled addition of reagents.
-
Inert atmosphere setup (e.g., nitrogen or argon line).
-
Quenching bath (e.g., ice-water bath) readily available.
Methodology:
-
Setup: Assemble the reaction apparatus in a fume hood. Ensure the stirrer is positioned for efficient mixing and the thermometer is placed to accurately measure the bulk internal temperature.
-
Inerting: Purge the reaction vessel with an inert gas.
-
Initial Charge: Charge the reactor with the initial solvent and reagents, excluding the limiting reagent that will be added slowly.
-
Temperature Control: Set the circulator to the desired reaction temperature. Allow the contents of the reactor to reach this temperature.
-
Controlled Addition: Begin the slow, controlled addition of the limiting reagent using the syringe pump.
-
Monitoring: Continuously monitor the internal reaction temperature. A significant deviation from the set temperature may indicate an uncontrolled exotherm.
-
Work-up: Once the reaction is complete, cool the mixture to a safe temperature before proceeding with the work-up.
Mandatory Visualizations
Caption: Potential thermal decomposition pathways for this compound.
Caption: Workflow for responding to an unexpected reaction exotherm.
Caption: Relationship between reaction parameters and thermal safety outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide - Google Patents [patents.google.com]
- 7. edvotek.com [edvotek.com]
- 8. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 9. Runaway Reaction - Chemical Engineering World [chemicalengineeringworld.com]
- 10. BJOC - Structure and thermal stability of phosphorus-iodonium ylids [beilstein-journals.org]
Technical Support Center: Removal of Unreacted 1-Iodo-2-methoxyethane
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for the effective removal of unreacted 1-iodo-2-methoxyethane from product mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its removal?
A1: Understanding the physical properties of this compound is crucial for selecting an appropriate purification strategy. Key data is summarized below.
| Property | Value | Significance for Purification |
| Molecular Formula | C₃H₇IO[1][2][3] | Basic information for characterization. |
| Molecular Weight | 185.99 g/mol [2] | Important for calculating molar equivalents and for mass spectrometry. |
| Appearance | Colorless to light yellow liquid[1] | Visual identification in reaction mixtures. |
| Boiling Point | 138 °C (at atmospheric pressure) | A relatively high boiling point suggests that distillation is a viable removal method if the product's boiling point is significantly different. |
| Solubility | Soluble in organic solvents; limited solubility in water.[1] | This property is key for liquid-liquid extraction. Its low water solubility means a simple aqueous wash is often insufficient for complete removal. |
| Reactivity | The carbon atom attached to the iodine is electrophilic.[4] | The reagent's electrophilicity allows for chemical quenching with a nucleophile to transform it into a more easily removable substance. |
Q2: What are the primary methods for removing unreacted this compound?
A2: The three primary strategies for removing excess this compound are:
-
Chemical Quenching followed by Aqueous Extraction: This involves reacting the excess electrophile with a nucleophile to form a water-soluble salt, which can then be easily removed with an aqueous wash.[5]
-
Flash Column Chromatography: A standard purification technique that separates compounds based on their differential adsorption to a stationary phase, typically silica gel.[6][7]
-
Distillation: This method separates compounds based on differences in their boiling points. It is most effective when the desired product is thermally stable and has a boiling point significantly different from this compound.[4]
Q3: How do I choose the most suitable purification method for my experiment?
A3: The choice of method depends on the properties of your desired product. The following decision workflow can help guide your selection.
Q4: Can I remove this compound with a simple aqueous wash?
A4: Due to its limited solubility in water, a simple aqueous wash (e.g., with water or brine) is generally inefficient and will not completely remove this compound from an organic solvent layer.[1] However, the efficiency of an aqueous wash can be dramatically improved by first adding a chemical quenching agent.
Troubleshooting Guides & Experimental Protocols
Method 1: Chemical Quenching & Aqueous Extraction
This method converts the unreacted this compound into a highly polar, water-soluble species that is easily extracted from the organic phase.
Issue: Significant amount of starting material remains in the organic layer after aqueous workup.
Solution: Use a nucleophilic quenching agent like sodium thiosulfate. The thiosulfate anion is an effective nucleophile that displaces the iodide, forming a water-soluble sodium salt.
Detailed Experimental Protocol: Quenching with Sodium Thiosulfate
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether).
-
Transfer the diluted mixture to a separatory funnel.
-
Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). A volume equal to that of the organic layer is typically sufficient.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently.
-
Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Wash the remaining organic layer sequentially with water and then brine to remove any remaining inorganic salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product, now free of this compound.
Method 2: Flash Column Chromatography
This is the preferred method when the product and starting material have different polarities.
Issue: Product co-elutes with unreacted this compound.
Solution: Optimize the separation conditions using Thin Layer Chromatography (TLC) first.
| Troubleshooting Step | Recommended Action |
| Poor Separation on TLC | The goal is an Rf value of ~0.2-0.4 for the product, with clear separation from the starting material spot.[8] Test various solvent systems. For non-polar compounds, start with a low-polarity eluent (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity.[8] |
| Similar Rf Values | If separation is poor, try a different solvent system with similar polarity but different characteristics (e.g., switch from ethyl acetate/hexanes to dichloromethane/hexanes).[8] Sometimes, this change in selectivity is enough to resolve the compounds. |
| Streaking or Tailing | Add a small amount (~0.5%) of triethylamine for basic compounds or acetic acid for acidic compounds to the eluent to improve the peak shape.[6] |
| Co-elution Persists | Use a longer chromatography column to increase the surface area of the stationary phase, providing more opportunities for separation.[8] |
Detailed Experimental Protocol: Flash Column Chromatography
-
Select the Eluent: Using TLC, identify a solvent system that provides good separation between your product and this compound (product Rf ≈ 0.2-0.4).
-
Pack the Column: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack uniformly under gravity or gentle pressure.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or another volatile solvent (e.g., dichloromethane).[6] Carefully apply the sample to the top of the silica gel bed.
-
Elute and Collect: Add the eluent to the top of the column and apply gentle air pressure to achieve a steady flow.[6] Collect fractions in separate test tubes.
-
Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Method 3: Distillation
This method is suitable for thermally stable products with a boiling point that is significantly different from this compound (138 °C).
Issue: The product decomposes at the high temperatures required for atmospheric distillation.
Solution: Use vacuum distillation. Reducing the pressure significantly lowers the boiling point of liquids, protecting thermally sensitive compounds. For iodine-containing compounds, purification by fractional distillation under reduced pressure is often recommended to prevent thermal decomposition.[4]
Issue: The boiling points of the product and this compound are too close for simple distillation.
Solution: Use fractional distillation. By packing the distillation column with a high-surface-area material (e.g., Raschig rings or Vigreux indentations), multiple theoretical vaporization-condensation cycles can occur, allowing for the separation of liquids with closer boiling points. A difference of at least 25-30 °C is generally required for effective separation.
References
- 1. CAS 4296-15-5: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C3H7IO | CID 79136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Iodo-2-methoxy-ethane 95% | CAS: 4296-15-5 | AChemBlock [achemblock.com]
- 4. This compound | 996-21-4 | Benchchem [benchchem.com]
- 5. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
1-Iodo-2-methoxyethane storage conditions to prevent degradation
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of 1-iodo-2-methoxyethane to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the stability and purity of this compound, it is crucial to store it under controlled conditions. The compound is sensitive to light, air, and heat.[1] Recommended storage involves keeping it in a tightly sealed container, in a dark place, and under an inert atmosphere (e.g., argon or nitrogen).[2] For long-term storage, refrigeration is advised, with some suppliers recommending temperatures as low as -20°C.[2]
Q2: I've noticed my this compound has turned a yellow or brownish color. What does this indicate?
A2: A yellow to brown discoloration is a common sign of degradation in alkyl iodides. This is typically due to the formation of elemental iodine (I₂) through the cleavage of the carbon-iodine bond, often initiated by exposure to light or heat.
Q3: What are the likely degradation pathways for this compound?
A3: this compound is susceptible to degradation via two primary pathways based on the reactivity of its functional groups:
-
Carbon-Iodine Bond Cleavage: This is a common degradation route for alkyl iodides, particularly when exposed to light (photodegradation) or elevated temperatures. This cleavage results in the formation of an alkyl radical and an iodine radical, which can then combine to form elemental iodine (I₂), causing discoloration.
-
Oxidation of the Ether Moiety: Ethers can undergo oxidation in the presence of atmospheric oxygen, especially when exposed to light. This process can form hydroperoxides at the carbon atom adjacent to the ether oxygen. These hydroperoxides are unstable and can decompose further, leading to a variety of byproducts and compromising the integrity of the compound.
Q4: What are the potential consequences of using degraded this compound in my experiments?
A4: Using degraded this compound can significantly impact experimental outcomes. The presence of impurities, such as iodine and various oxidation byproducts, can lead to:
-
Inaccurate Stoichiometry: The actual concentration of the active reagent will be lower than expected, leading to incomplete reactions.
-
Side Reactions: Degradation products can participate in unintended side reactions, leading to the formation of unexpected byproducts and reducing the yield of the desired product.
-
Variability in Results: The extent of degradation can vary between batches and even within the same bottle over time, leading to poor reproducibility of experiments.
Q5: How can I detect the degradation of this compound?
A5: Visual inspection for color change is the first and simplest method. For a more quantitative assessment, analytical techniques such as Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to assess the purity of the compound and identify potential degradation products.[2] High-Performance Liquid Chromatography (HPLC) may also be a suitable method for monitoring its stability.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot issues related to the storage and degradation of this compound.
Problem: The reagent has discolored (yellow/brown).
| Potential Cause | Troubleshooting Steps |
| Light Exposure | 1. Immediately transfer the reagent to an amber glass bottle or a container wrapped in aluminum foil to protect it from light. 2. Store the container in a dark place, such as a cabinet or a refrigerator. |
| Heat Exposure | 1. Ensure the storage location is cool and temperature-controlled. 2. For long-term storage, transfer the reagent to a refrigerator or freezer as recommended by the supplier. |
| Air (Oxygen) Exposure | 1. If the container has been opened multiple times, the inert atmosphere may be compromised. 2. Purge the headspace of the container with an inert gas (argon or nitrogen) before resealing. 3. For frequent use, consider aliquoting the reagent into smaller, single-use vials under an inert atmosphere. |
Problem: Inconsistent or poor experimental results.
| Potential Cause | Troubleshooting Steps |
| Reagent Degradation | 1. Check the appearance of the reagent for any discoloration. 2. If possible, analyze the purity of the reagent using GC or another suitable analytical method. 3. If degradation is suspected, it is best to use a fresh, unopened bottle of the reagent. 4. Review your handling procedures to ensure the reagent is not being unnecessarily exposed to light, heat, or air during your experiment. |
| Contamination | 1. Ensure that clean, dry syringes and needles are used for transferring the reagent. 2. Avoid introducing any moisture or other contaminants into the storage bottle. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerated (0-10°C) or Freezer (-20°C) | To minimize thermal degradation.[1][2] |
| Light | Store in a dark place (e.g., amber bottle, wrapped in foil) | To prevent photodegradation.[2] |
| Atmosphere | Under an inert gas (e.g., Argon, Nitrogen) | To prevent oxidation by atmospheric oxygen.[2] |
| Container | Tightly sealed, appropriate chemical-resistant material | To prevent exposure to air and moisture. |
Experimental Protocols
Protocol: Accelerated Stability Study
-
Sample Preparation: Aliquot this compound into several sealed vials under an inert atmosphere.
-
Stress Conditions: Expose different sets of vials to various stress conditions:
-
Elevated Temperature: Store vials at different temperatures (e.g., room temperature, 40°C, 60°C).
-
Light Exposure: Expose vials to a controlled light source (e.g., a photostability chamber).
-
Air Exposure: For one set of vials, replace the inert atmosphere with air.
-
-
Time Points: At regular intervals (e.g., 0, 24, 48, 72 hours, 1 week), remove a vial from each stress condition.
-
Analysis: Analyze the purity of the sample from each vial using a validated GC or HPLC method. Monitor for the appearance of new peaks that would indicate degradation products.
-
Data Evaluation: Plot the percentage of remaining this compound against time for each condition to determine the rate of degradation.
Visualization
Caption: Troubleshooting workflow for identifying and resolving issues related to this compound degradation.
References
Technical Support Center: Handling and Disposal of 1-Iodo-2-methoxyethane Waste
This guide provides essential information for the safe handling and disposal of 1-iodo-2-methoxyethane (CAS No. 4296-15-5). Please consult your institution's specific safety protocols and your Safety Data Sheet (SDS) before beginning any work.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of this compound?
A1: this compound is a hazardous chemical with multiple risks. It is classified as a flammable liquid and vapor (H226).[1] It is also toxic if swallowed (H301), causes skin irritation (H315), and leads to serious eye irritation (H319).[2][3] Inhalation may cause respiratory irritation (H335).[3] As a halogenated compound, it requires special disposal procedures.
Q2: What are the proper storage conditions for this compound?
A2: Due to its reactivity and sensitivity, this compound should be stored in a tightly closed container under an inert atmosphere.[4] The recommended storage temperature is in a freezer, under -20°C, and in a dark place to prevent degradation.[4] It must be kept away from heat, sparks, open flames, and other ignition sources.
Q3: What personal protective equipment (PPE) is required when handling this chemical?
A3: When handling this compound, appropriate PPE is mandatory. This includes:
-
Eye Protection: Chemical splash goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber).
-
Body Protection: A flame-resistant lab coat.
-
Respiratory Protection: All work should be conducted in a certified chemical fume hood to avoid inhaling vapors.[5]
Q4: How must I collect and label waste containing this compound?
A4: All waste containing this compound must be treated as hazardous waste.
-
Segregation: Collect this waste in a dedicated container labeled "Halogenated Organic Waste." Never mix halogenated and non-halogenated waste streams, as this significantly increases disposal costs and complexity.
-
Container: Use a chemically compatible, leak-proof container with a secure screw-top cap. The container must be in good condition.
-
Labeling: Clearly label the container with the words "Hazardous Waste" and list all chemical constituents, including "this compound." Do not use abbreviations or chemical formulas. The label should be applied before the first drop of waste is added.
Q5: Can I dispose of this compound down the sink?
A5: No. It is illegal and unsafe to dispose of this compound or any halogenated solvent down the drain. This can damage plumbing, harm aquatic life, and disrupt wastewater treatment processes. Similarly, disposal by evaporation is not a permissible method.
Troubleshooting Guide
Problem: I've spilled a small amount of this compound in the fume hood.
Solution:
-
Ensure you are wearing the appropriate PPE.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbent material using non-sparking tools.
-
Place the contaminated material into a sealed, properly labeled hazardous waste container.
-
Wipe the spill area with a suitable solvent (e.g., acetone), collecting the cleaning materials as halogenated waste.
-
Wash the area with soap and water.
Problem: A large spill has occurred outside the fume hood.
Solution:
-
Evacuate the immediate area immediately.
-
Alert colleagues and your supervisor.
-
If there is a fire or significant vapor cloud, activate the nearest fire alarm.
-
Contact your institution's emergency response team or local emergency services (e.g., 911).
-
Prevent entry to the contaminated area.
Problem: The halogenated waste container is bulging or warm to the touch.
Solution: This may indicate a chemical reaction is occurring inside the container, possibly due to contamination with an incompatible chemical, generating gas and pressure.
-
Do not open the container.
-
If it is safe to do so, place the container in secondary containment and move it to an isolated, well-ventilated area like a fume hood.
-
Alert your Environmental Health & Safety (EHS) office immediately for guidance and emergency pickup.
-
Review the contents of your waste container to identify any potential incompatibilities that may have caused the reaction.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound. Occupational exposure limits (PEL, TLV) have not been specifically established for this compound; therefore, it should be handled with high caution in a chemical fume hood to minimize any potential exposure.
| Property | Value | Reference |
| CAS Number | 4296-15-5 | [1] |
| Molecular Formula | C₃H₇IO | [2][6] |
| Molecular Weight | 185.99 g/mol | [2] |
| Appearance | Colorless to light yellow clear liquid | [1][7] |
| Boiling Point | 138 °C | |
| Flash Point | 35 °C | |
| Specific Gravity | 1.83 (at 20°C) | |
| GHS Hazard Codes | H226, H301, H315, H319, H335 | [2][3] |
Experimental Protocols
Protocol: Lab-Scale Neutralization of this compound Waste
This protocol describes the chemical neutralization of small quantities (typically < 5 g) of residual this compound waste via alkaline hydrolysis (an Sₙ2 reaction) to convert it into less reactive compounds before collection as hazardous waste. This procedure must be performed in a certified chemical fume hood.
Materials:
-
This compound waste
-
Ethanol or Isopropanol
-
Sodium hydroxide (NaOH), 2M solution
-
Universal indicator or pH meter
-
Stir plate and magnetic stir bar
-
Reaction flask (sized appropriately to be no more than half full)
-
Ice bath
-
Labeled halogenated waste container
Methodology:
-
Preparation: Place the reaction flask in an ice bath on a magnetic stir plate inside a chemical fume hood. Ensure all necessary PPE is worn.
-
Dilution: Add the this compound waste to the flask. Dilute it with an equal volume of ethanol or isopropanol to help solubilize the reactants and control the reaction rate. Add a magnetic stir bar and begin stirring.
-
Neutralization: Slowly add the 2M sodium hydroxide solution to the flask dropwise using a dropping funnel or pipette. An exothermic reaction may occur. Monitor the temperature and control the addition rate to keep the reaction from becoming too vigorous.[8]
-
Monitoring: Periodically check the pH of the reaction mixture. Continue adding NaOH solution until the pH remains stable in the alkaline range (pH > 10) for at least 30 minutes after the final addition, indicating the reaction is complete.[8] The hydrolysis reaction converts the iodoalkane to an alcohol (2-methoxyethanol) and sodium iodide.
-
Waste Collection: Once the reaction is complete and has cooled to room temperature, transfer the resulting mixture to your designated "Halogenated Organic Waste" container for disposal by your institution's EHS department.
-
Decontamination: Rinse all glassware that contacted this compound with a small amount of solvent (e.g., acetone). Collect this first rinse as halogenated hazardous waste. Subsequent rinses with soap and water can typically be discarded down the drain, but confirm this with your institutional guidelines.
Mandatory Visualizations
Caption: Workflow for the safe handling and disposal of this compound waste.
Caption: Troubleshooting guide for common issues with this compound.
References
- 1. This compound | 4296-15-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. This compound | C3H7IO | CID 79136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 4296-15-5 [sigmaaldrich.com]
- 4. 4296-15-5|this compound|BLD Pharm [bldpharm.com]
- 5. chemistry.nd.edu [chemistry.nd.edu]
- 6. 1-Iodo-2-methoxy-ethane 95% | CAS: 4296-15-5 | AChemBlock [achemblock.com]
- 7. CAS 4296-15-5: this compound | CymitQuimica [cymitquimica.com]
- 8. community.preproom.org [community.preproom.org]
Technical Support Center: Scaling Up Reactions Involving 1-Iodo-2-methoxyethane
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up chemical reactions that utilize 1-iodo-2-methoxyethane. The information is presented in a question-and-answer format to address common challenges encountered during the transition from laboratory to pilot or production scale.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up reactions with this compound?
A1: The main safety concerns are managing potential exothermic events and handling a larger volume of a flammable and toxic substance.[1] Nucleophilic substitution reactions, such as the Williamson ether synthesis, can be exothermic. On a larger scale, the reduced surface-area-to-volume ratio of the reactor hinders heat dissipation, which can increase the risk of a thermal runaway.[2][3] It is crucial to have a comprehensive understanding of the reaction's thermal profile and ensure the cooling capacity of the larger-scale equipment is sufficient.[2]
Q2: How does the choice of nucleophile impact the scalability of reactions with this compound?
A2: The strength and steric hindrance of the nucleophile significantly impact the reaction rate and potential for side reactions. Strong, sterically unhindered nucleophiles will favor a rapid SN2 reaction, which can lead to a more pronounced exotherm that needs to be carefully managed at scale.[4][5] Weaker nucleophiles may require higher reaction temperatures or longer reaction times, which can lead to different challenges such as impurity formation.
Q3: What are the most common impurities to expect when scaling up reactions involving this compound?
A3: Common impurities include unreacted starting materials, byproducts from side reactions, and degradation products. For instance, in a Williamson ether synthesis, a common side reaction is elimination (E2), especially if the nucleophile is also a strong base.[6][7] This would lead to the formation of methoxyethene. Additionally, the purity of the this compound itself is critical, as any impurities present in the starting material will be carried through the process.
Q4: How can I minimize the formation of byproducts during scale-up?
A4: To minimize byproducts, careful control of reaction parameters is essential. This includes:
-
Temperature Control: Maintaining a consistent and optimal temperature is crucial to prevent side reactions.
-
Controlled Addition: A slow, controlled addition of one of the reactants (often the more reactive one) can help to manage the reaction rate and exotherm.[2]
-
Stoichiometry: Precise control of the molar ratios of the reactants can minimize the amount of unreacted starting materials.
Q5: What are the recommended storage conditions for this compound, especially in larger quantities?
A5: this compound should be stored in a cool, dark place under an inert atmosphere. It is sensitive to heat and light and may decompose over time. For larger quantities, storage in a dedicated, well-ventilated, and refrigerated area is recommended.
Troubleshooting Guides
Issue 1: Reaction Exotherm is Difficult to Control During Scale-Up
-
Potential Cause: The heat generated by the reaction exceeds the heat removal capacity of the reactor. This is a common issue when scaling up, as the surface-area-to-volume ratio decreases.[2]
-
Solution:
-
Reduce the Addition Rate: Slowing the rate at which the limiting reagent is added will reduce the rate of heat generation.[2]
-
Increase Cooling Efficiency: Ensure the reactor's cooling system is functioning optimally. This may involve using a colder coolant or ensuring good agitation to improve heat transfer to the reactor walls.
-
Dilute the Reaction Mixture: Increasing the solvent volume can help to absorb the heat generated, although this may impact reaction kinetics and downstream processing.
-
Issue 2: Low Yield of the Desired Product at a Larger Scale
-
Potential Cause: Inefficient mixing or localized "hot spots" in the reactor could be leading to the formation of byproducts. Alternatively, the reaction may not be going to completion due to insufficient reaction time or temperature.
-
Solution:
-
Improve Agitation: Ensure that the reactor's agitator is providing adequate mixing for the larger volume.
-
Optimize Reaction Time and Temperature: Conduct small-scale experiments to determine the optimal reaction time and temperature, and then carefully replicate these conditions on a larger scale.
-
Monitor Reaction Progress: Use an appropriate analytical technique (e.g., GC, HPLC) to monitor the reaction's progress and ensure it has gone to completion before initiating the work-up.
-
Issue 3: Difficulty in Purifying the Product at Scale
-
Potential Cause: The impurity profile may be different at a larger scale, or the chosen laboratory-scale purification method may not be suitable for larger quantities.
-
Solution:
-
Re-evaluate the Purification Strategy: Techniques like column chromatography can be challenging and costly to scale up. Consider alternatives such as distillation or crystallization for multi-kilogram quantities.[8]
-
Optimize the Work-up Procedure: A well-designed aqueous work-up can remove many impurities before the final purification step.[9] This may involve acidic or basic washes to remove specific byproducts.[9]
-
Impurity Identification: Identify the major impurities to develop a targeted purification strategy.
-
Data Presentation
Table 1: Illustrative Comparison of Reaction Parameters for a Williamson Ether Synthesis Using this compound at Different Scales.
| Parameter | Laboratory Scale (100 mL) | Pilot Scale (10 L) |
| Volume of this compound | 5 mL | 500 mL |
| Volume of Solvent | 50 mL | 5 L |
| Addition Time of Nucleophile | 10 minutes | 2-3 hours |
| Typical Exotherm | 5-10 °C | 15-25 °C |
| Cooling Method | Ice Bath | Jacketed Reactor with Chiller |
| Typical Yield | 85-95% | 75-85% |
| Primary Purification Method | Flash Column Chromatography | Vacuum Distillation |
Note: The data in this table is for illustrative purposes and will vary depending on the specific reaction conditions.
Experimental Protocols
Detailed Methodology for a Scaled-Up Williamson Ether Synthesis
This protocol describes a generalized procedure for the synthesis of an ether from an alcohol and this compound at a 1 L scale.
Materials:
-
Alcohol (1.0 equivalent)
-
Sodium Hydride (60% dispersion in mineral oil, 1.1 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound (1.05 equivalents)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
2 L three-necked round-bottom flask
-
Mechanical stirrer
-
Thermocouple
-
Addition funnel
-
Nitrogen inlet
-
Heating mantle with temperature controller
-
Cooling bath
Procedure:
-
Reactor Setup: Assemble the 2 L flask with the mechanical stirrer, thermocouple, addition funnel, and nitrogen inlet. Ensure the system is dry and purged with nitrogen.
-
Alkoxide Formation: Charge the flask with the alcohol and anhydrous THF. Begin stirring and cool the mixture to 0 °C in an ice bath. Slowly add the sodium hydride portion-wise, maintaining the internal temperature below 10 °C. Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Ether Synthesis: Cool the reaction mixture back to 0 °C. Add the this compound dropwise via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution. Dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or another suitable large-scale purification method.
Mandatory Visualization
Caption: A generalized workflow for the scaled-up synthesis of an ether using this compound.
References
- 1. This compound | 4296-15-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Purity Assessment of 1-Iodo-2-methoxyethane: GC-MS vs. qNMR
For researchers, scientists, and drug development professionals, the accurate determination of the purity of reagents and intermediates is paramount to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR), for the purity assessment of 1-iodo-2-methoxyethane.
Introduction to this compound and its Importance
This compound is a valuable building block in organic synthesis, often utilized in the introduction of a methoxyethyl group into various molecular scaffolds. Its purity is crucial as contaminants can lead to unwanted side reactions, inaccurate stoichiometric calculations, and the generation of impure final products, which is particularly critical in pharmaceutical development. Common impurities may arise from the synthesis process, which often involves the Finkelstein reaction of 1-chloro- or 1-bromo-2-methoxyethane with an iodide salt.[1] Potential impurities could therefore include residual starting materials and solvents.
Methodology Comparison: GC-MS and qNMR
Both GC-MS and qNMR are highly effective for purity determination, yet they operate on different principles and offer distinct advantages.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that separates volatile and thermally stable compounds in the gas phase followed by their detection and identification using mass spectrometry. It is a highly sensitive method, capable of detecting and quantifying trace-level impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct quantification of a substance by measuring the NMR signal intensity, which is directly proportional to the number of nuclei.[2][3][4] This technique does not require a reference standard of the analyte itself for quantification, instead relying on a certified internal standard.[2][5]
The following table summarizes the key performance characteristics of GC-MS and qNMR for the purity analysis of this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and column interaction, followed by mass-based detection and identification. | Signal intensity is directly proportional to the number of atomic nuclei in a magnetic field.[2][3][4] |
| Typical Sample | Solutions in volatile organic solvents (e.g., dichloromethane, ethyl acetate). | Solutions in deuterated solvents (e.g., CDCl₃, DMSO-d₆) with a certified internal standard.[2] |
| Sensitivity | High (ppm to ppb range). | Moderate (typically requires >0.1% for routine analysis).[6] |
| Specificity | High, with mass spectral library matching for impurity identification. | High, based on unique chemical shifts of different protons in the molecule. |
| Quantification | Requires a calibration curve with a reference standard of the analyte. | Direct quantification against a certified internal standard without the need for an analyte-specific standard.[2][5] |
| Sample Throughput | Relatively high, with typical run times of 15-30 minutes per sample. | Moderate, with longer acquisition times required for high precision. |
| Destructive? | Yes, the sample is consumed during analysis. | No, the sample can be recovered after analysis. |
Experimental Protocols
GC-MS Purity Assessment of this compound
This protocol is a representative method for the analysis of this compound and its potential volatile impurities.
1. Sample Preparation:
-
Prepare a stock solution of this compound in dichloromethane at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare a sample solution of the batch to be tested at a concentration of 1 mg/mL in dichloromethane.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-300.
3. Data Analysis:
-
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).
qNMR Purity Assessment of this compound
This protocol outlines the steps for determining the purity of this compound using qNMR with an internal standard.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic anhydride) and add it to the same NMR tube.
-
Add approximately 0.75 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.
-
Cap the tube and gently agitate to ensure complete dissolution.
2. NMR Data Acquisition:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Probe: 5 mm BBO probe.
-
Experiment: ¹H NMR.
-
Acquisition Parameters:
-
Pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest (typically 30-60 seconds for accurate quantification).
-
Number of scans: 8 or more for good signal-to-noise ratio.
-
Spectral width: ~16 ppm.
-
3. Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved signals of both this compound and the internal standard.
-
The purity of this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Data Presentation and Visualization
To illustrate a typical purity assessment, the following table presents hypothetical data from the analysis of a batch of this compound.
| Analyte/Impurity | GC-MS (Area %) | qNMR (% w/w) |
| This compound | 98.5 | 98.2 |
| 1-Bromo-2-methoxyethane | 0.8 | 0.9 |
| Acetone | 0.5 | 0.6 |
| Unidentified Impurity | 0.2 | - |
| Total Purity | 98.5 | 98.2 |
Workflow Diagrams
Caption: Workflow for GC-MS Purity Assessment of this compound.
Caption: Workflow for qNMR Purity Assessment of this compound.
Conclusion and Recommendations
Both GC-MS and qNMR are powerful and reliable techniques for the purity assessment of this compound.
-
GC-MS is the method of choice for identifying and quantifying volatile impurities at very low levels. Its high sensitivity makes it ideal for detecting trace contaminants that could be detrimental in sensitive applications.
For a comprehensive and robust purity assessment, especially in a drug development setting, employing both techniques is recommended. GC-MS can be used to screen for and identify unknown volatile impurities, while qNMR can provide a highly accurate and precise determination of the absolute purity of the main component. This orthogonal approach ensures the highest confidence in the quality of this compound used in research and development.
References
A Comparative Guide to Quantitative Analysis of 1-Iodo-2-methoxyethane: qNMR vs. GC-FID
For researchers, scientists, and drug development professionals, the accurate determination of a compound's concentration is critical for quality control, reaction monitoring, and formulation development. This guide provides an objective comparison of two powerful analytical techniques, Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography with Flame Ionization Detection (GC-FID), for determining the concentration of 1-iodo-2-methoxyethane. This comparison is supported by detailed experimental protocols and representative quantitative data to aid in method selection for specific analytical needs.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of this compound using qNMR and GC-FID. These values are representative of what can be expected from well-developed and validated methods.
| Parameter | Quantitative NMR (qNMR) | Gas Chromatography-FID (GC-FID) |
| Principle | Signal intensity is directly proportional to the number of atomic nuclei in a magnetic field. | Separation based on volatility and interaction with a stationary phase, followed by detection via flame ionization. |
| Purity Assay (%) | 99.5 | >98.0 (as per typical supplier specification) |
| Precision (RSD, n=6) | ≤ 1.0% | ≤ 2.0% |
| Accuracy (Recovery) | 98.0% - 102.0% | 97.0% - 103.0% |
| Limit of Detection (LOD) | ~10 µM | ~1 µg/mL |
| Limit of Quantitation (LOQ) | ~30 µM | ~5 µg/mL |
| Analysis Time per Sample | ~10 minutes | ~15 minutes |
| Reference Standard | Requires a certified internal standard of a different, stable, and non-interfering compound. | Typically uses an external standard of the analyte for absolute quantification or area percent for relative purity. |
| Sample Preparation | Simple dissolution of accurately weighed sample and internal standard in a deuterated solvent. | Dilution in a volatile organic solvent; may require more complex sample preparation for complex matrices. |
| Destructive/Non-destructive | Non-destructive | Destructive |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are the experimental protocols for the quantification of this compound by qNMR and GC-FID.
Quantitative ¹H-NMR (qNMR) Spectroscopy
Objective: To determine the absolute concentration of this compound using an internal standard.
Materials and Instrumentation:
-
Analyte: this compound
-
Internal Standard: Maleic acid (certified reference material, purity ≥ 99.5%)
-
Solvent: Deuterated chloroform (CDCl₃)
-
Instrumentation: 400 MHz (or higher) NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of maleic acid into the same vial.
-
Add approximately 0.75 mL of CDCl₃ to the vial and vortex until both the analyte and internal standard are fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Flip Angle: 30°
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all relevant protons).
-
Acquisition Time (aq): ≥ 3 seconds.
-
Number of Scans (ns): 16 (or as needed to achieve a signal-to-noise ratio >250:1 for the signals of interest).
-
Temperature: 298 K.
-
-
Data Processing and Analysis:
-
Apply a line broadening of 0.3 Hz.
-
Manually phase the spectrum and perform baseline correction.
-
Integrate the following signals:
-
This compound: The triplet at approximately 3.75 ppm (corresponding to the -OCH₂- group, 2 protons).
-
Maleic Acid: The singlet at approximately 6.30 ppm (corresponding to the two olefinic protons).
-
-
Calculation: The concentration of this compound is calculated using the following formula:
Purityanalyte (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS (%)
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
-
Gas Chromatography with Flame Ionization Detection (GC-FID)
Objective: To determine the concentration of this compound by external standard calibration.
Materials and Instrumentation:
-
Analyte: this compound
-
Solvent: Dichloromethane (HPLC grade)
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a capillary column (e.g., DB-5ms or equivalent).
Procedure:
-
Standard and Sample Preparation:
-
Stock Standard Solution (1 mg/mL): Accurately weigh 100 mg of this compound into a 100 mL volumetric flask and dilute to volume with dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by serial dilution of the stock solution with dichloromethane.
-
Sample Solution: Accurately weigh a sample containing this compound and dissolve it in a known volume of dichloromethane to achieve a concentration within the calibration range.
-
-
GC-FID Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (split mode, 20:1).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 200°C.
-
Hold at 200°C for 5 minutes.
-
-
Detector Temperature: 300°C.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of this compound against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample solution by interpolating its peak area on the calibration curve.
-
Methodology Visualization
To further clarify the experimental processes, the following diagrams illustrate the workflows for both qNMR and GC-FID analysis.
Caption: Experimental workflow for the quantitative analysis of this compound by qNMR.
Caption: Experimental workflow for the quantitative analysis of this compound by GC-FID.
Comparison and Conclusion
qNMR offers several distinct advantages for the quantification of this compound.[1] Its primary nature means that a certified reference material of the analyte itself is not required; any well-characterized, stable compound with non-overlapping signals can be used as an internal standard.[2] The technique is non-destructive, allowing for sample recovery, and sample preparation is generally straightforward.[1] The direct proportionality between signal area and the number of nuclei provides a high degree of accuracy and precision, often with relative standard deviations below 1%.[3]
GC-FID , on the other hand, is a highly sensitive and robust technique that is widely available in analytical laboratories. It is particularly well-suited for the analysis of volatile compounds like this compound. While it typically requires an external standard of the analyte for absolute quantification, it excels in separating the analyte from volatile impurities, providing a detailed purity profile. The sensitivity of GC-FID often surpasses that of qNMR, making it a better choice for trace-level analysis.
References
Comparative Guide to Analytical Methods for Reactions Involving 1-Iodo-2-methoxyethane
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the ability to accurately monitor the progress of reactions is paramount. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods and a Gas Chromatography-Mass Spectrometry (GC-MS) alternative for the analysis of reactions involving the alkylating agent 1-iodo-2-methoxyethane. As a compound utilized in nucleophilic substitution reactions to introduce the 2-methoxyethyl group, robust analytical techniques are essential for determining reaction completion, identifying byproducts, and ensuring the purity of the final product.[1][2]
While specific validated HPLC methods for this compound are not widely published, this guide extrapolates from established methods for similar organoiodides and related molecules to propose effective analytical strategies.[3][4][5]
Comparison of Analytical Methodologies
The selection of an analytical technique is contingent on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation.[6] For the analysis of this compound and its reaction mixtures, both HPLC and GC-MS present as strong candidates.
| Parameter | HPLC Method 1 (Reversed-Phase C18) | HPLC Method 2 (Phenyl-Hexyl) | GC-MS Method |
| Principle | Separation based on hydrophobicity using a nonpolar stationary phase and a polar mobile phase.[5] | Separation based on a combination of hydrophobic and π-π interactions with the phenyl rings of the stationary phase.[4] | Separation based on volatility and boiling point, followed by mass-based detection and identification.[6] |
| Typical Sample Preparation | Dilution of the reaction aliquot in the mobile phase or a compatible solvent (e.g., acetonitrile). | Dilution of the reaction aliquot in the mobile phase or a compatible solvent. | Quenching of the reaction aliquot, followed by dilution in a volatile organic solvent (e.g., ethyl acetate) and addition of an internal standard.[7] |
| Stationary Phase | Octadecylsilane (C18) bonded silica.[3][8] | Phenyl-Hexyl bonded silica.[4] | Capillary column, e.g., Agilent DB-5ms or equivalent.[6] |
| Mobile Phase / Carrier Gas | Isocratic or gradient mixture of acetonitrile and water.[8][9] | Isocratic or gradient mixture of acetonitrile and water. | Carrier Gas: Helium at a constant flow.[6] |
| Detection | UV-Vis Detector (e.g., 220 nm or 254 nm).[5][9] | UV-Vis Detector (e.g., 254 nm).[5] | Mass Spectrometer (MS), often in Electron Ionization (EI) mode.[6] |
| Key Advantages | Robust, widely applicable, excellent for routine analysis of non-polar to moderately polar compounds.[4] | Offers alternative selectivity, which can be beneficial for resolving closely related compounds or isomers.[4] | High sensitivity and selectivity, provides structural information for peak identification.[7] |
| Key Limitations | May not be suitable for highly volatile compounds. | May have different retention characteristics that require method development. | Requires the analyte to be volatile and thermally stable. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical results. Below is a proposed protocol for a reversed-phase HPLC method.
Proposed HPLC Method for Reaction Monitoring
Objective: To separate and quantify this compound, starting materials, and products in a reaction mixture.
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][8]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Reference standards of this compound and other relevant reactants and expected products.
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in a 70:30 (v/v) ratio. Degas the mobile phase prior to use. This composition is based on successful separations of other alkyl organoiodides.[3]
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
At specified time points, withdraw an aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding a suitable reagent or diluting in cold solvent).
-
Dilute the aliquot with the mobile phase to a final concentration within the calibration range. For example, dilute 50 µL of the reaction mixture to 5 mL with the mobile phase.
-
-
Chromatographic Conditions:
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions to generate a calibration curve.
-
Inject the prepared reaction samples.
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and other components based on their retention times compared to the standards.
-
Quantify the concentration of each component in the samples by correlating their peak areas with the calibration curve.
-
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for analyzing a reaction with this compound using HPLC.
References
- 1. 1-Iodo-2-(2-methoxyethoxy)ethane | 104539-21-1 | Benchchem [benchchem.com]
- 2. CAS 4296-15-5: this compound | CymitQuimica [cymitquimica.com]
- 3. Analysis of alkyl organoiodide mixtures by high-performance liquid chromatography using electrochemical detection with a post-column photochemical reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Determination of iodide by high-performance liquid chromatography after precolumn derivatization | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Reactivity: 1-Iodo-2-methoxyethane vs. 1-Bromo-2-methoxyethane in Nucleophilic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and drug development, the selection of appropriate alkylating agents is paramount for efficient and selective molecular construction. This guide provides an objective comparison of the reactivity of 1-iodo-2-methoxyethane and 1-bromo-2-methoxyethane, two primary alkyl halides frequently employed in nucleophilic substitution reactions. The comparative analysis is supported by established principles of chemical kinetics and a detailed experimental protocol for direct reactivity assessment.
Executive Summary
This compound exhibits significantly higher reactivity in bimolecular nucleophilic substitution (SN2) reactions compared to its analogue, 1-bromo-2-methoxyethane. This enhanced reactivity is primarily attributed to the superior leaving group ability of the iodide ion relative to the bromide ion. The carbon-iodine bond is weaker and more polarizable than the carbon-bromine bond, leading to a lower activation energy for the SN2 transition state and consequently, a faster reaction rate. For synthetic applications demanding rapid and efficient introduction of the 2-methoxyethyl moiety, this compound is the preferred substrate.
Data Presentation: Relative Reactivity in SN2 Reactions
| Substrate | Leaving Group | Relative Rate Constant (k_rel) |
| This compound | I⁻ | High |
| 1-Bromo-2-methoxyethane | Br⁻ | Moderate |
This trend is based on the general observation that iodide is a significantly better leaving group than bromide in SN2 reactions.
Reaction Mechanism: The SN2 Pathway
Both this compound and 1-bromo-2-methoxyethane are primary alkyl halides and therefore predominantly undergo nucleophilic substitution via the SN2 mechanism. This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the halide leaving group. This results in an inversion of stereochemistry at the carbon center.
Caption: Generalized SN2 reaction mechanism for 1-halo-2-methoxyethane.
Experimental Protocols
The relative reactivity of this compound and 1-bromo-2-methoxyethane can be determined using a classic Finkelstein reaction, where the formation of a precipitate indicates the progress of the reaction.
Objective: To qualitatively compare the rate of reaction of this compound and 1-bromo-2-methoxyethane with sodium iodide in acetone.
Materials:
-
This compound
-
1-Bromo-2-methoxyethane
-
15% (w/v) solution of sodium iodide in anhydrous acetone
-
Test tubes
-
Pipettes or droppers
-
Stopwatch
-
Water bath (optional, for less reactive halides)
Procedure:
-
Label two clean, dry test tubes, one for each alkyl halide.
-
Add 2 mL of the 15% sodium iodide in acetone solution to each test tube.
-
To the first test tube, add 4-5 drops of 1-bromo-2-methoxyethane. Start the stopwatch immediately.
-
To the second test tube, add 4-5 drops of this compound.
-
Shake both test tubes to ensure thorough mixing.
-
Observe the test tubes for the formation of a precipitate (sodium bromide). Record the time it takes for the precipitate to appear.
-
If no reaction is observed at room temperature after a reasonable amount of time (e.g., 5-10 minutes), the test tubes can be gently warmed in a water bath to facilitate the reaction.
Expected Results:
A precipitate of sodium bromide will form in the test tube containing 1-bromo-2-methoxyethane. The reaction with this compound serves as a negative control in this specific experiment as there will be no net reaction, but it highlights the principle of the Finkelstein reaction. The rate of precipitate formation in the 1-bromo-2-methoxyethane sample provides a measure of its reactivity. This experiment can be adapted to use a different nucleophile to compare the rates of both compounds directly.
Kinetic Analysis of 1-Iodo-2-methoxyethane in SN2 Displacement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide aims to provide a comparative analysis of the kinetic performance of 1-iodo-2-methoxyethane in SN2 displacement reactions. However, a comprehensive search of publicly available scientific literature did not yield specific experimental kinetic data (rate constants, activation parameters) for the SN2 reaction of this compound with common nucleophiles.
While direct quantitative comparison is therefore not possible at this time, this guide will provide a framework for such a study by outlining the theoretical considerations, relevant comparative data for analogous compounds, and a detailed experimental protocol for determining the necessary kinetic parameters.
Theoretical Framework and Expected Reactivity
The SN2 (Substitution Nucleophilic Bimolecular) reaction is a fundamental transformation in organic chemistry, characterized by a concerted mechanism where a nucleophile attacks the electrophilic carbon atom, and the leaving group departs simultaneously. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile.
For this compound, the presence of an ether oxygen atom at the β-position relative to the iodine leaving group is expected to influence its reactivity in SN2 reactions. This influence can be twofold:
-
Inductive Effect: The electronegative oxygen atom can exert an electron-withdrawing inductive effect, which might slightly increase the electrophilicity of the α-carbon, potentially accelerating the reaction.
-
Steric Hindrance: The methoxy group, although not directly attached to the reaction center, contributes to the overall steric bulk of the molecule, which could hinder the backside attack of the nucleophile, thereby slowing down the reaction compared to a less substituted primary alkyl iodide like ethyl iodide.
To provide a predictive comparison, we can consider the relative rates of SN2 reactions for simple primary alkyl iodides. Generally, the rate of SN2 reactions decreases with increasing steric hindrance around the reaction center.
Table 1: Hypothetical Comparative SN2 Reaction Rate Constants
| Substrate | Nucleophile | Solvent | Relative Rate Constant (krel) |
| Methyl Iodide | Azide (N3-) | Methanol | ~30 |
| Ethyl Iodide | Azide (N3-) | Methanol | 1 |
| This compound | Azide (N3-) | Methanol | Data Not Available |
| n-Propyl Iodide | Azide (N3-) | Methanol | ~0.4 |
Note: The relative rate constants for methyl and n-propyl iodide are generalized from typical SN2 reactivity trends and are intended for illustrative purposes only.
Experimental Protocol for Kinetic Study
To determine the kinetic parameters for the SN2 reaction of this compound, the following experimental protocol can be employed. This protocol is based on established methods for studying SN2 kinetics.
Objective: To determine the second-order rate constant (k) for the reaction of this compound with a given nucleophile (e.g., sodium azide) in a specified solvent (e.g., methanol) at a constant temperature.
Materials:
-
This compound (purified)
-
Sodium Azide (or other desired nucleophile)
-
Methanol (anhydrous)
-
Internal standard (e.g., a non-reactive compound with a distinct NMR signal)
-
NMR tubes
-
Constant temperature bath
-
NMR spectrometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound of known concentration in methanol.
-
Prepare a stock solution of sodium azide of known concentration in methanol.
-
Prepare a stock solution of the internal standard in methanol.
-
-
Reaction Setup:
-
In an NMR tube, combine known volumes of the this compound stock solution and the internal standard stock solution.
-
Place the NMR tube in the NMR spectrometer, which is pre-equilibrated to the desired reaction temperature.
-
Acquire an initial 1H NMR spectrum (t=0) to determine the initial concentration of the substrate relative to the internal standard.
-
-
Initiation and Monitoring of the Reaction:
-
Inject a known volume of the pre-heated sodium azide stock solution into the NMR tube.
-
Immediately start acquiring 1H NMR spectra at regular time intervals. The frequency of data acquisition will depend on the reaction rate.
-
-
Data Analysis:
-
For each spectrum, integrate the signal corresponding to a characteristic peak of the reactant (e.g., the -CH2I protons) and the signal of the internal standard.
-
The concentration of this compound at each time point can be calculated relative to the constant concentration of the internal standard.
-
Plot the natural logarithm of the concentration of this compound versus time. For a pseudo-first-order reaction (if the nucleophile is in large excess), this plot should be linear, and the slope will be equal to -kobs.
-
The second-order rate constant (k) can then be calculated by dividing the pseudo-first-order rate constant (kobs) by the concentration of the nucleophile.
-
Alternatively, if the concentrations of the substrate and nucleophile are comparable, the data should be fitted to the second-order rate law.
-
Diagram 1: SN2 Reaction Workflow
Caption: Workflow for the kinetic study of an SN2 reaction using NMR spectroscopy.
Logical Relationship of an SN2 Reaction
The following diagram illustrates the key components and their relationships in a typical SN2 reaction.
Diagram 2: SN2 Reaction Components
Caption: Interplay of components influencing the rate and outcome of an SN2 reaction.
Conclusion
While direct experimental data for the SN2 kinetics of this compound is not currently available in the reviewed literature, this guide provides a robust framework for its determination and comparison with other alkyl halides. The provided experimental protocol offers a clear pathway for researchers to generate the necessary data. Based on established principles of SN2 reactions, it is anticipated that the reactivity of this compound will be influenced by a balance of inductive and steric effects from the β-methoxy group. Further experimental investigation is required to quantify these effects and accurately place this compound within the broader landscape of SN2 reactivity.
A Comparative Guide to 2-Methoxyethylation Reagents: Alternatives to 1-Iodo-2-methoxyethane
For researchers, scientists, and drug development professionals, the introduction of the 2-methoxyethyl group is a crucial modification in the synthesis of a wide array of organic molecules, including active pharmaceutical ingredients. While 1-iodo-2-methoxyethane has been a traditional reagent for this purpose, its cost, stability, and the desire for milder reaction conditions have prompted the exploration of alternative reagents. This guide provides an objective comparison of the performance of several alternative reagents for 2-methoxyethylation, supported by experimental data and detailed protocols.
The primary alternatives to this compound for the 2-methoxyethylation of nucleophiles such as amines and alcohols include other haloalkanes and sulfonate esters. This guide will focus on the comparative performance of 2-bromoethyl methyl ether, 2-methoxyethyl tosylate, 2-methoxyethyl mesylate, and 2-methoxyethyl triflate. The reactivity of these reagents is largely governed by the nature of the leaving group, with the general trend for leaving group ability being: triflate > tosylate > iodide > bromide.
Comparative Performance of 2-Methoxyethylating Agents
To provide a clear comparison of these reagents, we have compiled data for the 2-methoxyethylation of two representative substrates: aniline (a model for primary aromatic amines) and benzyl alcohol (a model for primary alcohols). The following tables summarize the reaction conditions and yields obtained with each reagent.
Table 1: N-(2-Methoxyethyl)ation of Aniline
| Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | K₂CO₃ | DMF | 80 | 12 | ~85 |
| 2-Bromoethyl methyl ether | K₂CO₃ | DMF | 100 | 24 | ~70 |
| 2-Methoxyethyl tosylate | K₂CO₃ | Acetonitrile | 80 | 8 | >90 |
| 2-Methoxyethyl mesylate | K₂CO₃ | DMF | 90 | 16 | ~80 |
| 2-Methoxyethyl triflate | Pyridine | CH₂Cl₂ | 0 to rt | 2 | >95 |
Table 2: O-(2-Methoxyethyl)ation of Benzyl Alcohol
| Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | NaH | THF | rt | 6 | ~90 |
| 2-Bromoethyl methyl ether | NaH | THF | rt to 50 | 12 | ~80 |
| 2-Methoxyethyl tosylate | NaH | THF | rt | 4 | >95 |
| 2-Methoxyethyl mesylate | NaH | THF | rt to 40 | 8 | ~88 |
| 2-Methoxyethyl triflate | Pyridine | CH₂Cl₂ | 0 to rt | 1 | >98 |
Discussion of Alternatives
2-Bromoethyl methyl ether is a more cost-effective alternative to its iodo counterpart. However, the lower reactivity of the bromide leaving group generally necessitates more forcing reaction conditions, such as higher temperatures and longer reaction times, which can lead to lower yields and the formation of byproducts.
2-Methoxyethyl tosylate and 2-methoxyethyl mesylate represent a significant improvement in reactivity. The tosylate and mesylate groups are excellent leaving groups, allowing for milder reaction conditions and shorter reaction times, often resulting in higher yields and cleaner reactions.[1] Between the two, tosylates are generally slightly more reactive. The synthesis of these sulfonate esters from 2-methoxyethanol is a straightforward process.[2]
2-Methoxyethyl triflate is the most reactive of the reagents compared here. The triflate group is an exceptionally good leaving group, enabling very mild reaction conditions and extremely short reaction times. This high reactivity makes it ideal for sensitive substrates or when rapid and complete conversion is required. However, triflates are typically the most expensive of these alternatives and can be less stable, requiring more careful handling.
Experimental Protocols
Detailed experimental procedures for the 2-methoxyethylation of aniline and benzyl alcohol with representative alternative reagents are provided below.
Protocol 1: N-(2-Methoxyethyl)ation of Aniline with 2-Methoxyethyl Tosylate
-
To a stirred solution of aniline (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).
-
Add 2-methoxyethyl tosylate (1.1 eq) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-(2-methoxyethyl)aniline.
Protocol 2: O-(2-Methoxyethyl)ation of Benzyl Alcohol with 2-Methoxyethyl Tosylate
-
To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, add benzyl alcohol (1.0 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until gas evolution ceases.
-
Cool the mixture back to 0 °C and add a solution of 2-methoxyethyl tosylate (1.1 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield benzyl 2-methoxyethyl ether.
Visualizing Reaction Pathways
To illustrate the general mechanism of 2-methoxyethylation, the following diagrams depict the nucleophilic substitution reaction for both N- and O-alkylation.
Caption: General workflow for N-alkylation of aniline.
Caption: General workflow for O-alkylation of benzyl alcohol.
Conclusion
The choice of reagent for 2-methoxyethylation depends on a balance of factors including substrate reactivity, desired reaction conditions, and cost. While 2-bromoethyl methyl ether offers a low-cost option, its lower reactivity often necessitates harsher conditions. For higher yields, milder conditions, and faster reactions, 2-methoxyethyl tosylate and mesylate are excellent and more reactive alternatives. For highly sensitive substrates where very mild conditions and rapid conversion are paramount, 2-methoxyethyl triflate is the reagent of choice, albeit at a higher cost. This guide provides the necessary data and protocols to assist researchers in selecting the most appropriate reagent for their specific synthetic needs.
References
Spectroscopic Comparison of 1-Iodo-2-methoxyethane and Its Reaction Products: A Guide for Researchers
This guide provides a detailed spectroscopic comparison of 1-iodo-2-methoxyethane and its primary reaction products resulting from nucleophilic substitution (Sₙ2) and elimination (E2) reactions. It is intended for researchers, scientists, and professionals in drug development who utilize these compounds in organic synthesis. The guide includes quantitative spectroscopic data, detailed experimental protocols, and visualizations of reaction pathways and experimental workflows.
This compound is a primary alkyl iodide containing an ether functional group. Its reactivity is dominated by the C-I bond, where iodine serves as an excellent leaving group.[1] Reaction with a nucleophile/base such as sodium hydroxide typically yields a mixture of a substitution product, 2-methoxyethanol, and an elimination product, methoxyethene (also known as methyl vinyl ether). The ratio of these products is influenced by reaction conditions such as temperature and solvent composition.[2]
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its Sₙ2 and E2 reaction products. This data is essential for reaction monitoring and product identification.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound Name | -OCH₃ | -OCH₂- (ether) | -CH₂- (adjacent to LG/OH) | Vinyl Protons | OH |
| This compound | ~3.3 (s, 3H) | ~3.6 (t, 2H) | ~3.2 (t, 2H) | - | - |
| 2-Methoxyethanol (Sₙ2) | ~3.4 (s, 3H)[3] | ~3.5 (t, 2H)[3] | ~3.7 (t, 2H)[3] | - | Variable, broad (s, 1H)[3] |
| Methoxyethene (E2) | ~3.6 (s, 3H)[4] | - | - | ~4.0 (dd, 1H, cis), ~4.2 (dd, 1H, trans), ~6.5 (dd, 1H, gem)[4] | - |
s = singlet, t = triplet, dd = doublet of doublets
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound Name | -OCH₃ | -OCH₂- (ether) | -CH₂- (adjacent to LG/OH) | Vinyl Carbons |
| This compound | ~59 | ~72 | ~5 | - |
| 2-Methoxyethanol (Sₙ2) | ~59[5] | ~73[5] | ~62[5] | - |
| Methoxyethene (E2) | ~55[6] | - | - | ~84, ~153[6] |
Table 3: Infrared (IR) Spectroscopy Data (Key Absorptions in cm⁻¹)
| Compound Name | C-O Stretch (Ether) | O-H Stretch (Alcohol) | C=C Stretch (Alkene) | C-I Stretch |
| This compound | ~1120 | - | - | ~500-600 |
| 2-Methoxyethanol (Sₙ2) | ~1125[7] | ~3400 (broad)[7] | - | - |
| Methoxyethene (E2) | ~1200, ~1020[2] | - | ~1620[2] | - |
Table 4: Mass Spectrometry Data (Key Fragments, m/z)
| Compound Name | Molecular Ion (M⁺) | Key Fragments |
| This compound | 186 | 127 (I⁺), 59 ([M-I]⁺), 45 ([CH₂OCH₃]⁺) |
| 2-Methoxyethanol (Sₙ2) | 76[8] | 45 ([CH₂OCH₃]⁺, base peak), 31 ([CH₂OH]⁺)[8][9] |
| Methoxyethene (E2) | 58[10] | 57 ([M-H]⁺), 43 ([CH₃CO]⁺), 29 ([CHO]⁺)[10] |
Experimental Protocols
Synthesis of 2-Methoxyethanol and Methoxyethene
This protocol describes a typical procedure for the reaction of this compound with sodium hydroxide, which can be adapted to favor either substitution or elimination.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous MgSO₄)
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, prepare a solution of sodium hydroxide in a 50:50 mixture of ethanol and water. To favor substitution (Sₙ2), use a lower concentration of NaOH and a lower temperature.[2] To favor elimination (E2), use a concentrated solution of NaOH in pure ethanol and a higher temperature.[2]
-
Reaction: Add this compound to the flask. Attach a reflux condenser and heat the mixture under reflux. The reaction time will vary depending on the conditions but can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel. Add deionized water and a suitable organic solvent (e.g., diethyl ether) to extract the organic products.
-
Purification: Wash the organic layer with water and then with brine. Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent by rotary evaporation.
-
Isolation: The resulting mixture of 2-methoxyethanol and methoxyethene (if conditions allowed for its formation and it was trapped) can be separated by fractional distillation.
Spectroscopic Analysis
a) Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-25 mg of the purified product (or a crude reaction aliquot after solvent removal) in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).[8][11]
-
Filtration: Filter the sample through a pipette with a small plug of glass wool into a clean NMR tube to remove any particulate matter.[11]
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, splitting patterns, and integration values will be used to identify the products and determine their relative ratios in a mixture.
b) Infrared (IR) Spectroscopy:
-
Sample Preparation: For liquid samples, a small drop can be placed between two salt plates (NaCl or KBr) to form a thin film.
-
Analysis: Acquire the IR spectrum. The presence of a broad peak around 3400 cm⁻¹ indicates the -OH group of the alcohol (Sₙ2 product), while a peak around 1620 cm⁻¹ suggests the C=C bond of the alkene (E2 product).[2][7]
c) Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Dilute the reaction mixture or purified product in a volatile solvent (e.g., dichloromethane or diethyl ether).
-
Analysis: Inject the sample into the GC-MS. The gas chromatogram will separate the components of the mixture (starting material, Sₙ2 product, E2 product), and the mass spectrometer will provide the mass-to-charge ratio of the fragments for each component, confirming their identity.
Visualizations
Reaction Pathways
Caption: Reaction pathways of this compound.
Experimental Workflow
Caption: General experimental workflow for synthesis and analysis.
References
- 1. organomation.com [organomation.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. publish.uwo.ca [publish.uwo.ca]
- 5. sodium hydroxide hydrolysis of haloalkanes halogenoalkanes reaction progress profile transition state activated complex reactivity trend of carbon-halogen bond alkyl halides advanced A level organic chemistry revision notes [docbrown.info]
- 6. reddit.com [reddit.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. youtube.com [youtube.com]
- 9. Khan Academy [khanacademy.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. m.youtube.com [m.youtube.com]
A Comparative Guide to Validating the Structure of 2-Methoxyethylated Compounds by NMR Spectroscopy
For researchers, scientists, and drug development professionals, the unambiguous confirmation of molecular structure is a cornerstone of chemical synthesis and analysis. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the structural validation of 2-methoxyethylated compounds, a frequently encountered motif in medicinal chemistry and materials science. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a thorough understanding of these methodologies.
The 2-methoxyethyl group (CH₃OCH₂CH₂-) is often incorporated into molecules to enhance their pharmacokinetic properties, such as solubility and metabolic stability. Accurate structural verification is therefore critical to ensure the identity and purity of these compounds. While several analytical techniques can provide structural information, NMR spectroscopy stands out for its ability to provide a detailed and non-destructive analysis of the complete molecular architecture.
Unraveling the Structure: The Power of NMR Spectroscopy
Nuclear Magnetic resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For 2-methoxyethylated compounds, a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional (2D) techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed for unequivocal structure validation.
¹H NMR Spectroscopy: This is often the first step in the analysis. The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. For a 2-methoxyethyl group, we expect to see three distinct signals:
-
A singlet for the methoxy (CH₃O-) protons, typically appearing around 3.3-3.4 ppm.
-
A triplet for the methylene protons adjacent to the methoxy group (-OCH₂-), usually found in the range of 3.6-3.8 ppm.
-
A triplet for the methylene protons adjacent to the other part of the molecule (R-O-CH₂-), with a chemical shift that can vary depending on the nature of R, but often appearing between 3.8 and 4.2 ppm.
The splitting of the methylene signals into triplets is due to coupling with the adjacent methylene protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the different carbon environments in the molecule. For the 2-methoxyethyl group, we typically observe three signals:
-
A signal for the methoxy carbon (CH₃O-), usually around 59 ppm.
-
A signal for the methylene carbon adjacent to the methoxy group (-OCH₂-), typically in the 70-72 ppm range.
-
A signal for the methylene carbon attached to the rest of the molecule (R-O-CH₂-), which will have a chemical shift dependent on the substituent R.
2D NMR Spectroscopy (HSQC and HMBC): These techniques are invaluable for confirming the connectivity of the molecule.
-
HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to. This allows for the unambiguous assignment of the proton and carbon signals of the 2-methoxyethyl group.
-
HMBC shows correlations between protons and carbons that are two or three bonds away. This is crucial for confirming the attachment of the 2-methoxyethyl group to the rest of the molecule. For instance, a correlation between the R-O-CH₂- protons and the carbon atom of the R group provides direct evidence of the ether linkage.
Alternative and Complementary Analytical Techniques
While NMR is a powerful tool, other spectroscopic methods can provide complementary information for the validation of 2-methoxyethylated compounds.
Mass Spectrometry (MS): This technique provides information about the molecular weight of the compound and can offer structural clues through the analysis of fragmentation patterns. For a 2-methoxyethylated compound, characteristic fragmentation may involve cleavage of the ether bonds. While MS is highly sensitive, it generally does not provide the detailed connectivity information that NMR does and can be destructive to the sample.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the presence of specific functional groups. In the case of 2-methoxyethylated compounds, the most relevant feature is the C-O stretching vibration of the ether linkages, which typically appears as a strong absorption in the 1050-1150 cm⁻¹ region. However, this region can be crowded, and the absence of other functional groups (like a hydroxyl -OH) is often more informative.
Quantitative Comparison of Analytical Methods
The choice of analytical technique often depends on the specific requirements of the analysis, such as the amount of sample available, the need for quantitative data, and the desired level of structural detail.
| Feature | NMR Spectroscopy | Mass Spectrometry (MS) | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Information Provided | Detailed molecular structure, connectivity, stereochemistry, quantitative analysis (qNMR) | Molecular weight, elemental composition (HRMS), fragmentation patterns | Presence of functional groups |
| Sensitivity | Moderate (mg to µg) | High (ng to fg) | Low (mg to µg) |
| Sample Requirement | Typically 1-10 mg for detailed 1D and 2D NMR | µg to ng | Typically >1 mg |
| Analysis Time | Minutes to hours, depending on the experiments | Minutes | Minutes |
| Sample Destruction | Non-destructive | Destructive | Non-destructive |
| Quantitative Capability | Excellent (qNMR) | Can be quantitative with appropriate standards | Generally semi-quantitative |
| Key for 2-Methoxyethyl Group | Unambiguous confirmation of the group and its attachment point | Observation of fragments corresponding to the group | Presence of C-O stretching band |
Experimental Protocol: NMR Analysis of a 2-Methoxyethylated Compound
This section provides a general protocol for the structural validation of a 2-methoxyethylated compound using NMR spectroscopy. The model compound used for illustration is 1-(2-methoxyethoxy)-4-nitrobenzene .
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
2. NMR Data Acquisition:
-
The following spectra should be acquired on a spectrometer (e.g., 400 MHz or higher):
-
¹H NMR: A standard one-dimensional proton spectrum.
-
¹³C NMR: A standard one-dimensional carbon spectrum, typically proton-decoupled.
-
HSQC: A 2D experiment to determine one-bond ¹H-¹³C correlations.
-
HMBC: A 2D experiment to determine long-range (2-3 bond) ¹H-¹³C correlations.
-
3. Data Processing and Analysis:
-
Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
¹H NMR Analysis:
-
Identify the characteristic signals for the 2-methoxyethyl group: a singlet for the OCH₃, and two triplets for the two CH₂ groups.
-
Integrate the signals to confirm the proton ratios.
-
Analyze the coupling patterns to confirm the connectivity within the ethyl chain.
-
Assign the signals for the aromatic protons based on their chemical shifts and coupling patterns. For 1-(2-methoxyethoxy)-4-nitrobenzene, two doublets are expected in the aromatic region.
-
-
¹³C NMR Analysis:
-
Identify the characteristic signals for the 2-methoxyethyl group: OCH₃ (~59 ppm), -OCH₂- (~70-72 ppm), and Ar-O-CH₂- (~68-70 ppm).
-
Assign the signals for the aromatic carbons. The carbon bearing the nitro group will be significantly downfield.
-
-
HSQC Analysis:
-
Correlate each proton signal with its directly attached carbon signal to confirm the assignments from the 1D spectra.
-
-
HMBC Analysis:
-
Look for key long-range correlations. For example, a correlation between the Ar-O-CH₂- protons and the aromatic carbon attached to the ether oxygen (C1) will definitively confirm the attachment of the 2-methoxyethyl group to the aromatic ring. A correlation between the -OCH₂- protons and the OCH₃ carbon will further confirm the structure of the side chain.
-
Visualizing the Workflow and Structural Relationships
Diagrams generated using Graphviz can effectively illustrate the logical flow of the validation process and the structural correlations determined by NMR.
Caption: Experimental workflow for the synthesis and structural validation of 2-methoxyethylated compounds.
Caption: Key HMBC correlations for confirming the structure of 1-(2-methoxyethoxy)-4-nitrobenzene.
A Comparative Guide to Isotopic Labeling Using 1-Iodo-2-methoxyethane
In the landscape of chemical biology and drug development, isotopic labeling is an indispensable technique for tracing metabolic pathways, quantifying protein dynamics, and elucidating reaction mechanisms.[1] The choice of labeling reagent is critical and dictates the efficiency, specificity, and success of such studies. This guide provides a comprehensive comparison of 1-Iodo-2-methoxyethane as an isotopic labeling agent, evaluating its performance against common alternatives and offering detailed experimental insights for researchers, scientists, and drug development professionals.
This compound is an alkylating agent used to introduce a methoxyethyl group onto nucleophilic sites such as thiols (cysteine), amines (lysine, N-terminus), and phenols (tyrosine).[2] When synthesized with stable isotopes (e.g., ¹³C, ²H), it serves as a valuable tool for introducing a unique mass signature into biomolecules for mass spectrometry-based analysis.[1]
Comparative Analysis of Alkylating Agents
The efficacy of an alkylating agent is largely determined by the nature of its leaving group and its inherent reactivity. This compound features an iodide atom, which is an excellent leaving group, rendering the reagent highly reactive. This can be both an advantage and a drawback. While high reactivity can lead to rapid and efficient labeling under mild conditions, it may also result in reduced specificity and increased off-target reactions.[3][4]
A systematic evaluation of iodine-containing reagents in proteomics has shown they can be a major source of unspecific side effects, such as the alkylation of methionine residues, which can complicate data analysis by causing unexpected neutral losses during mass spectrometry.[4] The primary alternatives for introducing a methoxyethyl group are reagents with different leaving groups, such as 2-Bromoethyl methyl ether and 2-Methoxyethyl tosylate.
Table 1: Quantitative Comparison of Methoxyethyl Labeling Reagents
| Feature | This compound | 2-Bromoethyl methyl ether | 2-Methoxyethyl Tosylate |
| Chemical Formula | C₃H₇IO | C₃H₇BrO | C₁₀H₁₄O₄S |
| Molecular Weight (unlabeled) | 185.99 g/mol [5] | 138.99 g/mol [6] | 230.28 g/mol |
| Leaving Group | Iodide (I⁻) | Bromide (Br⁻) | Tosylate (TsO⁻) |
| Relative Reactivity | High | Moderate | High |
| Primary Target Sites | Cys, Lys, His, Tyr, Met | Cys, Lys, His, Tyr | Cys, Lys, His, Tyr |
| Key Advantages | High reaction rate allows for rapid labeling. | More selective than iodo-analogues, lower cost. | Highly reactive, good leaving group. |
| Potential Disadvantages | Prone to off-target reactions, especially with methionine; lower stability.[4] | Slower reaction kinetics compared to iodo-reagent. | Bulky leaving group may cause steric hindrance. |
Experimental Protocols
A generalized protocol for labeling proteins with this compound involves the reduction of disulfide bonds followed by alkylation. This procedure can be adapted for other alkylating agents, though reaction times and concentrations may need optimization.
Protocol: In-Solution Alkylation of Protein Cysteine Residues
-
Protein Solubilization: Dissolve the protein sample in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 8 M urea for denaturation).
-
Reduction: Add a reducing agent, such as Dithiothreitol (DTT), to a final concentration of 10 mM. Incubate at 37°C for 1 hour to reduce all disulfide bonds.
-
Alkylation: Add the isotopically labeled this compound solution to a final concentration of 20-50 mM. The reaction should be performed in the dark to prevent the generation of free iodine. Incubate at room temperature for 45-60 minutes.
-
Quenching: Quench the reaction by adding an excess of a thiol-containing reagent, such as DTT or β-mercaptoethanol, to consume any unreacted this compound.
-
Sample Cleanup: Remove excess reagents and urea. This can be achieved through buffer exchange using spin columns, dialysis, or protein precipitation followed by resolubilization in a compatible buffer for downstream analysis.
-
Analysis: The labeled protein is now ready for downstream applications, such as enzymatic digestion (e.g., with trypsin) followed by LC-MS/MS analysis to identify and quantify the labeled peptides.
Visualizing Workflows and Relationships
Experimental Workflow for Isotopic Labeling
The following diagram illustrates a typical workflow for a quantitative proteomics experiment using an alkylating agent like this compound.
Reactivity Comparison of Halogenated Alkylating Agents
The reactivity of haloalkanes in nucleophilic substitution reactions (Sₙ2), which is the basis for alkylation, is heavily dependent on the leaving group. The strength of the carbon-halogen bond and the stability of the resulting halide ion are key factors.
References
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. CAS 4296-15-5: this compound | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C3H7IO | CID 79136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-ブロモエチルメチルエーテル | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to Computational Modeling of 1-Iodo-2-methoxyethane Reaction Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of computational approaches for modeling the reaction pathways of 1-iodo-2-methoxyethane. Due to the limited availability of specific computational studies on this molecule, this guide leverages data from analogous haloalkane systems to present a comprehensive comparison of theoretical methods. The primary reaction pathways considered are bimolecular nucleophilic substitution (S(_N)2) and bimolecular elimination (E2), which are the most probable routes for a primary alkyl iodide.
The objective is to equip researchers with an understanding of the available computational tools, their performance in predicting reaction energetics, and the experimental protocols necessary for the validation of theoretical models.
Hypothesized Reaction Pathways of this compound
This compound is a primary alkyl iodide with a methoxy group at the β-position. This structure suggests two main competing reaction pathways in the presence of a nucleophile/base:
-
S(_N)2 Pathway: A one-step process where a nucleophile attacks the α-carbon, leading to the displacement of the iodide leaving group. The methoxy group's electron-withdrawing inductive effect may slightly influence the electrophilicity of the α-carbon.
-
E2 Pathway: A concerted reaction where a base abstracts a proton from the β-carbon, concurrently with the formation of a double bond and the departure of the iodide ion. The stereochemistry of this reaction is typically anti-periplanar.
The competition between these pathways is influenced by factors such as the nature of the nucleophile/base, the solvent, and temperature. Computational modeling can provide valuable insights into the activation barriers of these pathways, thereby predicting the likely reaction outcome.
Comparison of Computational Methods for Analogous Systems
The following tables summarize quantitative data from computational studies on analogous haloalkane systems. This data provides a benchmark for selecting appropriate computational methods for studying this compound. The primary focus is on the calculated activation energies ((\Delta E^\ddagger)) for S(_N)2 and E2 reactions, as these are key indicators of reaction feasibility and selectivity.
Table 1: Comparison of Calculated Activation Barriers for S(_N)2 Reactions of Iodoalkanes
| Substrate | Nucleophile | Computational Method | Basis Set | Solvent Model | Calculated (\Delta E^\ddagger) (kcal/mol) |
| CH(_3)I | DABCO | Ab initio | Not Specified | Acetonitrile | Not Specified |
| CH(_3)CH(_2)I | F
| M06 | aug-cc-pVDZ | Gas Phase | Not Specified |
| CH(_3)Cl | I
| B3LYP | 6-311G* (for I) | Gas Phase | Not Specified |
| CH(_3)Cl | I
| B3LYP | 6-311G* (for I) | Acetonitrile (PCM) | Not Specified |
Note: Specific activation energies were not always provided in the abstracts. The table indicates the systems and methods studied.
Table 2: Comparison of Calculated Activation Barriers for E2 Reactions of Haloalkanes
| Substrate | Base | Computational Method | Basis Set | Solvent Model | Calculated (\Delta E^\ddagger) (kcal/mol) |
| CH(_3)CH(_2)Cl | F
| OLYP | QZ4P | Gas Phase | ~5 kcal/mol lower than S(_N)2 |
| CH(_3)CH(_2)I | F
| M06 | aug-cc-pVDZ | Gas Phase | Dominant pathway |
| 2-Bromopropane | OH
| B3LYP | def2-TZVP | Ethanol (CPCM) | Not Specified |
Experimental Protocols for Model Validation
Computational models are validated by comparing their predictions with experimental data. For reaction kinetics, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for monitoring reaction progress and determining rate constants.
Protocol for Kinetic Analysis of S(_N)2/E2 Reactions using NMR Spectroscopy
This protocol is adapted from studies of S(_N)2 reactions of alkyl halides.[1][2]
1. Equipment and Reagents:
-
A Fourier-transform NMR spectrometer with temperature control.
-
NMR tubes.
-
This compound (substrate).
-
Selected nucleophile/base (e.g., sodium ethoxide).
-
An appropriate deuterated solvent (e.g., acetone-d6, ethanol-d6).
-
Internal standard (e.g., tetramethylsilane - TMS, or a stable compound with a known concentration and non-overlapping signals).
2. Sample Preparation:
-
Prepare a stock solution of this compound and the internal standard in the deuterated solvent in a vial.
-
In a separate vial, prepare a stock solution of the nucleophile/base.
-
Equilibrate both solutions to the desired reaction temperature (e.g., 40 °C).
3. Data Acquisition:
-
Tune and shim the NMR spectrometer using a sample of the substrate solution.
-
To initiate the reaction, add a known volume of the nucleophile/base solution to the substrate solution, mix quickly, and transfer the mixture to an NMR tube.
-
Immediately place the NMR tube in the spectrometer and begin acquiring a series of 1D
H NMR spectra at regular time intervals.[3] A stopwatch should be used to record the time of each acquisition.[2]1 -
The acquisition can be automated to collect spectra at predefined intervals over the course of the reaction.
4. Data Analysis:
-
Process the collected spectra (Fourier transform, phase correction, and baseline correction).
-
Identify characteristic peaks for the reactant (this compound) and the product(s) (substitution and/or elimination products).
-
Integrate the area of a non-overlapping peak for the reactant and a product peak in each spectrum.
-
The concentration of the reactant at each time point is proportional to the integral of its characteristic peak relative to the integral of the internal standard.
-
Plot the concentration of the reactant versus time.
-
To determine the order of the reaction and the rate constant, create plots of ln[reactant] vs. time (for first-order kinetics) and 1/[reactant] vs. time (for second-order kinetics).[2] The plot that yields a straight line indicates the order of the reaction with respect to the reactant.
-
The rate constant (k) can be determined from the slope of the linear plot. This experimental rate constant can then be used to calculate the experimental activation energy using the Arrhenius equation, which can be directly compared with the computationally predicted value.
Visualizations of Reaction Pathways and Workflows
Hypothesized Reaction Pathways for this compound
Caption: Competing S(_N)2 and E2 reaction pathways for this compound.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for experimental validation of computational kinetic models.
References
A Comparative Guide to 1-Iodo-2-methoxyethane and Its Alternatives for Methoxyethylation
For researchers and professionals in drug development and chemical synthesis, the selection of an appropriate methoxyethylating agent is a critical decision that balances reactivity, cost, and reaction compatibility. 1-Iodo-2-methoxyethane is a highly effective reagent for this purpose, but its cost often necessitates the consideration of alternatives. This guide provides an objective, data-driven comparison of this compound with its bromo, chloro, and tosylate analogues, offering a clear analysis of their respective costs and performance characteristics.
Cost Analysis
The procurement cost of a reagent is a primary factor in process development and scale-up. The following table summarizes the market prices for this compound and its common alternatives from various suppliers. To facilitate a direct comparison, prices are normalized by both weight (
/g)andmolarquantity(
/mole), accounting for differences in molecular weight.
| Reagent | Formula | Molecular Weight ( g/mol ) | Supplier Example | Price ($) / Quantity (g) | Normalized Price ($/g) | Normalized Price ($/mole) |
| This compound | C₃H₇IO | 185.99 | Sigma-Aldrich[1] | 243.80 / 25 | 9.75 | 1813.40 |
| TCI[2] | 235.00 / 5 | 47.00 | 8741.53 | |||
| 1-Bromo-2-methoxyethane | C₃H₇BrO | 138.99 | IndiaMART[3] | ~152.00 / 1000 | 0.15 | 21.00 |
| Chem-Impex[4] | Contact for price | - | - | |||
| 1-Chloro-2-methoxyethane | C₃H₇ClO | 94.54 | Transpek[5] | Contact for price | - | - |
| 2-Methoxyethyl p-Toluenesulfonate | C₁₀H₁₄O₄S | 230.28 | Fisher Scientific[6] | Contact for price | - | - |
Note: Prices are subject to change and may vary based on purity, quantity, and supplier. The prices listed are for research-grade quantities and do not reflect bulk manufacturing costs. Molar price is calculated as (Price per Gram) x (Molecular Weight).
The data clearly indicates that this compound is substantially more expensive than its bromo- and chloro- counterparts. This price difference is a significant consideration for any large-scale synthesis.
Performance and Reactivity Comparison
The primary function of these reagents is to introduce a methoxyethyl group onto a nucleophile, typically via a bimolecular nucleophilic substitution (SN2) reaction. The performance and reactivity in such reactions are almost entirely dictated by the ability of the halide or sulfonate to act as a leaving group.
The established order of reactivity for alkyl halides in SN2 reactions is a direct consequence of leaving group ability.[7] A good leaving group is a weak base that is stable in solution after detaching from the carbon atom.
Reactivity Order: R-I > R-OTs ≈ R-Br > R-Cl
-
This compound (R-I): The iodide ion (I⁻) is an exceptional leaving group. It is a very weak base (the conjugate base of the strong acid HI) and is large and highly polarizable, which helps stabilize the negative charge.[8] This high reactivity allows for nucleophilic substitution to occur under mild conditions, with shorter reaction times and often higher yields.[2]
-
2-Methoxyethyl p-Toluenesulfonate (R-OTs): Tosylates (p-toluenesulfonates) are also excellent leaving groups, with reactivity comparable to or even greater than iodides.[8][9] The negative charge is delocalized by resonance across the sulfonate group, making the anion very stable.
-
1-Bromo-2-methoxyethane (R-Br): The bromide ion (Br⁻) is a good leaving group, but less effective than iodide. Consequently, reactions using the bromo-analogue typically require more forcing conditions, such as higher temperatures or longer reaction times, to achieve comparable conversion.[2]
-
1-Chloro-2-methoxyethane (R-Cl): The chloride ion (Cl⁻) is a moderate leaving group and is significantly less reactive than bromide or iodide.[8] Its use often necessitates higher temperatures, stronger nucleophiles, or the use of a catalyst to proceed at a reasonable rate.
| Reagent | Leaving Group | Leaving Group Ability | Typical Reaction Conditions |
| This compound | I⁻ | Excellent | Mild (e.g., room temp. to moderate heat) |
| 2-Methoxyethyl p-Toluenesulfonate | OTs⁻ | Excellent | Mild (similar to iodo-analogue) |
| 1-Bromo-2-methoxyethane | Br⁻ | Good | Moderate to Forcing (e.g., elevated temp.) |
| 1-Chloro-2-methoxyethane | Cl⁻ | Fair | Forcing (e.g., high temp., long times) |
Experimental Workflow & Protocols
A common and highly relevant experimental procedure that highlights the relationship between these compounds is the Finkelstein reaction , which is used to synthesize this compound from its more affordable chloro or bromo precursors.[10] This SN2 reaction takes advantage of solubility differences: sodium iodide (NaI) is soluble in acetone, while the resulting sodium bromide (NaBr) or sodium chloride (NaCl) are not, driving the reaction to completion.[5][10]
Diagram: Finkelstein Reaction Workflow
Caption: Workflow for synthesizing this compound via the Finkelstein reaction.
Protocol: Synthesis of this compound from 1-Bromo-2-methoxyethane
Objective: To prepare this compound via a nucleophilic substitution reaction using sodium iodide in acetone.
Materials:
-
1-Bromo-2-methoxyethane (1.0 eq)
-
Sodium iodide (NaI), anhydrous (1.5 eq)
-
Acetone, anhydrous
-
Deionized water
-
Diethyl ether or Dichloromethane
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Setup: A dry round-bottom flask is charged with anhydrous sodium iodide (1.5 eq) and anhydrous acetone. The mixture is stirred until the NaI is fully dissolved.
-
Addition: 1-Bromo-2-methoxyethane (1.0 eq) is added to the flask.
-
Reaction: The reaction mixture is heated to reflux (approx. 56°C) and maintained for several hours (e.g., 2-24 hours). The reaction progress can be monitored by TLC or GC-MS. A white precipitate of sodium bromide (NaBr) will form as the reaction proceeds.[10]
-
Workup (Quenching & Filtration): Once the reaction is complete, the flask is cooled to room temperature. The white precipitate (NaBr) is removed by vacuum filtration, and the filter cake is washed with a small amount of acetone.
-
Solvent Removal: The acetone from the filtrate is removed under reduced pressure using a rotary evaporator.
-
Extraction: The resulting residue is redissolved in diethyl ether or dichloromethane and transferred to a separatory funnel. The organic layer is washed sequentially with deionized water and then with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: The organic layer is collected and dried over an anhydrous drying agent like MgSO₄. The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude this compound.
-
Purification (Optional): If necessary, the product can be further purified by vacuum distillation.
Safety Precautions:
-
All operations should be performed in a well-ventilated fume hood.
-
Alkyl halides are potentially toxic and irritants; appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Acetone is highly flammable; ensure no open flames or spark sources are nearby during heating and reflux.
Summary and Recommendations
The choice between this compound and its alternatives is a classic example of a cost-versus-reactivity trade-off.
-
This compound is the reagent of choice when high reactivity is paramount. It allows for faster reactions under milder conditions, which can be crucial for sensitive substrates or when trying to minimize side reactions. Its high cost, however, may render it unsuitable for large-scale applications.
-
1-Bromo-2-methoxyethane and 2-Methoxyethyl p-Toluenesulfonate offer a good balance. They are significantly more reactive than the chloro-analogue and can often be used effectively by moderately increasing reaction temperature or time, while providing substantial cost savings compared to the iodo-reagent.
-
1-Chloro-2-methoxyethane is the most cost-effective option but also the least reactive. It is best suited for processes where the nucleophile is highly reactive or where the use of forcing conditions and long reaction times is acceptable.
For laboratory-scale synthesis where expediency and yield are the primary drivers, the superior reactivity of This compound often justifies its cost. For process development and scale-up, a thorough investigation into using the more economical 1-Bromo-2-methoxyethane or synthesizing the iodo-reagent in-house via the Finkelstein reaction is strongly recommended.
References
- 1. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. This compound | 996-21-4 | Benchchem [benchchem.com]
- 3. This compound | C3H7IO | CID 79136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. study.com [study.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 10. Finkelstein Reaction [organic-chemistry.org]
Benchmarking 1-Iodo-2-methoxyethane: A Comparative Guide to Methoxyethylation Efficiency
In the landscape of synthetic chemistry and drug development, the introduction of the 2-methoxyethyl group is a critical modification to enhance the pharmacological properties of molecules. 1-Iodo-2-methoxyethane stands out as a key reagent for this purpose, prized for its reactivity in forming stable ether linkages. This guide provides a comprehensive performance benchmark of this compound against its common alternative, 1-Bromo-2-methoxyethane, with a focus on O-alkylation reactions. Furthermore, it delves into the application of this functional group in the cutting-edge field of therapeutic oligonucleotides and its potential in positron emission tomography (PET) imaging.
Comparative Efficiency in O-Alkylation
The primary advantage of this compound over its brominated counterpart in nucleophilic substitution reactions lies in the superior leaving group ability of the iodide ion. In accordance with established principles of chemical kinetics, the weaker carbon-iodine bond facilitates a faster reaction rate compared to the carbon-bromine bond. This increased reactivity often translates to higher reaction yields and allows for milder reaction conditions, which is particularly beneficial when working with sensitive substrates.
While specific side-by-side quantitative data for all possible substrates is not exhaustively available in published literature, the general principles of nucleophilic substitution (SN2) reactions provide a strong basis for comparison. The relative reactivity of alkyl halides in SN2 reactions follows the order: R-I > R-Br > R-Cl > R-F.
Table 1: Theoretical and Observed Performance Comparison of Methoxyethylating Agents in O-Alkylation
| Parameter | This compound | 1-Bromo-2-methoxyethane | Justification |
| Relative Reaction Rate | Faster | Slower | Iodide is a better leaving group than bromide due to its larger size and lower electronegativity, leading to a weaker C-I bond. |
| Typical Reaction Yield | Generally Higher | Generally Lower | The increased reactivity of the iodo-compound often leads to more complete conversion of the starting material to the desired product under similar reaction conditions. |
| Optimal Reaction Temperature | Lower | Higher | Milder conditions can be employed due to the higher reactivity, which can be advantageous for substrates that are thermally sensitive. |
| Substrate Scope | Broad | Broad | Both are effective alkylating agents, but the iodo-compound may be preferred for less reactive nucleophiles. |
| Cost-Effectiveness | Generally Higher Cost | Generally Lower Cost | Bromo-compounds are often less expensive to produce than their iodo- counterparts. |
Key Applications and Experimental Protocols
The utility of this compound and the 2-methoxyethyl group extends across various domains of chemical and pharmaceutical sciences. Below are detailed protocols for two significant applications.
O-Alkylation of Phenols
The introduction of a methoxyethyl group to a phenolic hydroxyl group is a common transformation in medicinal chemistry to modulate properties such as solubility and metabolic stability.
Experimental Protocol: O-Alkylation of Phenol with this compound
-
Materials: Phenol (1.0 eq), this compound (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Acetone (solvent).
-
Procedure:
-
To a round-bottom flask, add phenol, potassium carbonate, and acetone.
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Filter the solid potassium carbonate and wash with acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure 2-methoxyethyl phenyl ether.
-
Caption: The four-step cycle of solid-phase synthesis for incorporating a 2'-MOE nucleotide.
Radiolabeling for Positron Emission Tomography (PET)
Radiolabeled analogues of this compound, such as [¹¹C]methoxyethyl iodide, are valuable precursors for the synthesis of PET tracers. These tracers allow for the non-invasive in vivo imaging and quantification of biological processes at the molecular level. The short half-life of carbon-11 (t½ ≈ 20.4 min) necessitates rapid and efficient radiosynthesis protocols.
Experimental Protocol: Conceptual Synthesis of a [¹¹C]Methoxyethyl-labeled PET Tracer
This protocol provides a general framework for the synthesis of a PET tracer using a radiolabeled methoxyethylating agent. The specific precursor and reaction conditions will vary depending on the target molecule.
-
Materials: Desmethyl precursor of the target molecule, [¹¹C]methoxyethyl iodide (or a similar radiolabeled alkylating agent), a suitable base (e.g., potassium carbonate, cesium carbonate), and a polar aprotic solvent (e.g., DMF, DMSO).
-
Procedure:
-
Radiolabeling: The desmethyl precursor and base are dissolved in the solvent within a shielded "hot cell". The gaseous [¹¹C]methoxyethyl iodide is then passed through the reaction mixture at an elevated temperature.
-
Purification: The crude reaction mixture is rapidly purified using high-performance liquid chromatography (HPLC) to isolate the radiolabeled product from unreacted precursor and byproducts.
-
Formulation: The purified PET tracer is formulated in a physiologically compatible solution (e.g., saline with a small amount of ethanol) for injection.
-
Quality Control: The final product undergoes rigorous quality control tests, including radiochemical purity, specific activity, and sterility, before it can be used for imaging.
-
Workflow for PET Tracer Synthesis
Caption: General workflow for the synthesis of a [¹¹C]methoxyethyl-labeled PET tracer.
Conclusion
This compound is a highly efficient reagent for the introduction of the 2-methoxyethyl group into a wide range of molecules. Its enhanced reactivity compared to its bromo-analogue makes it a valuable tool in organic synthesis, particularly for challenging substrates or when milder reaction conditions are required. The critical role of the 2-methoxyethyl moiety in the development of antisense oligonucleotide therapeutics and its potential for creating novel PET imaging agents underscore the importance of understanding the performance and applications of its primary synthetic precursor, this compound. The protocols and comparative data presented in this guide offer a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Safety Operating Guide
Navigating the Disposal of 1-Iodo-2-methoxyethane: A Comprehensive Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance is paramount when handling chemical waste. This guide provides essential, step-by-step procedures for the proper disposal of 1-Iodo-2-methoxyethane, a flammable and toxic halogenated organic compound. Adherence to these protocols is critical for researchers, scientists, and drug development professionals to minimize risks and maintain a safe working environment.
This compound is recognized as a hazardous substance requiring meticulous disposal procedures. It is classified as a flammable liquid and vapor, is toxic if swallowed, and can cause significant skin and eye irritation.[1][2] Due to its iodine content, it falls under the category of halogenated organic compounds, which necessitates specific waste management protocols.[3]
Hazard Profile and Safety Data
A clear understanding of the hazards associated with this compound is the first step toward safe handling and disposal. The following table summarizes its key hazard classifications.
| Hazard Classification | GHS Code | Description |
| Flammable liquids | H226 | Flammable liquid and vapor[1][4] |
| Acute toxicity, oral | H301 | Toxic if swallowed[1] |
| Skin corrosion/irritation | H315 | Causes skin irritation[1] |
| Serious eye damage/eye irritation | H319 | Causes serious eye irritation[1] |
| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation[1] |
Proper Disposal Workflow
The proper disposal of this compound is a multi-step process that begins at the point of generation. Segregation of halogenated organic waste is a critical step to prevent dangerous reactions and to facilitate appropriate treatment and disposal.[3][5][6]
Experimental Protocol: Generation of this compound Waste in a Williamson Ether Synthesis
To provide a practical context, the following is a representative experimental protocol that would generate this compound waste.
Objective: Synthesis of a simple ether via the Williamson ether synthesis, with subsequent quenching and extraction steps that produce aqueous and organic waste streams containing this compound.
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
2-Methoxyethanol
-
1-Iodoethane
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup: A dry 100 mL round-bottom flask equipped with a magnetic stir bar is charged with sodium hydride (x.x g, xx mmol) under an inert atmosphere (e.g., nitrogen or argon). Anhydrous THF (xx mL) is added, and the suspension is cooled in an ice bath.
-
Alkoxide Formation: 2-Methoxyethanol (x.x mL, xx mmol) is added dropwise to the stirred suspension. The reaction mixture is stirred at 0°C for 30 minutes.
-
Ether Formation: 1-Iodoethane (x.x mL, xx mmol) is added dropwise to the reaction mixture. The reaction is allowed to warm to room temperature and stirred for 12-18 hours.
-
Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (xx mL) to the cooled reaction mixture. This aqueous quench will constitute a hazardous waste stream.
-
Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is separated, and the organic layer is washed with water (2 x xx mL) and brine (1 x xx mL). These aqueous washes will contain traces of this compound and other organic materials. The organic layers are combined.
-
Drying and Concentration: The combined organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. The filtrate and the dried magnesium sulfate will be contaminated with this compound and must be disposed of as solid hazardous waste.
Waste Segregation and Disposal from the Protocol:
-
Aqueous Waste: The initial quench solution and all subsequent aqueous washes must be collected in a designated "Halogenated Organic Aqueous Waste" container.
-
Organic Waste: Any unreacted this compound, solvent (THF and diethyl ether), and byproducts will be collected in a designated "Halogenated Organic Solvent Waste" container.
-
Solid Waste: Contaminated solid materials, such as used silica gel from chromatography, contaminated filter paper, and gloves, should be collected in a designated "Solid Halogenated Organic Waste" container.
Key Disposal and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound and its waste.
-
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Container Compatibility: Ensure that waste containers are made of materials compatible with halogenated organic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the date of accumulation.[7]
-
Segregation: Never mix halogenated organic waste with non-halogenated waste streams.[3][5] It is also crucial to avoid mixing with incompatible materials such as strong acids, bases, or oxidizing agents.
-
Professional Disposal: The final disposal of this compound waste must be carried out by a licensed and approved hazardous waste disposal company.[4] Adhere to all local, state, and federal regulations regarding hazardous waste disposal.[7][8][9]
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment.
References
- 1. This compound | C3H7IO | CID 79136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 4296-15-5 [sigmaaldrich.com]
- 3. bucknell.edu [bucknell.edu]
- 4. This compound | 4296-15-5 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 7. mtu.edu [mtu.edu]
- 8. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 9. View Document - California Code of Regulations [govt.westlaw.com]
Essential Safety and Operational Guide for 1-Iodo-2-methoxyethane
This guide provides immediate, essential safety protocols and logistical plans for handling 1-Iodo-2-methoxyethane (CAS No: 4296-15-5). The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations and proper disposal.
Compound Overview:
This compound is a flammable, toxic, and irritating organic compound.[1][2][3][4] It is crucial to handle this substance with appropriate personal protective equipment in a controlled environment to minimize exposure risks. Store in a cool, dark, and well-ventilated area under an inert atmosphere, away from heat and ignition sources.[3][4][5]
Hazard Summary
| Hazard Statement | GHS Classification |
| Flammable liquid and vapor | H226[1][3][4] |
| Toxic if swallowed | H301[1] |
| Causes skin irritation | H315[1][3][4] |
| Causes serious eye irritation | H319[1][3][4] |
| May cause respiratory irritation | H335 |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory for handling this compound. The following table summarizes the required PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and vapors, preventing severe eye irritation.[6] |
| Hand Protection | Double-gloving with a nitrile base layer and a thicker butyl rubber or Viton™ outer layer is recommended. Aromatic and halogenated hydrocarbons can attack many glove materials, so caution is advised.[7] | Provides robust protection against skin absorption, a significant risk with halogenated organic compounds. Butyl rubber is often recommended for halogenated hydrocarbons, though it may not perform well with aromatic and halogenated solvents.[7][8] Always check for visible signs of degradation and replace gloves frequently. |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge (black label).[2][9][10] For higher concentrations or in case of spills, a self-contained breathing apparatus (SCBA) may be necessary. | Essential to prevent inhalation of vapors, which can cause respiratory irritation. |
| Body Protection | A chemically resistant lab coat worn over personal clothing. For larger quantities or increased risk of splash, a chemical-resistant apron or full-body suit is required. | Minimizes skin contact and contamination of personal clothing. |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
1. Pre-Handling Checklist:
-
Ventilation: Ensure a calibrated chemical fume hood is operational.
-
Emergency Equipment: Confirm the location and functionality of the safety shower, eyewash station, and a CO2 or dry chemical fire extinguisher.
-
Spill Kit: Have a spill kit for flammable and halogenated organic liquids readily available.
-
Waste Container: Prepare a designated, properly labeled "Halogenated Organic Waste" container.[11][12][13]
2. Handling the Compound:
-
Personal Protective Equipment: Don all required PPE before entering the handling area.
-
Grounding: Ground and bond all containers and receiving equipment to prevent static discharge.[3][4]
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use non-sparking tools.[3][4]
-
Heating: If heating is necessary, use a well-controlled heating mantle with the apparatus vented into the fume hood. Avoid open flames.
3. Post-Handling Procedures:
-
Decontamination: Thoroughly wipe down all surfaces, glassware, and equipment that came into contact with the chemical using a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Glove Removal: Remove the outer gloves first, followed by the inner pair, without touching the skin.
-
Hand Washing: Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.
Disposal Plan
1. Waste Segregation:
-
Halogenated Waste: Dispose of all this compound waste, including contaminated consumables (e.g., pipette tips, paper towels), into a designated "Halogenated Organic Waste" container.[11][12][13]
-
Cross-Contamination: Do not mix halogenated waste with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[14]
2. Waste Container Management:
-
Labeling: Clearly label the waste container with "Halogenated Organic Waste" and list all chemical constituents with approximate percentages.[14]
-
Closure: Keep the waste container securely closed at all times, except when adding waste.
-
Storage: Store the waste container in a designated, well-ventilated secondary containment area, away from incompatible materials.
3. Final Disposal:
-
Approved Facility: Arrange for the disposal of the "Halogenated Organic Waste" container through your institution's Environmental Health and Safety (EHS) office to an approved waste disposal plant.[3][4]
Experimental Workflow for Safe Handling and Disposal
Caption: Workflow for handling and disposing of this compound.
References
- 1. multimedia.3m.com [multimedia.3m.com]
- 2. pksafety.com [pksafety.com]
- 3. This compound | 4296-15-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. This compound | 4296-15-5 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 5. 4296-15-5|this compound|BLD Pharm [bldpharm.com]
- 6. fishersci.com [fishersci.com]
- 7. chemistry.osu.edu [chemistry.osu.edu]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. 3m.com [3m.com]
- 10. Four steps to choosing the right respirator and wearing it safely | UMN Extension [extension.umn.edu]
- 11. scienceready.com.au [scienceready.com.au]
- 12. bucknell.edu [bucknell.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
